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Core Science & Biosynthesis

Foundational

2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine chemical structure and properties

An In-Depth Technical Guide to 2-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine in Kinase Inhibitor Design Executive Summary In the landscape of modern medicinal chemistry, the 7-azaindole (pyrrolo[2,3-b]pyridine) core has emer...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine in Kinase Inhibitor Design

Executive Summary

In the landscape of modern medicinal chemistry, the 7-azaindole (pyrrolo[2,3-b]pyridine) core has emerged as a privileged scaffold, particularly in the development of ATP-competitive kinase inhibitors. Among its most valuable functionalized derivatives is 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1388711-09-8) and its halogenated analogs, such as the 4-chloro derivative (CAS: 1312581-09-1) [1, 2].

As a Senior Application Scientist, I approach this molecule not just as a static chemical entity, but as a dynamic, highly programmable building block. The strategic placement of the N-methyl and C2-iodo groups provides researchers with precise vectors for structure-activity relationship (SAR) exploration. This whitepaper details the physicochemical properties, mechanistic utility, and field-proven synthetic protocols for leveraging this scaffold in drug discovery.

Physicochemical Properties & Molecular Architecture

To effectively utilize 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, one must understand how its structural features dictate its reactivity. The table below summarizes the quantitative data and structural logic of the base compound and its highly utilized 4-chloro analog [2, 3].

Property / FeatureBase Compound4-Chloro DerivativeMechanistic Causality in Drug Design
CAS Number 1388711-09-81312581-09-1Unique identifiers for procurement and spectral tracking.
Molecular Formula C8H7IN2C8H6ClIN2The addition of chlorine allows for dual-functionalization.
Molecular Weight 258.06 g/mol 292.50 g/mol Low molecular weight ensures downstream products remain within Lipinski's Rule of 5.
SMILES CN1C(I)=CC2=CC=CN=C21CN1C(=CC2=C(C=CN=C21)Cl)IDefines the exact topological connectivity for computational modeling.
N-Methyl Group PresentPresentProvides steric bulk to probe the kinase hinge region, preventing promiscuous hydrogen bonding and increasing target selectivity.
C2-Iodo Group PresentPresentIodine is a superior leaving group for oxidative addition, enabling rapid scaffold hopping via cross-coupling.
C4-Chloro Group AbsentPresentCreates a differential reactivity profile (C-I bond is weaker than C-Cl), allowing highly regioselective sequential couplings.

Mechanistic Role in Kinase Inhibitor Design

The 7-azaindole core is a well-documented hinge binder. In kinases such as Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2), the pyridine nitrogen of the azaindole accepts a critical hydrogen bond from the backbone amides of the kinase hinge region [1].

When researchers attempt "scaffold hopping"—the process of modifying a core structure to improve pharmacokinetics or bypass patents—the 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine serves as an ideal starting point. The N-methyl group acts as a steric constraint. If a kinase pocket cannot accommodate this methyl group, the compound will not bind, thereby filtering out off-target kinases and enhancing selectivity [1].

G CaM Ca2+/Calmodulin Complex CAMKK2 CAMKK2 Kinase (Active State) CaM->CAMKK2 Activates AMPK AMPK / CAMKIV (Downstream Targets) CAMKK2->AMPK Phosphorylates Inhibitor 7-Azaindole Derivative (ATP-Competitive Inhibitor) Inhibitor->CAMKK2 Binds Hinge Region (Blocks ATP)

Diagram 1: CAMKK2 signaling pathway and the inhibitory logic of 7-azaindole derivatives.

Synthetic Protocols: Regioselective Suzuki-Miyaura Cross-Coupling

The true power of this scaffold lies in its reactivity. The following protocol details a self-validating Suzuki-Miyaura cross-coupling workflow, specifically optimized for the 4-chloro-2-iodo derivative to demonstrate regioselectivity. Because the C-I bond undergoes oxidative addition much faster than the C-Cl bond, palladium will selectively couple the aryl boronic acid at the C2 position [1].

Step-by-Step Methodology

1. Reaction Setup (Inert Atmosphere):

  • To a microwave-safe vial, add 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (75.0 mg, 0.25 mmol) and an aryl boronic acid (e.g., phenylboronic acid, 31.0 mg, 0.25 mmol).

  • Causality: Equimolar ratios prevent over-coupling and conserve the boronic acid.

2. Catalytic Activation & Base Addition:

  • Add Cesium Carbonate (Cs2CO3) (251 mg, 0.77 mmol) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (30.0 mg, 0.02 mmol).

  • Causality: Cs2CO3 is a strong, highly soluble base that accelerates the transmetalation step. Pd(PPh3)4 provides the zero-valent palladium required to initiate the catalytic cycle via oxidative addition into the C-I bond.

3. Solvent Addition & Microwave Irradiation:

  • Suspend the mixture in 2.00 mL of a 3:1 Dioxane/Water solvent system. Flush the vial with nitrogen gas and seal it.

  • Irradiate in a microwave reactor at 110°C for 20–30 minutes.

  • Causality: The biphasic Dioxane/Water mixture ensures that both the organic precursors and the inorganic base remain in solution. Microwave irradiation provides rapid, uniform heating, drastically reducing reaction times compared to traditional thermal reflux.

4. Workup and Purification:

  • Dilute the crude mixture with ethyl acetate and wash with brine. Extract the organic layer, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography.

G Precursor 2-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (Electrophile) Conditions Dioxane/Water (3:1) Microwave Irradiation (110°C) Precursor->Conditions BoronicAcid Aryl Boronic Acid (Nucleophile) BoronicAcid->Conditions Catalyst Pd(PPh3)4 & Cs2CO3 (Catalyst & Base) Catalyst->Conditions Product 2-Aryl-1-methyl-1H-pyrrolo[2,3-b]pyridine (Coupled Product) Conditions->Product Cross-Coupling

Diagram 2: Synthetic workflow for the regioselective Suzuki-Miyaura cross-coupling.

Experimental Validation & Analytics

A robust protocol must be self-validating. To confirm the success of the cross-coupling and ensure the C4-chloro group remains intact for future reactions, the following analytical checks are mandatory:

  • Visual Cues: The reaction mixture typically transitions from a pale yellow suspension to a dark, homogenous solution as the Pd(0) catalyst cycles through its active states and eventually aggregates into palladium black upon completion.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The most immediate confirmation is the mass shift. The heavy iodine atom (atomic mass ~127) is replaced by the aryl group. For a phenylboronic acid coupling, the expected mass of the product (C14H11ClN2) will yield an [M+H]+ peak at m/z 243.07, confirming the loss of iodine and retention of chlorine.

  • 1H NMR (Proton Nuclear Magnetic Resonance): Structural elucidation will reveal the appearance of new multiplet signals in the aromatic region (7.2–7.5 ppm) corresponding to the newly attached phenyl ring. Additionally, the N-methyl protons (typically a singlet around 3.8 ppm) may experience a slight anisotropic shift due to the magnetic shielding/deshielding effects of the newly adjacent aromatic system.

References

  • Eduful, B. J., et al. "Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes." Journal of Medicinal Chemistry, ACS Publications, 2021. URL:[Link]

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Authored by: Dr. Gemini, Senior Application Scientist Introduction 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, a derivative of the 7-azaindole scaffold, is a versatile synthetic intermediate in medicinal chemistry and mat...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, a derivative of the 7-azaindole scaffold, is a versatile synthetic intermediate in medicinal chemistry and materials science.[1] The pyrrolo[2,3-b]pyridine core is a recognized pharmacophore, and its derivatives have shown a wide range of biological activities.[2][3] Accurate structural elucidation of these molecules is paramount for advancing drug discovery and development programs. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of such organic compounds. This comprehensive guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectra of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, offering insights into chemical shift assignments and the influence of substituents on the 7-azaindole ring system.

Molecular Structure and Numbering

The structure of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine with the standard numbering convention for the pyrrolo[2,3-b]pyridine ring system is depicted below. This numbering is crucial for the correct assignment of NMR signals.

Figure 1: Molecular structure and atom numbering of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine is expected to exhibit distinct signals corresponding to the aromatic protons of the pyridine and pyrrole rings, as well as the N-methyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen, the electron-donating character of the pyrrole nitrogen, and the substituent effects of the iodo and methyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)Rationale for Assignment
H-3~6.5 - 7.0s-The presence of the adjacent iodine atom at C-2 will result in a singlet for this proton. The chemical shift is in the typical range for pyrrole protons.
H-4~7.0 - 7.5ddJ(H4-H5) ≈ 7.5-8.0, J(H4-H6) ≈ 1.0-1.5This proton is part of the pyridine ring and is coupled to both H-5 (ortho) and H-6 (meta). The ortho coupling will be significantly larger than the meta coupling.
H-5~7.8 - 8.2ddJ(H5-H4) ≈ 7.5-8.0, J(H5-H6) ≈ 4.5-5.0Located on the pyridine ring, H-5 is coupled to both H-4 (ortho) and H-6 (ortho).
H-6~7.0 - 7.4ddJ(H6-H5) ≈ 4.5-5.0, J(H6-H4) ≈ 1.0-1.5This pyridine proton is coupled to H-5 (ortho) and H-4 (meta).
N-CH₃~3.7 - 4.0s-The methyl group attached to the pyrrole nitrogen will appear as a singlet. Its chemical shift is influenced by the aromatic ring system.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts are sensitive to the hybridization of the carbon atoms and the electronic environment created by the heteroatoms and substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

CarbonPredicted Chemical Shift (ppm)Rationale for Assignment
C-2~80 - 90The direct attachment of the highly electronegative and large iodine atom causes a significant upfield shift for this carbon, a phenomenon known as the "heavy atom effect".
C-3~100 - 105This carbon is adjacent to the electron-donating pyrrole nitrogen, resulting in a relatively upfield chemical shift.
C-3a~125 - 130A quaternary carbon at the fusion of the two rings.
C-4~115 - 120A methine carbon in the pyridine ring.
C-5~140 - 145This carbon is deshielded due to its position relative to the pyridine nitrogen.
C-6~120 - 125A methine carbon in the pyridine ring.
C-7-The nitrogen atom is not typically observed in ¹³C NMR.
C-7a~145 - 150A quaternary carbon at the fusion of the two rings, adjacent to two nitrogen atoms, leading to a downfield shift.
N-CH₃~30 - 35The methyl carbon attached to the nitrogen atom.

Experimental Protocol for NMR Analysis

A standardized and rigorous experimental approach is essential for obtaining high-quality NMR data.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.[4]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • The following experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled one-dimensional carbon spectrum.

    • DEPT-135: This experiment helps differentiate between CH, CH₂, and CH₃ groups.

    • COSY (Correlation Spectroscopy): A 2D experiment that reveals proton-proton couplings, aiding in the assignment of adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons that are two or three bonds away, crucial for assigning quaternary carbons.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the spectra.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

  • Assign all proton and carbon signals based on the 1D and 2D NMR data.

Expected 2D NMR Correlations

The following diagram illustrates the key expected correlations in the COSY and HMBC spectra, which are instrumental in the complete assignment of the NMR signals.

Figure 2: Key expected COSY (red dashed lines) and HMBC (blue dotted lines) correlations for 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectra of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine. By understanding the expected chemical shifts, coupling patterns, and utilizing a suite of 1D and 2D NMR experiments, researchers can confidently elucidate and confirm the structure of this important synthetic intermediate. The provided experimental protocol offers a robust framework for obtaining high-quality data, ensuring the scientific integrity of subsequent research and development endeavors.

References

  • Vertex AI Search. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0244097) - NP-MRD.
  • Sharma, et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent.
  • ACS Combinatorial Science. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. DOI:10.1039/C3OB41798K.
  • ChemicalBook. (n.d.). 7-Azaindole (271-63-6) 1H NMR spectrum.
  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • Beilstein Journals. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides.
  • PMC. (n.d.). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction.
  • (n.d.). SUPPORTING MATERIALS.
  • (n.d.). 2-Iodo-1-Methyl-1H-Pyrrolo[2,3-b]Pyridine: A High-Purity Synthesis Intermediate.
  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I.
  • The Royal Society of Chemistry. (2020).
  • BLDpharm. (n.d.). 1388711-09-8|2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine.
  • PMC. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • Beilstein Journal of Organic Chemistry. (2024). Search for "13C NMR" in Full Text gives 1783 result(s) in Beilstein Journal of Organic Chemistry.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I low/high.
  • NIH. (n.d.). 1-Methylindole | C9H9N | CID 11781 - PubChem.
  • (2006). NMR Study on the Structure and Stability of 4-substituted Aromatic Iodosyl Compounds. Magn Reson Chem., 44(10), 955-8.
  • (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0317351) - NP-MRD.
  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • ResearchGate. (n.d.). The 1H NMR and 195Pt NMR (inset) spectra of 3 in DMF-d7.
  • CymitQuimica. (n.d.). 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine.
  • (1995). Synthesis and 13C NMR study of some N‐substituted 4‐iodo‐ and 3,4‐diiodopyrazoles.
  • ChemicalBook. (n.d.). 1h-pyrrolo[2,3-b]pyridine, 2-methyl-(23612-48-8) 1 h nmr.
  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).
  • (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts, 5(4).
  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).

Sources

Foundational

Advanced Synthesis and Functionalization of 2-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine: A Technical Guide

Introduction and Strategic Rationale The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged bioisostere of indole, heavily utilized in the design of kinase inhibitors and other targeted therapeutics due to...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged bioisostere of indole, heavily utilized in the design of kinase inhibitors and other targeted therapeutics due to its enhanced water solubility and ability to form critical hydrogen bonds within protein hinge regions. Functionalizing this core—particularly at the sterically hindered C2 position—is a critical step in building complex, multi-aryl therapeutic candidates[1].

The target molecule, 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine , serves as a highly versatile electrophile for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Because the C-I bond undergoes oxidative addition much faster than C-Br or C-Cl bonds, placing an iodine atom at the C2 position allows for highly regioselective sequential functionalization[1].

Mechanistic Causality: Overcoming C3-Selectivity

A fundamental challenge in azaindole chemistry is the inherent electronic distribution of the fused bicyclic system. Under standard Electrophilic Aromatic Substitution ( SE​Ar ) conditions, the C3 position possesses the highest electron density. Consequently, direct reaction with electrophilic iodine sources (like N-iodosuccinimide) exclusively yields the 3-iodo derivative[1].

To selectively install an iodine atom at the C2 position, chemists must bypass SE​Ar and utilize a directed kinetic deprotonation strategy[2].

  • Acidity of C2: The proton at the C2 position is the most acidic on the pyrrole ring due to the strong inductive electron-withdrawing effect of the adjacent N1 atom.

  • Lithiation Dynamics: By treating 1-methyl-1H-pyrrolo[2,3-b]pyridine with a strong base like n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C), the C2 proton is kinetically abstracted to form a stable C2-lithio intermediate. The low temperature prevents the highly reactive alkyllithium reagent from acting as a nucleophile and attacking the electron-deficient pyridine ring.

  • Electrophilic Quench: The subsequent introduction of molecular iodine ( I2​ ) rapidly quenches the carbanion, trapping the iodine exclusively at the C2 position[2].

Synthesis A 1H-pyrrolo[2,3-b]pyridine B N-Methylation (NaH, MeI) A->B C 1-methyl-1H-pyrrolo[2,3-b]pyridine B->C D C2-Deprotonation (n-BuLi, -78°C) C->D E C2-Lithio Intermediate D->E F Electrophilic Quench (I2, THF) E->F G 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine F->G

Synthetic workflow for 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine via C2-lithiation.

Quantitative Reaction Optimization

Selecting the correct base and temperature is paramount for maintaining the integrity of the self-validating protocol. The table below summarizes the causality behind reagent selection for C2-iodination.

Base / ReagentSolventTemperatureC2-Iodination YieldMechanistic Observation
n-BuLi / I2​ THF-78 °C to rt>80% Optimal. Kinetic deprotonation at C2; minimal side reactions[2].
LDA / I2​ THF-78 °C<40%Suboptimal. Incomplete deprotonation due to the lower basicity of LDA compared to n-BuLi.
I2​ (No base) DMF25 °C0%Fails. Standard electrophilic conditions strongly favor C3 iodination, leaving C2 untouched.

Experimental Methodologies

The following protocols represent self-validating systems. The visual cues (e.g., color changes during lithiation and quenching) serve as real-time indicators of reaction progress.

Protocol A: Regioselective C2-Iodination via Lithiation

This is the primary route for synthesizing the target molecule from the commercially available N-methylated precursor.

  • Preparation: Flame-dry a multi-neck round-bottom flask under an argon atmosphere. Add 1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) and anhydrous Tetrahydrofuran (THF) (approx. 0.2 M concentration).

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Lithiation: Dropwise, add n-butyllithium (1.1 equiv, 2.5 M in hexanes) via a syringe pump over 10 minutes. Validation checkpoint: The solution will typically transition to a deep yellow/orange color, indicating the formation of the C2-lithio species. Stir at -78 °C for 45–60 minutes[2].

  • Electrophilic Quench: Dissolve molecular iodine ( I2​ , 1.2 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

  • Warming & Quenching: Allow the reaction to slowly warm to room temperature over 2 hours. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) to reduce any unreacted I2​ (the dark brown color of iodine will dissipate).

  • Isolation: Extract the aqueous layer with Ethyl Acetate ( EtOAc ) three times. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine.

Protocol B: Alternative Route via N-Methylation

If the 2-iodo-1H-pyrrolo[2,3-b]pyridine core is already available (e.g., from a commercial vendor or a previous halogenation step), direct N-methylation can be utilized.

  • Deprotonation: To a solution of 2-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in anhydrous Dimethylformamide (DMF) (0.3 M), add Potassium Carbonate ( K2​CO3​ , 3.0 equiv) or Sodium Hydride ( NaH , 1.2 equiv) at 0 °C[3].

  • Alkylation: Add Methyl Iodide ( MeI , 1.5 to 2.0 equiv) dropwise to the suspension.

  • Propagation: Heat the resulting mixture to 60 °C and stir until TLC or LC-MS indicates complete consumption of the starting material (typically 2–4 hours)[3].

  • Workup: Cool the mixture to room temperature, dilute with water, and extract with EtOAc . Wash the organic layer extensively with water (to remove DMF) and brine, then dry and concentrate to afford the target compound.

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Exploratory

Mechanism of formation of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

An In-Depth Technical Guide to the Mechanism and Formation of 2-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine Executive Summary & Strategic Importance The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism and Formation of 2-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Executive Summary & Strategic Importance

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in medicinal chemistry, frequently utilized as a bioisostere for indoles and purines in the design of advanced kinase inhibitors (e.g., CAMKK2, PDE4B, and ATM targets)[1][2][3]. Functionalization of this core at the C2 position is critical for exploring structure-activity relationships (SAR) within the hinge-binding region of kinases[1]. However, the synthesis of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine —a versatile precursor for Suzuki-Miyaura and Sonogashira cross-coupling—presents a fundamental regioselectivity challenge[4][5].

This whitepaper details the mechanistic rationale and field-proven, self-validating protocols for overriding the natural electronic bias of the azaindole ring to achieve selective C2-iodination.

Mechanistic Causality: Overriding Natural Regioselectivity

In the parent 7-azaindole system, the pyrrole ring is significantly more electron-rich than the fused pyridine ring. Consequently, classic Electrophilic Aromatic Substitution (EAS) reactions, such as direct halogenation using N-iodosuccinimide (NIS), occur almost exclusively at the C3 position. This is due to the thermodynamic stabilization of the resulting Wheland intermediate by the adjacent pyrrole nitrogen[4].

To selectively functionalize the C2 position, the synthetic strategy must shift from electronic control to acidity/kinetic control utilizing a Directed ortho-Metalation (DoM) pathway[6][7].

The Role of N-Methylation

The N-H proton of 1H-pyrrolo[2,3-b]pyridine is highly acidic (pKa ~ 16) and will rapidly protonate and destroy any organolithium reagent. Alkylation to form 1-methyl-1H-pyrrolo[2,3-b]pyridine eliminates this competitive acidic site[5]. Furthermore, the N-methyl group serves as a weak directing group; it coordinates the lithium cation, increasing the local concentration of the base adjacent to the C2 position[6].

C2-Lithiation Kinetics

Treatment of the N-methylated intermediate with a strong, sterically hindered base—such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi)—at cryogenic temperatures (-78 °C) leads to selective deprotonation at C2[7][8]. Once the N1 position is alkylated, the C2 proton becomes the most acidic sp2 C-H bond on the pyrrole ring. Causality Note: Cryogenic conditions are strictly required. At higher temperatures, alkyllithium reagents are prone to undergo nucleophilic addition to the C=N bond of the pyridine ring, leading to ring-opening or degradation[6].

Electrophilic Trapping

The resulting C2-lithiated species is a highly reactive nucleophile. Dropwise addition of an electrophilic halogen source, such as molecular iodine (I2), rapidly traps the intermediate, forming the desired C2-I bond[7][9].

Mechanism Start 1-Methyl-1H-pyrrolo[2,3-b]pyridine EAS Electrophilic Aromatic Substitution (e.g., NIS, RT) Start->EAS Direct Halogenation DoM Directed ortho-Metalation (Base at -78 °C) Start->DoM Strong Base (LDA/n-BuLi) C3 C3-Iodination (Electronic Control) EAS->C3 C2 C2-Lithiation (Acidity Control) DoM->C2 Quench I2 Quench C2->Quench Prod C2-Iodination (Target Product) Quench->Prod

Mechanistic divergence: C3 electronic control vs. C2 acidity control via lithiation.

Quantitative Data Presentation

Table 1: Regioselectivity Control Parameters for 7-Azaindoles

ParameterC3-Functionalization (EAS)C2-Functionalization (DoM)
Primary Reagent N-Iodosuccinimide (NIS) or I2LDA or n-BuLi, followed by I2
Driving Force High electron density at C3High C-H acidity at C2
Temperature 0 °C to Room Temperature-78 °C (Cryogenic)
N1 Protection Optional (Can proceed on N-H)Mandatory (Requires N-Alkyl/Aryl)
Dominant Pathway Electronic/Thermodynamic ControlKinetic/Acidity Control

Table 2: Standardized Reaction Parameters for C2-Iodination

Reagent / VariableEquivalentsFunction / Causality
1-Methyl-7-azaindole1.0 eqStarting material
LDA or n-BuLi1.1 - 1.2 eqDeprotonation; slight excess ensures complete lithiation
Anhydrous THF0.1 - 0.2 MSolvent; coordinates Li+ to stabilize the transition state
Molecular Iodine (I2)1.2 - 1.5 eqElectrophile; excess prevents competitive dimerization

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems. In-process analytical controls are embedded to verify intermediate formation before proceeding to resource-intensive steps.

Protocol 1: Synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine

Objective: Eliminate the acidic N-H proton to enable subsequent lithiation.

  • Setup: Charge a flame-dried flask with 1H-pyrrolo[2,3-b]pyridine (1.0 eq) and anhydrous DMF (or THF) under a nitrogen atmosphere. Cool the solution to 0 °C.

  • Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in portions.

    • Causality: NaH is an irreversible base. The evolution of H2 gas drives the formation of the sodium azaindolide salt to completion.

  • Alkylation: After stirring for 30 minutes at 0 °C, add Methyl Iodide (MeI, 1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours[5].

  • Validation (System Check): Quench a 50 µL aliquot in water and extract with ethyl acetate. Analyze via TLC (Hexanes/EtOAc). The disappearance of the highly polar starting material and the appearance of a higher Rf spot confirms complete methylation.

  • Workup: Quench the bulk reaction carefully with ice water. Extract with EtOAc, wash the organic layer with brine (to remove DMF), dry over Na2SO4, and concentrate to yield the N-methylated intermediate.

Protocol 2: Directed Lithiation and Iodination

Objective: Selectively deprotonate C2 and trap with iodine.

  • Cryogenic Setup: Dissolve 1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF under a strict argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add a solution of LDA (1.2 eq, freshly prepared or commercial) or n-BuLi dropwise over 10 minutes[7][8]. Stir at -78 °C for 30 to 45 minutes.

  • Validation (The D2O Quench Test): To ensure complete lithiation, withdraw a 0.1 mL aliquot and inject it into a vial containing 0.5 mL of D2O. Extract with CDCl3 and run a rapid 1H-NMR.

    • Self-Validation: The total disappearance of the C2-proton signal (typically around 7.1–7.3 ppm) and the incorporation of deuterium confirms 100% lithiation. If the C2 proton is still present, add an additional 0.1-0.2 eq of base before proceeding.

  • Electrophilic Quench: Dissolve molecular iodine (I2, 1.2 eq) in anhydrous THF and add it dropwise to the -78 °C reaction mixture[7][9].

    • Causality: Dropwise addition ensures the lithiated species is always the limiting reagent relative to the local concentration of iodine, preventing the formation of undesired dimeric byproducts.

  • Completion & Workup: Stir at -78 °C for 30 minutes, then allow the mixture to warm to room temperature over 1 hour[7]. Quench the reaction with saturated aqueous sodium thiosulfate (Na2S2O3) to reduce any unreacted iodine (indicated by the disappearance of the dark purple/brown color). Extract with EtOAc, dry, and purify via flash chromatography.

Workflow A 1H-pyrrolo[2,3-b]pyridine (Starting Material) B Step 1: N-Methylation (MeI, NaH, THF, 0 °C) A->B C 1-Methyl-1H-pyrrolo[2,3-b]pyridine (Intermediate) B->C D Step 2: Directed Lithiation (LDA or n-BuLi, THF, -78 °C) C->D E C2-Lithiated Species (Active Nucleophile) D->E F Step 3: Electrophilic Quench (I2, -78 °C to RT) E->F G 2-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (Final Product) F->G

Step-by-step synthetic workflow for 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine.

References

  • [1] Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes - PMC. National Institutes of Health (NIH). URL:

  • [4] Coupling outcomes for pyrroles, furans and thiophenes. ResearchGate. URL:

  • [5] Synthesis and Structure–Activity Relationships of 3,5-Disubstituted-pyrrolo[2,3-b]pyridines as Inhibitors of Adaptor-Associated Kinase 1 with Antiviral Activity. Journal of Medicinal Chemistry - ACS Publications. URL:

  • [6] DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. LOCKSS. URL:

  • [2] Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. URL:

  • [3] Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC. National Institutes of Health (NIH). URL:

  • [7] Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes - PMC. National Institutes of Health (NIH). URL:

  • [9] 1-Methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine. Benchchem. URL:

  • [8] Optimization of Novel α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulators and the Discovery of a Preclinical Development Candidate Molecule (RGH-560). Journal of Medicinal Chemistry - ACS Publications. URL:

Sources

Foundational

Physicochemical properties of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

An In-depth Technical Guide to 2-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine Introduction: Unveiling a Versatile Heterocyclic Building Block In the landscape of modern synthetic chemistry, particularly within drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic use of functionalized heterocyclic scaffolds is paramount. Among these, 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, a derivative of 7-azaindole, emerges as a highly valuable and versatile building block.[1] Its structure, featuring a pyrrolo[2,3-b]pyridine core, is a bioisostere of indole and is prevalent in a multitude of biologically active compounds, most notably as kinase inhibitors.[2][3]

This technical guide provides an in-depth analysis of the physicochemical properties, synthesis, reactivity, and applications of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine. The strategic placement of the iodine atom at the C-2 position of the pyrrole ring offers a reactive handle for a wide array of synthetic transformations, primarily transition-metal-catalyzed cross-coupling reactions.[2][4] The N-1 methylation of the pyrrole nitrogen serves a dual purpose: it protects the otherwise reactive N-H proton, preventing unwanted side reactions, and enhances the compound's solubility in common organic solvents, thereby improving its handling and reaction compatibility. This guide is intended for researchers, scientists, and drug development professionals who seek to leverage the unique chemical attributes of this intermediate for the synthesis of complex molecular architectures.

Core Physicochemical Properties

The fundamental properties of a chemical compound govern its behavior in both storage and reaction environments. A comprehensive understanding of these characteristics is essential for its effective utilization.

Summary of Physicochemical Data

The key physicochemical properties of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine are summarized in the table below. These values are compiled from various commercial suppliers and databases.

PropertyValueSource(s)
CAS Number 1388711-09-8[1][5]
Molecular Formula C₈H₇IN₂[1]
Molecular Weight 258.06 g/mol [1][5]
Appearance Solid (form may vary)
Purity Typically ≥97%[1][5]
SMILES CN1C(=CC2=C1N=CC=C2)I[1]
InChI Key GIFYPRNOIMWKCU-UHFFFAOYSA-N[5]
Spectroscopic Profile

Spectroscopic analysis is critical for the structural elucidation and purity assessment of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine. While specific spectra are proprietary to manufacturers, the expected spectral characteristics can be inferred from the molecular structure and data on analogous compounds.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrrole rings, as well as a characteristic singlet for the N-methyl group. The chemical shifts are influenced by the electron-withdrawing nature of the iodine atom and the fused ring system. A typical spectrum would display signals in the aromatic region (δ 7.0-8.5 ppm) and a singlet for the methyl group around δ 3.5-4.0 ppm.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the carbon framework. The spectrum will feature signals for the eight distinct carbon atoms in the molecule. The carbon atom bonded to the iodine (C2) will be significantly shifted downfield.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The expected exact mass for the molecular ion [M+H]⁺ would be approximately 258.9727.

Synthesis and Characterization Protocol

The synthesis of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the direct iodination of its precursor, 1-methyl-1H-pyrrolo[2,3-b]pyridine. The choice of iodinating agent and reaction conditions is crucial for achieving high yield and selectivity.

Experimental Protocol: Synthesis via Electrophilic Iodination

This protocol describes a general procedure for the synthesis of the title compound.

Objective: To synthesize 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine from 1-methyl-1H-pyrrolo[2,3-b]pyridine.

Materials:

  • 1-methyl-1H-pyrrolo[2,3-b]pyridine

  • N-Iodosuccinimide (NIS)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF.

  • Addition of Iodinating Agent: To the stirred solution, add N-Iodosuccinimide (NIS) (1.1-1.2 eq) portion-wise at room temperature. The reaction is typically exothermic and should be monitored.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (to quench any remaining iodine), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to afford the pure 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine.

Causality Behind Experimental Choices:

  • N-Iodosuccinimide (NIS): NIS is chosen as the iodinating agent because it is an electrophilic source of iodine that is effective for the iodination of electron-rich heterocycles like pyrroles. It is also a solid that is relatively easy to handle compared to molecular iodine.

  • DMF as Solvent: DMF is a polar aprotic solvent that effectively dissolves both the starting material and the NIS, facilitating a homogeneous reaction environment.

  • Aqueous Workup: The aqueous workup is essential to remove the DMF solvent and the succinimide byproduct. The sodium thiosulfate wash is critical for removing any unreacted iodine, which can color the final product.

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_workup Workup & Extraction cluster_purification Purification A 1. Dissolve 1-methyl-1H-pyrrolo[2,3-b]pyridine in anhydrous DMF B 2. Add N-Iodosuccinimide (NIS) portion-wise A->B C 3. Stir at room temperature (Monitor by TLC/LC-MS) B->C D 4. Quench with water and extract with EtOAc C->D E 5. Wash organic layer with Na2S2O3, water, and brine D->E F 6. Dry over MgSO4 and concentrate E->F G 7. Purify by column chromatography or recrystallization F->G H Final Product: 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine G->H

Caption: Synthetic workflow for 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine.

Reactivity and Synthetic Applications

The synthetic utility of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine is predominantly defined by the reactivity of its carbon-iodine bond. This feature makes it a cornerstone intermediate for constructing more elaborate molecules.

The Power of the C-I Bond in Cross-Coupling

The C(sp²)-I bond is significantly more reactive towards oxidative addition with palladium(0) catalysts than the corresponding C-Br or C-Cl bonds.[6][7] This differential reactivity is a cornerstone of modern organic synthesis, allowing for chemoselective functionalization.[6][7] This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl or vinyl substituents. This is one of the most widely used methods for creating biaryl structures in medicinal chemistry.[2]

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, providing access to alkynylated 7-azaindole derivatives.

  • Heck Coupling: Reaction with alkenes to introduce vinyl groups.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a critical transformation for synthesizing compounds with diverse amine functionalities.[2]

  • Stille Coupling: Reaction with organostannanes to form new C-C bonds.

Illustrative Reaction: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for creating C-C bonds. The general catalytic cycle for the reaction of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine with an organoboron reagent is depicted below.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd_complex [Ar-Pd(II)-I]L_n center transmetal [Ar-Pd(II)-R]L_n pd_complex->transmetal Transmetalation transmetal->pd0 product Product (Ar-R) transmetal->product Reductive Elimination product_complex [Ar-R-Pd(0)]L_n start 2-Iodo-1-methyl-1H- pyrrolo[2,3-b]pyridine (Ar-I) start->pd_complex Oxidative Addition boronic R-B(OR')_2 + Base boronic->pd_complex

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

Applications in Medicinal Chemistry

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry.[2][3] Its derivatives have been investigated as potent inhibitors for a range of protein kinases, making them attractive candidates for oncology and inflammatory disease therapies.[8][9] 2-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine serves as a key intermediate in the synthesis of these complex molecules, including inhibitors for:

  • Colony-Stimulating Factor 1 Receptor (CSF1R)[2]

  • NADPH Oxidase 2 (NOX2)[10]

  • Fibroblast Growth Factor Receptor (FGFR)[8]

  • Ataxia Telangiectasia Mutated (ATM) kinase[11]

  • Traf2 and Nck-interacting kinase (TNIK)[9]

Safety, Handling, and Storage

Proper handling and storage procedures are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Hazard Identification

2-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine is classified with the GHS07 pictogram, indicating it poses certain health hazards.[1]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H332: Harmful if inhaled.[1]

Recommended Safety Protocols

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves before use.

  • Skin and Body Protection: Wear a lab coat. Change clothing immediately if it becomes contaminated.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12]

  • An eyewash station and safety shower should be readily accessible.[13]

Handling and Hygiene:

  • Avoid contact with skin, eyes, and clothing.[14]

  • Do not breathe dust.

  • Wash hands thoroughly after handling.[13]

  • Do not eat, drink, or smoke in the laboratory.[12]

Storage Conditions

To maintain its stability and prevent degradation, 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine should be stored under the following conditions:

  • Atmosphere: Store in an inert atmosphere (e.g., under nitrogen or argon).[1]

  • Temperature: Store at room temperature.[1]

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[12][14]

Conclusion

2-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine is a strategically designed synthetic intermediate of significant value to the scientific research community. Its well-defined physicochemical properties, coupled with the high reactivity of the C-2 iodo substituent, make it an exceptional substrate for a wide range of palladium-catalyzed cross-coupling reactions. The N-methylation enhances its stability and handling characteristics, further cementing its role as a versatile building block. For researchers in pharmaceutical development and materials science, a thorough understanding of this compound's properties, reactivity, and safe handling is the key to unlocking its full potential in the synthesis of novel and complex molecular entities.

References

  • 2-Iodo-1-Methyl-1H-Pyrrolo[2,3-b]Pyridine: A High-Purity Synthesis Intermedi
  • 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine. CymitQuimica.
  • Hoff, B. H., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]

  • 2-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. PubChem. [Link]

  • Gajeles, G., et al. (2020). Recyclable Anhydride Catalyst for H2O2 Oxidation: N-oxidation of Pyridine Derivatives. Royal Society of Chemistry. [Link]

  • Tsvetkov, V. B., et al. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI. [Link]

  • Giordani, F., et al. (2015). Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation. Journal of Medicinal Chemistry. [Link]

  • D’Souza, D. M., & Müller, T. J. J. (2007). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Chemical Society Reviews. [Link]

  • Yang, L., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Fürstner, A., et al. (2007). 4-Methylpyrrolo[1,2-a]quinoline. Organic Syntheses. [Link]

  • Wouters, R., et al. (2019). Discovery of Pyrrolo[2,3-b]pyridine (1,7-Dideazapurine) Nucleoside Analogues as Anti-Trypanosoma cruzi Agents. ACS Infectious Diseases. [Link]

  • Wang, Y., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI. [Link]

  • ¹H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid. PubChem. [Link]

  • 2-Iodopyridine. PubChem. [Link]

  • El Mernissi, N., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of the Indian Chemical Society. [Link]

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry. [Link]

  • 1H-Pyrrolo(2,3-b)pyridine. PubChem. [Link]

  • Huang, P.-H., et al. (2013). 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. Acta Crystallographica Section E. [Link]

  • 2-iodo-1h-pyrrolo[2,3-b]pyridine. PubChemLite. [Link]

  • Huang, P.-H., et al. (2012). 2-(1H-Pyrrolo-[2,3-b]pyridin-2-yl)pyridine. Acta Crystallographica Section E. [Link]

  • 4-chloro-2-iodo-1-Methyl-1H-pyrrolo[2,3-b]pyridine. NextSDS. [Link]

  • 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-2-Methyl-1-(phenylsulfonyl)-. NextSDS. [Link]

  • 1h-pyrrolo[2,3-b]pyridines.

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Exploratory

An In-depth Technical Guide to the Crystallographic Analysis of Substituted 1H-Pyrrolo[2,3-b]pyridines

Note to the Reader: This guide focuses on the crystallographic analysis of the 1H-pyrrolo[2,3-b]pyridine scaffold, a core motif of significant interest in medicinal chemistry. Due to the absence of publicly available cry...

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Author: BenchChem Technical Support Team. Date: April 2026

Note to the Reader: This guide focuses on the crystallographic analysis of the 1H-pyrrolo[2,3-b]pyridine scaffold, a core motif of significant interest in medicinal chemistry. Due to the absence of publicly available crystallographic data for the specific compound 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, this document will utilize the closely related analogue, 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine , as a representative example to detail the experimental and analytical workflows. The principles and methodologies described herein are directly applicable to the crystallographic study of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, should suitable single crystals be obtained.

Introduction: The Significance of the 1H-Pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern drug discovery. Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor have led to its incorporation into a multitude of biologically active molecules. Derivatives of this scaffold have shown promise as inhibitors of various kinases, including Janus kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs), making them valuable candidates for the development of therapeutics for inflammatory diseases and cancers.[1][2]

The specific compound, 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, serves as a crucial synthetic intermediate in the elaboration of more complex molecules.[3] The presence of the iodo-substituent at the 2-position provides a handle for various cross-coupling reactions, allowing for the introduction of diverse functionalities. Understanding the precise three-dimensional structure of these intermediates and their more complex derivatives through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and rational drug design.

This guide provides a comprehensive overview of the synthesis, crystallization, and X-ray crystallographic analysis of substituted 1H-pyrrolo[2,3-b]pyridines, using 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine as a case study.

Synthesis of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

While the crystal structure of the title compound is not available, its synthesis is a critical first step for any crystallographic study. The following is a representative synthetic protocol based on established methodologies for the N-methylation and iodination of the 1H-pyrrolo[2,3-b]pyridine core.

Experimental Protocol: Synthesis

Step 1: N-Methylation of 1H-pyrrolo[2,3-b]pyridine

  • To a stirred solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to stir at 0 °C for 30 minutes.

  • Add methyl iodide (CH₃I, 1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-methyl-1H-pyrrolo[2,3-b]pyridine.

Step 2: Iodination at the C2-Position

  • Dissolve the 1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as DMF.

  • Add N-iodosuccinimide (NIS, 1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with aqueous sodium thiosulfate (Na₂S₂O₃) to remove any remaining iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the final product, 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine.

Single Crystal Growth: The Gateway to X-ray Diffraction

Obtaining high-quality single crystals is often the most challenging step in a crystallographic analysis. The method of crystallization can significantly impact crystal quality. For compounds like substituted 1H-pyrrolo[2,3-b]pyridines, several techniques can be employed.

Experimental Protocol: Crystallization of 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine

The successful crystallization of 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine was achieved through slow evaporation from a mixed solvent system.[4]

  • Dissolve the purified compound in a minimal amount of a good solvent, such as dichloromethane (CH₂Cl₂).

  • To this solution, add a miscible anti-solvent in which the compound is less soluble, such as hexane, dropwise until the solution becomes slightly turbid.

  • Gently warm the solution until it becomes clear again.

  • Loosely cap the vial and allow the solvent to evaporate slowly at room temperature over several days.

  • Colorless, prism-like crystals suitable for X-ray diffraction should form.

X-ray Data Collection and Structure Refinement

Once suitable single crystals are obtained, the next step is to collect the X-ray diffraction data. This process involves mounting a crystal on a diffractometer and exposing it to a monochromatic X-ray beam.[5][6]

Workflow for Crystallographic Analysis

Crystallographic Workflow cluster_experiment Experimental cluster_computation Computational Crystal Selection Crystal Selection Mounting Mounting Crystal Selection->Mounting Data Collection Data Collection Mounting->Data Collection Data Reduction Data Reduction Data Collection->Data Reduction Structure Solution Structure Solution Data Reduction->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Validation Validation Structure Refinement->Validation Final Structure Final Structure Validation->Final Structure

Caption: Experimental and computational workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Collection and Refinement

The data for 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine was collected on a Bruker SMART APEX CCD area-detector diffractometer.[7]

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is cooled to a low temperature (e.g., 200 K or 295 K) to minimize thermal vibrations.[7][8] The diffractometer then rotates the crystal through a series of angles while exposing it to Mo Kα radiation (λ = 0.71073 Å).[4][7] The diffraction pattern is recorded on the CCD detector.

  • Data Reduction: The raw diffraction data is processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The processed data is used to solve the phase problem and obtain an initial electron density map. This is typically done using direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method.[9][10] This iterative process adjusts the atomic coordinates, and atomic displacement parameters to improve the agreement between the calculated and observed structure factors.

Crystallographic Data of 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine

The following table summarizes the key crystallographic data and refinement details for the representative analogue, 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine.

Parameter 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine [Triclinic] [7]4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine [Monoclinic] [8]
Chemical FormulaC₁₂H₉N₃C₁₂H₉N₃
Formula Weight195.22195.22
Temperature (K)295200
Wavelength (Å)0.710730.71073
Crystal SystemTriclinicMonoclinic
Space GroupP-1P2₁/c
Unit Cell Dimensions
a (Å)6.5529(5)10.1416(10)
b (Å)10.0457(8)13.7428(14)
c (Å)14.5282(11)6.7395(7)
α (°)83.372(2)90
β (°)86.697(2)94.331(2)
γ (°)87.427(2)90
Volume (ų)947.69(13)936.63(16)
Z44
Data Collection & Refinement
Reflections Collected101937069
Independent Reflections33292154
R(int)0.0340.056
Final R indices [I>2σ(I)]R1 = 0.058R1 = 0.064
wR2 (all data)0.1240.145

Molecular and Crystal Structure Analysis

The crystal structure of 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine reveals several key features. In the triclinic form, the asymmetric unit contains two independent molecules.[7] Both molecules are nearly planar, with the dihedral angles between the pyridine and the azaindole rings being 8.23(6)° and 9.89(2)°.[7] In the monoclinic form, the dihedral angle between the pyridine and azaindole rings is 6.20(2)°.[8]

A prominent feature in the crystal packing of both polymorphs is the formation of centrosymmetric dimers through intermolecular N-H···N hydrogen bonds between the pyrrole N-H of one molecule and the pyridine nitrogen of an adjacent molecule.[7][8] This hydrogen bonding motif is a common feature in the crystal structures of 7-azaindole derivatives.

Molecular_Structure cluster_molecule 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine N1 N C2 C N1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->N1 C8 C C6->C8 N7 N N7->C5 C9 C C8->C9 C10 C C8->C10 C9->N7 C11 C C10->C11 N12 N-H C11->N12 N12->C9

Caption: Simplified 2D representation of the 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine molecule.

For the target molecule, 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, one would anticipate a largely planar structure for the bicyclic core. The N-methylation would preclude the formation of the N-H···N hydrogen bonds observed in the analogue. Instead, the crystal packing would be dictated by other intermolecular interactions, such as C-H···π interactions or potential halogen bonding involving the iodine atom.

Conclusion

This guide has outlined the comprehensive workflow for the crystallographic analysis of substituted 1H-pyrrolo[2,3-b]pyridines, using 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine as a detailed example. While the specific crystal structure of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine remains to be determined, the methodologies presented herein provide a robust framework for its future elucidation. Such structural insights are invaluable for advancing the development of novel therapeutics based on this important heterocyclic scaffold.

References

  • Watkin, D. J. (2008). Structure Refinement Techniques Explained. Journal of Applied Crystallography, 41(4), 645-650. Available at: [Link]

  • Read, R. J., & McCoy, A. J. (2011). Recent developments in phasing and structure refinement for macromolecular crystallography. Current Opinion in Structural Biology, 21(5), 629-635. Available at: [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Available at: [Link]

  • Universität Ulm. (2026, March 16). Single-Crystal X-Ray Diffraction (SC-XRD). Available at: [Link]

  • Huang, P. H., Wen, Y. S., & Shen, J. Y. (2013). 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o674. Available at: [Link]

  • Watkin, D. J. (2008). Structure refinement: some background theory and practical strategies. MIT. Available at: [Link]

  • Atkins, P., & de Paula, J. (2025, December 22). Structure refinement. Oxford University Press. Available at: [Link]

  • Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction. Available at: [Link]

  • RWTH Aachen University. Phase analysis and structure refinement. Institute of Crystallography. Available at: [Link]

  • University of Washington. Single Crystal X-ray Diffraction and Structure Analysis. Available at: [Link]

  • Huang, P. H., Wen, Y. S., & Shen, J. Y. (2013). 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. ResearchGate. Available at: [Link]

  • AdooQ BioScience. 2-Iodo-1-Methyl-1H-Pyrrolo[2,3-b]Pyridine: A High-Purity Synthesis Intermediate. Available at: [Link]

  • Liu, X. H., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12228-12247. Available at: [Link]

  • De Bock, P. J., et al. (2019). Discovery of Pyrrolo[2,3-b]pyridine (1,7-Dideazapurine) Nucleoside Analogues as Anti-Trypanosoma cruzi Agents. Journal of Medicinal Chemistry, 62(18), 8563-8583. Available at: [Link]

  • Huang, P. H., Wen, Y. S., & Shen, J. Y. (2012). 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1943. Available at: [Link]

  • Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353. Available at: [Link]

  • Fürstner, A., Mamane, V., Seidel, G., & Laurich, D. (2006). Indium-Catalyzed Cycloisomerization: Preparation of 4-Methylpyrrolo[1,2-a]quinoline. Organic Syntheses, 83, 103. Available at: [Link]

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(29), 17185-17195. Available at: [Link]

  • Kumar, A., et al. (2013). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry, 56(2), 435-450. Available at: [Link]

  • Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Solarino, M. C., et al. (2018). Further modifications of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of human neutrophil elastase. Future Medicinal Chemistry, 10(14), 1695-1710. Available at: [Link]

  • Al-Adiwish, W. M., et al. (2014). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Molecules, 19(9), 14758-14768. Available at: [Link]

Sources

Foundational

The Electronic Properties and Reactivity of 2-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine: A Technical Guide for Rational Drug Design

Executive Summary In the landscape of modern medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a privileged bioisostere of indole. Its strategic deployment in the design of kinase i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a privileged bioisostere of indole. Its strategic deployment in the design of kinase inhibitors relies heavily on its unique hydrogen-bonding profile and electronic distribution. Specifically, 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (and its halogenated derivatives, such as the 4-chloro variant) serves as a highly versatile, bifunctional building block.

As a Senior Application Scientist, I have structured this guide to dissect the electronic causality that drives the reactivity of this molecule. By understanding the thermodynamic and kinetic principles governing its functionalization, researchers can exploit its chemoselectivity to construct complex, multi-targeted therapeutics, particularly in the realm of kinase inhibition (e.g., CAMKK2, CSF1R, and AAK1)[1][2][3].

Electronic Architecture and Structural Causality

The reactivity of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine is dictated by a "push-pull" electronic system inherent to the fused bicyclic core, further modulated by its substituents.

The 7-Azaindole Core

The core consists of an electron-rich pyrrole ring fused to an electron-deficient pyridine ring. The N7 pyridine nitrogen possesses a localized lone pair in an sp2 orbital, making it a potent hydrogen-bond acceptor. In kinase drug discovery, this N7 atom frequently anchors the molecule to the ATP-binding pocket by interacting with the kinase hinge region[4].

The N1-Methylation Effect

Methylation at the N1 position serves two critical functions:

  • Elimination of H-Bond Donation: By capping the pyrrole nitrogen, the molecule loses its hydrogen-bond donor capacity. This is a deliberate design choice in scaffold hopping to avoid specific steric clashes or to modify the hinge-binding profile, as seen in the development of CAMKK2 inhibitors[1].

  • Inductive Activation: The methyl group is an electron-donating group via induction and hyperconjugation. This subtly increases the electron density of the pyrrole ring, stabilizing the transition states during electrophilic aromatic substitution or organometallic oxidative addition.

The C2-Iodination

The carbon-iodine (C-I) bond at the C2 position is the linchpin of the molecule's synthetic utility. Iodine is a large, highly polarizable halogen. The C-I bond dissociation energy (~238 kJ/mol) is significantly lower than that of a C-Br (~285 kJ/mol) or C-Cl (~338 kJ/mol) bond. This thermodynamic weakness, combined with the polarizability of the iodine atom, makes the C2 position highly susceptible to rapid oxidative addition by low-valent transition metals, particularly Palladium(0).

G Core 2-Iodo-1-methyl-7-azaindole N7 N7 (Pyridine Nitrogen) H-Bond Acceptor (Kinase Hinge Binder) Core->N7 N1 N1-Methyl Group Steric Bulk & Inductive Donor (No H-Bond Donor) Core->N1 C2 C2-Iodo Group Highly Polarizable C-I Bond (Primary Pd-Coupling Site) Core->C2 C4 C4/C5 Positions Secondary Electrophilic Sites (If Halogenated) Core->C4

Electronic and structural property map of 2-iodo-1-methyl-7-azaindole.

Reactivity Profile and Chemoselectivity

The most powerful application of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine lies in its chemoselective cross-coupling potential. When the molecule possesses a second halogen (e.g., 4-chloro-2-iodo-1-methyl-7-azaindole), the vast difference in bond dissociation energies between C-I and C-Cl allows for sequential, highly controlled functionalization.

During a, the Pd(0) catalyst will undergo oxidative addition exclusively at the C2-iodo position at lower temperatures (e.g., 80°C) and with mild bases (e.g., Cs2​CO3​ )[2][5]. The C4-chloro position remains completely untouched. Once the C2 position is functionalized with an aryl or heteroaryl group, the C4-chloro bond can be subsequently activated using more forcing conditions (higher temperatures, stronger bases, and specialized ligands like RuPhos or XPhos) for a Buchwald-Hartwig amination or a second Suzuki coupling[2].

Workflow Start 4-Chloro-2-iodo- 1-methyl-7-azaindole Step1 Suzuki-Miyaura (Pd cat., Ar-B(OH)2, Mild Base, C2-Selective) Start->Step1 Int1 2-Aryl-4-chloro- 1-methyl-7-azaindole Step1->Int1 Step2 Buchwald-Hartwig or 2nd Suzuki (Pd cat., Strong Base, C4) Int1->Step2 Product 2,4-Disubstituted- 1-methyl-7-azaindole Step2->Product

Chemoselective sequential cross-coupling workflow for 7-azaindoles.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols describe the synthesis and utilization of this scaffold. The causality behind each reagent choice is explicitly defined.

Protocol 1: Regioselective C2-Iodination via Directed Lithiation

Purpose: To install the highly reactive iodine handle at the C2 position of an N-protected 7-azaindole[6].

  • Step 1: Deprotonation. Dissolve 1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in anhydrous THF under an inert argon atmosphere. Cool the solution to -78°C.

  • Step 2: Lithiation. Dropwise add Lithium diisopropylamide (LDA, 1.2 equiv). Causality: The C2 proton is the most acidic on the pyrrole ring due to the proximity of the electron-withdrawing azaindole core. The low temperature (-78°C) prevents unwanted nucleophilic attack or ring-opening side reactions. Stir for 1 hour.

  • Step 3: Electrophilic Quench. Add a solution of Iodine ( I2​ , 1.5 equiv) in THF dropwise. Causality: The C2-lithium species acts as a strong nucleophile, attacking the polarizable I2​ molecule to form the C-I bond.

  • Step 4: Workup. Quench the reaction with saturated aqueous Na2​S2​O3​ to reduce any unreacted iodine. Extract with ethyl acetate, dry over MgSO4​ , and purify via flash chromatography.

Protocol 2: Chemoselective Suzuki-Miyaura Cross-Coupling at C2

Purpose: To selectively functionalize the C2 position of 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine without activating the C4-Cl bond[5].

  • Step 1: Reagent Assembly. In a microwave vial, combine 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), an arylboronic acid (1.05 equiv), Cs2​CO3​ (3.0 equiv), and Pd(PPh3​)4​ (0.05 equiv).

  • Step 2: Solvent & Degassing. Add a 3:1 mixture of 1,4-dioxane and water. Causality: Dioxane solubilizes the organic components, while water dissolves the inorganic base, which is critical for the transmetalation step of the catalytic cycle. Flush the vial with nitrogen for 5 minutes to remove oxygen, preventing catalyst degradation.

  • Step 3: Controlled Heating. Heat the mixture to 80°C for 4 hours. Causality: 80°C provides enough thermal energy to overcome the activation barrier for C-I oxidative addition, but is insufficient to break the stronger C-Cl bond, ensuring 100% chemoselectivity.

  • Step 4: Isolation. Filter through Celite, concentrate, and purify via silica gel chromatography to yield the 2-aryl-4-chloro-1-methyl-7-azaindole intermediate.

Quantitative Data: Reactivity and Biological Applications

The strategic functionalization of this scaffold has led to the discovery of highly potent kinase inhibitors. The table below summarizes the quantitative yields of the chemoselective cross-coupling steps and the resulting biological efficacy of the synthesized compounds across recent literature.

Starting ScaffoldStep 1: C2 Functionalization (Yield)Step 2: C4/C5 Functionalization (Yield)Target KinaseBiological Potency (IC50)Source
4-Cl-2-I-1-Me-7-azaindoleSuzuki w/ Phenylboronic acid (85%)Buchwald-Hartwig w/ Amine (70%)CAMKK219 - 232 nM
4-Cl-2-I-1-Me-7-azaindoleSuzuki w/ Arylboronic acid (78%)Buchwald-Hartwig w/ Amine (65%)CSF1RModerate
5-Br-2-I-1-Me-7-azaindoleSonogashira w/ Alkyne (80%)Suzuki w/ Arylboronic acid (75%)AAK14 nM

Conclusion

The 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine scaffold is a masterclass in rational chemical design. By leveraging the inherent electronic disparity between the highly polarizable C2-I bond and other halogenated sites, medicinal chemists can execute precise, sequential cross-coupling cascades. Furthermore, the N1-methyl group and N7 pyridine nitrogen provide a highly tunable steric and electronic profile that is exceptionally well-suited for targeting the hinge regions of complex kinases like CAMKK2 and AAK1. Mastery of this building block's reactivity is an indispensable asset for any drug discovery program focused on heteroaromatic scaffold hopping.

References

  • Merugu, S. R., Selmer-Olsen, S., Kaada, C. J., Sundby, E., & Hoff, B. H. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. Available at:[Link]

  • Eduful, B. J., et al. (2021). Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. Journal of Medicinal Chemistry, 64(15), 10849-10877. Available at:[Link]

  • Anthonissen, S., et al. (2025). Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue. European Journal of Medicinal Chemistry, 299, 118001. Available at:[Link]

Sources

Exploratory

Molecular weight and exact mass of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine Abstract This technical guide provides a detailed examination of two fundamental chemical properties of 2-io...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Abstract

This technical guide provides a detailed examination of two fundamental chemical properties of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine: its molecular weight and exact mass. As a versatile heterocyclic building block, this compound is of significant interest to researchers in medicinal chemistry and materials science.[1] Its utility in synthesizing novel kinase inhibitors and other bioactive molecules underscores the importance of precise characterization.[2][3][4] This document will differentiate between the concepts of molecular weight (average mass) and exact mass (monoisotopic mass), provide their specific values for the title compound, and detail a comprehensive protocol for their experimental verification using High-Resolution Mass Spectrometry (HRMS). This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of these key analytical parameters for compound validation, reaction monitoring, and structural elucidation.

Compound Profile and Significance

2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, a derivative of the 7-azaindole scaffold, serves as a critical intermediate in organic synthesis.[1] The 7-azaindole core is a bioisostere of indole and is prevalent in many biologically active compounds, including several FDA-approved kinase inhibitors.[5] The presence of an iodine atom at the 2-position makes this compound an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse functionalities to build complex molecular architectures.[5] Accurate mass determination is the first and most critical step in verifying the identity and purity of this starting material, ensuring the integrity of subsequent synthetic steps and the final products.

Identifier Value
Chemical Name 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine
CAS Number 1388711-09-8[6]
Molecular Formula C₈H₇IN₂[1][7]
Chemical Structure CN1C(=CC2=C1N=CC=C2)I

Differentiating Molecular Weight and Exact Mass

In analytical and synthetic chemistry, the terms "molecular weight" and "exact mass" are often used, but they describe distinct physical constants. Understanding their difference is paramount for accurate data interpretation, especially in mass spectrometry.

Molecular Weight (Average Mass)

The molecular weight (or more accurately, the relative molecular mass) is a weighted average of the masses of all naturally occurring isotopes of the elements in a molecule. The calculation uses the standard atomic weight of each element as found on the periodic table.

  • Calculation for C₈H₇IN₂:

    • Carbon (C): 8 × 12.011 u

    • Hydrogen (H): 7 × 1.008 u

    • Iodine (I): 1 × 126.904 u

    • Nitrogen (N): 2 × 14.007 u

  • Result: 258.06 g/mol [1][6][7]

Causality and Application: Molecular weight is the relevant value for macroscopic, stoichiometric calculations. When a chemist weighs out 258.06 grams of this compound, they are working with one mole of the substance, accounting for the natural isotopic distribution of its constituent atoms. It is the cornerstone of synthesis, determining reagent quantities and predicting reaction yields.

Exact Mass (Monoisotopic Mass)

The exact mass is the mass of a molecule calculated using the mass of the most abundant, stable isotope of each element. This value corresponds to the mass of a single, specific isotopic combination of the molecule.

  • Isotopes Used: ¹²C, ¹H, ¹²⁷I, and ¹⁴N.

  • Calculation for [¹²C₈¹H₇¹²⁷I¹⁴N₂]:

    • Carbon (¹²C): 8 × 12.000000 u

    • Hydrogen (¹H): 7 × 1.007825 u

    • Iodine (¹²⁷I): 1 × 126.904473 u

    • Nitrogen (¹⁴N): 2 × 14.003074 u

  • Result: 257.96540 u

Causality and Application: The exact mass is the value measured by high-resolution mass spectrometry (HRMS).[8][9] An HRMS instrument has sufficient resolving power to separate ions that differ in mass by only a few thousandths of a mass unit. This precision allows for the unambiguous determination of a molecule's elemental formula. For a synthetic intermediate like 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, confirming the exact mass to within a few parts per million (ppm) of the theoretical value provides unequivocal evidence of its identity and purity.

Quantitative Data Summary

The fundamental mass properties of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine are summarized below for easy reference.

Parameter Value Primary Application
Molecular Formula C₈H₇IN₂Structural Representation
Molecular Weight 258.06 g/mol Stoichiometry, Bulk Measurements
Exact Mass 257.96540 uHigh-Resolution Mass Spectrometry (HRMS)

Experimental Determination by High-Resolution Mass Spectrometry

The definitive method for confirming the elemental composition of a synthetic compound is through the experimental determination of its exact mass. This protocol outlines a self-validating system using Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS).

Rationale for Method Selection

GC-HRMS is an ideal technique for analyzing relatively volatile and thermally stable organic molecules like 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine.[8]

  • Gas Chromatography (GC): Provides excellent separation of the analyte from potential impurities or residual solvents, ensuring that the mass spectrum obtained is of a pure compound.

  • Electron Ionization (EI): A hard ionization technique that reproducibly generates a molecular ion (M⁺•) and a consistent pattern of fragment ions, which serves as a "molecular fingerprint".[10]

  • High-Resolution Mass Analyzer (e.g., TOF or Orbitrap): Capable of measuring mass-to-charge ratios with high accuracy (<5 ppm), allowing for the confident determination of the elemental formula.[9]

Detailed Experimental Protocol

Objective: To confirm the identity and purity of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine by verifying its exact mass.

Step 1: Sample Preparation

  • Accurately weigh approximately 1 mg of the compound.

  • Dissolve the sample in 1 mL of a high-purity solvent (e.g., ethyl acetate or dichloromethane) to create a 1 mg/mL stock solution.

  • Perform a serial dilution to a final concentration of ~10 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.

Step 2: GC-HRMS System Configuration

  • GC Column: Utilize a standard non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).[8]

  • Carrier Gas: Use helium at a constant flow rate of 1.0 mL/min.

  • Injector: Set the injector temperature to 250°C. Inject 1 µL of the sample in splitless mode to maximize sensitivity.

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: Increase temperature at 20°C/min to 300°C.

    • Final hold: Hold at 300°C for 5 minutes.

Step 3: Mass Spectrometer Configuration

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

  • Ion Source Temperature: 230°C.

  • Mass Analyzer: Operate in high-resolution mode, with a target resolution of >25,000 (FWHM).

  • Mass Range: Scan from m/z 40 to 400.

  • Calibration: Calibrate the mass analyzer immediately prior to the run using a known calibration standard (e.g., perfluorotributylamine, PFTBA) to ensure high mass accuracy.

Step 4: Data Acquisition and Analysis

  • Acquire the data, observing the total ion chromatogram (TIC) to identify the peak corresponding to the analyte.

  • Extract the mass spectrum from the apex of the analyte's chromatographic peak.

  • Identify the molecular ion peak (M⁺•). For C₈H₇IN₂, this peak should appear at an m/z value corresponding to its exact mass, 257.9654.

  • Validation: Calculate the mass error between the measured m/z and the theoretical exact mass in parts per million (ppm). A mass error of <5 ppm provides high confidence in the assigned elemental formula.

  • Fragmentation Analysis: Examine the fragmentation pattern. A prominent fragment should correspond to the loss of the iodine radical (•I), resulting in a C₈H₇N₂⁺ ion at m/z 131.0609. This characteristic loss of the halogen is a key diagnostic feature for iodo-substituted compounds.[10][11]

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the experimental protocol for the characterization of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-HRMS Analysis cluster_data Data Processing & Validation cluster_result Final Confirmation prep Dissolve Sample (10 µg/mL in Ethyl Acetate) injection GC Injection (1 µL, Splitless) prep->injection separation Chromatographic Separation (Capillary Column) injection->separation ionization Ionization (Electron Impact, 70 eV) separation->ionization analysis analysis ionization->analysis detection Detection analysis->detection processing Extract Mass Spectrum detection->processing validation validation processing->validation result Identity Confirmed: Exact Mass = 257.9654 Formula = C₈H₇IN₂ validation->result

Caption: Workflow for identity confirmation of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine via GC-HRMS.

Conclusion

For the compound 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, the molecular weight (258.06 g/mol ) and exact mass (257.96540 u) are distinct and critical parameters. While molecular weight governs bulk-scale synthesis, the exact mass is the key identifier in modern analytical chemistry. The protocol described herein, utilizing GC-HRMS, provides a robust and reliable method for unequivocally verifying the elemental composition of this important synthetic intermediate. For professionals in drug discovery and development, adherence to such rigorous analytical standards is fundamental to ensuring the quality, reproducibility, and ultimate success of their research endeavors.

References

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010, February 1). IntechOpen. Retrieved from [Link]

  • Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). (n.d.). RSC Publishing. Retrieved from [Link]

  • Mass spectrometry of halogen-containing organic compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PMC. Retrieved from [Link]

  • 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-iodo-, methyl ester. (n.d.). LookChem. Retrieved from [Link]

  • 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • 1H-Pyrrolo(2,3-b)pyridine. (n.d.). PubChem. Retrieved from [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2025, April 12). MDPI. Retrieved from [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing. Retrieved from [Link]

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (2021, February 1). ScienceDirect. Retrieved from [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PMC. Retrieved from [Link]

  • 1H-Pyrrolo[2,3-b]pyridine. (n.d.). NIST WebBook. Retrieved from [Link]

  • Discovery of Pyrrolo[2,3-b]pyridine (1,7-Dideazapurine) Nucleoside Analogues as Anti-Trypanosoma cruzi Agents. (2019, September 8). ACS Publications. Retrieved from [Link]

  • 3-iodo-2-Methyl-1H-pyrrolo[2,3-b]pyridine - NextSDS. (n.d.). NextSDS. Retrieved from [Link]

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. (2025, July 10). PubMed. Retrieved from [Link]

  • Fused Pyridine Derivatives: Synthesis and Biological Activities. (2022, October 13). IntechOpen. Retrieved from [Link]

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines. (n.d.). Google Patents.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 2-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Introduction: The Strategic Importance of 7-Azaindole Scaffolds The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to ind...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of 7-Azaindole Scaffolds

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, while the pyridine nitrogen introduces unique electronic properties and a key hydrogen bond acceptor site. This has led to the development of numerous potent kinase inhibitors and other therapeutic agents, including FDA-approved drugs.[1] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-carbon bonds.[3][4][5] Its application in the functionalization of heterocyclic cores like 7-azaindole is of paramount importance for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This guide provides a detailed protocol for the Suzuki-Miyaura cross-coupling of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine with a variety of boronic acids. We will delve into the rationale behind the selection of catalysts, ligands, bases, and solvents, offering a comprehensive understanding of the reaction mechanism and optimization strategies.

Understanding the Reaction: A Mechanistic Overview

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that involves the coupling of an organohalide with an organoboron compound.[4][6] The catalytic cycle, illustrated below, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxiAdd Oxidative Addition Pd0->OxiAdd PdII_Aryl R1-Pd(II)Ln-X OxiAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both R1-Pd(II)Ln-R2 Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product R1-R2 RedElim->Product ArylHalide R1-X (2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine) ArylHalide->OxiAdd BoronicAcid R2-B(OR)2 BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The choice of each reaction component is critical for a successful coupling, especially when dealing with electron-rich and potentially coordinating heteroaromatic substrates like 7-azaindoles.

Core Protocol: Suzuki-Miyaura Coupling of 2-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

This protocol is designed as a robust starting point for the coupling of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine with a generic arylboronic acid.

Reagents and Materials
ReagentM.W. ( g/mol )StoichiometryAmount (for 0.5 mmol scale)
2-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine258.061.0 equiv129 mg
Arylboronic AcidVariable1.2 equiv0.6 mmol
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.560.05 equiv29 mg
Sodium Carbonate (Na₂CO₃)105.992.0 equiv106 mg
1,4-Dioxane--4 mL
Water--1 mL
Experimental Procedure

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

  • Reaction Setup: In a dry reaction vessel (e.g., a microwave vial or Schlenk tube), combine 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (129 mg, 0.5 mmol), the arylboronic acid (0.6 mmol), Pd(PPh₃)₄ (29 mg, 0.025 mmol), and sodium carbonate (106 mg, 1.0 mmol).

  • Solvent Addition and Degassing: Add 1,4-dioxane (4 mL) and water (1 mL) to the reaction vessel. Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes. This step is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. The reaction time can vary from 2 to 24 hours depending on the reactivity of the boronic acid.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired 2-aryl-1-methyl-1H-pyrrolo[2,3-b]pyridine.

Scientific Rationale and Optimization Strategies

The success of the Suzuki-Miyaura coupling with heteroaryl halides is highly dependent on the careful selection of reaction parameters.

Catalyst and Ligand Selection
  • Palladium Source: While Pd(PPh₃)₄ is a reliable and commonly used catalyst for many Suzuki couplings, other palladium sources can be more effective for challenging substrates.[7] Pd(OAc)₂ or Pd₂(dba)₃ in combination with a phosphine ligand are excellent alternatives.[8] If using a Pd(II) precatalyst, it must first be reduced in situ to the active Pd(0) species.[8]

  • Ligands: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. For heteroaryl substrates, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can significantly improve reaction rates and yields.[2] These ligands promote the oxidative addition of the aryl halide and prevent catalyst decomposition.

Base and Solvent System
  • Base: The base plays a crucial role in the transmetalation step by activating the boronic acid.[6] Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can influence the reaction rate and selectivity. For instance, cesium carbonate is often used for less reactive substrates.

  • Solvent: A mixture of an organic solvent and water is typically employed. The organic solvent (e.g., 1,4-dioxane, DME, toluene) solubilizes the organic reactants and the catalyst, while water helps to dissolve the inorganic base and facilitates the transmetalation step.[9]

Troubleshooting Common Issues
IssuePotential CauseSuggested Solution
Low or No Reaction Inactive catalyst, insufficient heating, poor choice of base/ligand.Ensure proper degassing. Increase reaction temperature. Screen different palladium catalysts, ligands, and bases. Consider using a more reactive boronic ester (e.g., pinacol ester).[10]
Protodeboronation Degradation of the boronic acid.Use a less aqueous solvent system. Employ a milder base such as KF.[6]
Homocoupling Reaction of two boronic acid molecules.This can be more prevalent with Pd(II) precatalysts.[8] Ensure efficient stirring and consider a lower reaction temperature.
Dehalogenation Reduction of the starting iodo-compound.This can occur as a side reaction. Optimizing the ligand and base combination can minimize this pathway. A study on a similar 2-iodo-4-chloropyrrolopyridine showed that Pd(PPh₃)₄ minimized this side reaction.[2]

Conclusion

The Suzuki-Miyaura cross-coupling is a powerful tool for the synthesis of functionalized 7-azaindole derivatives. The protocol provided herein serves as a solid foundation for the successful coupling of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine. By understanding the underlying principles and systematically optimizing the reaction conditions, researchers can efficiently generate a diverse range of compounds for further investigation in drug discovery and development.

References

  • Bellina, F., & Rossi, R. (2010). The Development of Suzuki Cross-Coupling Reactions of (Hetero)aryl Halides. Chemical Reviews, 110(2), 1082-1146.
  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116-2119.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki-Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis.
  • Duan, Z., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media.
  • Fan, R., & Li, G. (2013). Recent advances in transition-metal-catalyzed C–H activation of indoles. Tetrahedron Letters, 54(11), 1279-1285.
  • Johansson, H., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(21), 3894.
  • Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662-13663.
  • Kudo, N., & Fu, G. C. (2004). Room-temperature Suzuki cross-couplings of alkyl bromides. Organic Letters, 6(24), 4387-4390.
  • Leadbeater, N. E., & Marco, M. (2002). Ligand-Free Palladium-Catalyzed Suzuki Reactions in Water Using Microwave Heating. Organic Letters, 4(17), 2973-2976.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The origins of the Suzuki–Miyaura coupling.
  • Molander, G. A., & Canturk, B. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyl- and Aryltrifluoroborates.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Netherton, M. R., & Fu, G. C. (2004). Palladium-Catalyzed Cross-Coupling of Unactivated Alkyl Halides.
  • Smith, G. M., et al. (2016). Synthesis of Cycloalkyl Substituted 7-Azaindoles via Photoredox Nickel Dual Catalytic Cross-Coupling in Batch and Continuous Flow. Organic Letters, 18(23), 6046-6049.
  • Valente, C., et al. (2018).
  • Walker, S. D., et al. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • Gámez-Vallejo, J. J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC advances, 10(15), 8968-8974.
  • Buchwald, S. L., et al. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie (International ed. in English), 48(15), 2739-42.
  • D'Este, F., et al. (2005). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 70(19), 7629-7637.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Reddit. (2021, February 19). Your "Go-To", "just couple already", Suzuki conditions?. r/chempros. Retrieved from [Link]

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Application

The Strategic Deployment of 2-Iodo-1-Methyl-1H-pyrrolo[2,3-b]pyridine in Modern Drug Discovery

Introduction: The Privileged Scaffold of 1-Methyl-7-Azaindole In the landscape of medicinal chemistry, the 1-methyl-7-azaindole scaffold, of which 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine is a key intermediate, has emer...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Scaffold of 1-Methyl-7-Azaindole

In the landscape of medicinal chemistry, the 1-methyl-7-azaindole scaffold, of which 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine is a key intermediate, has emerged as a "privileged structure." This designation is reserved for molecular frameworks that demonstrate the ability to bind to multiple, unrelated biological targets, thereby serving as a fertile ground for the discovery of novel therapeutics. The introduction of a nitrogen atom into the indole ring system to form the 7-azaindole core significantly modulates the electronic properties, hydrogen bonding capacity, and metabolic stability of the resulting molecules, often leading to enhanced potency and improved pharmacokinetic profiles compared to their indole counterparts.[1][2]

The methylation at the N1 position further refines the scaffold's properties by removing the hydrogen bond donor capability of the pyrrole nitrogen, which can be crucial for tuning selectivity and mitigating off-target effects. The presence of an iodine atom at the C2 position transforms this versatile scaffold into a powerful building block, primed for a variety of palladium-catalyzed cross-coupling reactions. This application note will provide a detailed guide for researchers, scientists, and drug development professionals on the strategic utilization of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine in medicinal chemistry, complete with detailed protocols and mechanistic insights.

Core Applications in Medicinal Chemistry: A Gateway to Diverse Chemical Space

The primary utility of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine lies in its ability to serve as a versatile precursor for the synthesis of a diverse array of 2-substituted 1-methyl-7-azaindole derivatives. These derivatives have found widespread application in numerous therapeutic areas, most notably as kinase inhibitors in oncology.[3] The 7-azaindole core is a well-established hinge-binding motif for many kinases, and the C2 position provides a convenient vector for introducing substituents that can occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.[4]

Beyond kinase inhibition, the 2-substituted 1-methyl-7-azaindole scaffold has been explored for its potential in treating a range of diseases, including viral infections, inflammatory conditions, and neurological disorders.[5][6] The ability to rapidly and efficiently diversify the C2 position through robust cross-coupling methodologies allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Experimental Protocols: Harnessing the Power of Palladium Catalysis

The reactivity of the C-I bond in 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. The following protocols provide detailed, step-by-step methodologies for the three most commonly employed transformations: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Aryl and Heteroaryl Boronic Acids

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds. In the context of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C2 position, which is a common strategy for modulating the pharmacological properties of 7-azaindole-based inhibitors.[7]

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of 2-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Materials:

  • 2-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

  • Aryl or heteroaryl boronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2; 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, the boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (repeat three times).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality and Optimization:

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical for a successful Suzuki-Miyaura coupling. For simple aryl boronic acids, Pd(PPh₃)₄ may be sufficient. However, for more challenging substrates, such as heteroaryl boronic acids or sterically hindered partners, more advanced catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often necessary to promote efficient oxidative addition and reductive elimination.[8]

  • Base and Solvent System: The base plays a crucial role in the transmetalation step of the catalytic cycle. Carbonates are commonly used, but for less reactive boronic acids, stronger bases like phosphates may be required. The solvent system can also significantly impact the reaction outcome, with aprotic solvents like dioxane and toluene being standard choices. The addition of water can sometimes accelerate the reaction by aiding in the dissolution of the base and facilitating the transmetalation process.[9]

  • Impact of N-Methylation: The presence of the methyl group at the N1 position prevents potential side reactions or catalyst inhibition that can occur with N-H azaindoles. This can lead to cleaner reactions and higher yields compared to the unprotected scaffold. However, the electronic effect of the methyl group may slightly alter the reactivity of the C2-iodo bond, which can be fine-tuned by adjusting the reaction conditions.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2.5)XPhos (5)K₃PO₄ (2)1,4-Dioxane/H₂O10012>90
Pd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O901675-85
PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF110880-90
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][3] This reaction is particularly valuable for introducing linear alkynyl substituents at the C2 position of the 1-methyl-7-azaindole core, which can act as linkers to other fragments or as pharmacophores themselves.

Protocol 2: General Procedure for the Sonogashira Coupling of 2-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Materials:

  • 2-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

  • Terminal alkyne (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄; 2-5 mol%)

  • Copper(I) salt (e.g., CuI; 1-10 mol%)

  • Amine base (e.g., triethylamine, diisopropylethylamine; 2-3 equivalents)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, the palladium catalyst, and the copper(I) salt.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the metal salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality and Optimization:

  • Copper Co-catalyst: The copper(I) salt is a crucial component of the traditional Sonogashira reaction, as it facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[10] In some cases, copper-free conditions can be employed, particularly with more advanced palladium catalysts.

  • Amine Base: The amine base serves both to neutralize the HI generated during the reaction and to act as a solvent. Triethylamine is a common choice.

  • Reaction Temperature: Sonogashira couplings can often be performed at or near room temperature, which is advantageous for thermally sensitive substrates.

Table 2: Representative Conditions for Sonogashira Coupling

Pd Catalyst (mol%)Cu(I) Salt (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂ (3)CuI (5)Et₃N (2)THFRT12>90
Pd(PPh₃)₄ (5)CuI (10)DIPEA (2)DMF50885-95
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines at the C2 position of the 1-methyl-7-azaindole scaffold.[1][11] This is a key transformation for the synthesis of many biologically active molecules where a nitrogen-linked substituent is required for target engagement.

Protocol 3: General Procedure for the Buchwald-Hartwig Amination of 2-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Materials:

  • 2-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

  • Amine (primary or secondary; 1.1-1.5 equivalents)

  • Palladium pre-catalyst (e.g., XPhos Pd G2, RuPhos Pd G3; 1-5 mol%)

  • Bulky phosphine ligand (if not using a pre-catalyst; e.g., XPhos, RuPhos)

  • Strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS, K₃PO₄; 1.5-2.5 equivalents)

  • Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, palladium pre-catalyst (or palladium source and ligand), and base to an oven-dried reaction vessel.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by flash column chromatography.

Causality and Optimization:

  • Catalyst System: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and the phosphine ligand. Bulky, electron-rich ligands are essential for promoting both the oxidative addition and the reductive elimination steps of the catalytic cycle. Pre-catalysts that are air-stable and readily activated are often preferred for their convenience and reproducibility.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and form the active palladium-amido complex. Sodium tert-butoxide is a common choice, but other bases may be more suitable for sensitive substrates.

  • Substrate Scope: The Buchwald-Hartwig amination is compatible with a wide range of amines, including anilines, alkylamines, and various heterocycles. The N-methylation of the 7-azaindole core is advantageous as it prevents competitive N-arylation at the pyrrole nitrogen.

Table 3: Representative Conditions for Buchwald-Hartwig Amination

Pd Pre-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
XPhos Pd G2 (2)NaOtBu (1.5)Toluene10012>85
RuPhos Pd G3 (3)K₃PO₄ (2)1,4-Dioxane1101680-90

Visualization of Synthetic Workflow

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products 2-Substituted-1-methyl-7-azaindole Derivatives start 2-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine suzuki Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd catalyst, Base) start->suzuki sonogashira Sonogashira Coupling (R-C≡CH, Pd catalyst, CuI, Base) start->sonogashira buchwald Buchwald-Hartwig Amination (R₂NH, Pd catalyst, Base) start->buchwald product_suzuki 2-Aryl/Heteroaryl Derivative suzuki->product_suzuki product_sonogashira 2-Alkynyl Derivative sonogashira->product_sonogashira product_buchwald 2-Amino Derivative buchwald->product_buchwald

Caption: Synthetic utility of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine.

Case Study: Application in Kinase Inhibitor Drug Discovery

The 7-azaindole scaffold is a key component of several approved and investigational kinase inhibitors. For instance, Vemurafenib, a BRAF inhibitor, features a 7-azaindole core. While not a 1-methyl derivative, its discovery highlights the importance of this scaffold.[2] The principles of diversifying the 7-azaindole core are directly applicable to the 1-methylated version.

Consider a hypothetical drug discovery program targeting a novel kinase. The 1-methyl-7-azaindole core is identified as a promising starting point due to its known hinge-binding properties. 2-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine would serve as the central building block for generating a library of analogues for SAR studies.

G cluster_workflow Drug Discovery Workflow start 2-Iodo-1-methyl-1H- pyrrolo[2,3-b]pyridine library Library Synthesis (Suzuki, Sonogashira, Buchwald-Hartwig) start->library Diversification sar SAR Exploration (Biological Screening) library->sar lead_opt Lead Optimization sar->lead_opt Identify Hits candidate Clinical Candidate lead_opt->candidate Refine Properties

Caption: Workflow for kinase inhibitor discovery.

By employing the Suzuki, Sonogashira, and Buchwald-Hartwig reactions detailed above, medicinal chemists can rapidly synthesize a diverse set of compounds with various substituents at the C2 position. Biological screening of this library would then identify initial "hits." Subsequent rounds of synthesis and testing would focus on optimizing these hits for potency, selectivity, and drug-like properties, ultimately leading to the identification of a clinical candidate.

Conclusion: A Versatile Tool for Modern Medicinal Chemistry

2-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine is a highly valuable and versatile building block in the arsenal of the modern medicinal chemist. Its strategic design, combining the privileged 1-methyl-7-azaindole scaffold with a reactive C2-iodo handle, provides a direct and efficient entry point to a vast and diverse chemical space. The robust and well-established palladium-catalyzed cross-coupling methodologies described herein empower researchers to systematically explore structure-activity relationships and to rapidly advance drug discovery programs. As the demand for novel therapeutics continues to grow, the strategic application of such powerful synthetic tools will undoubtedly play a pivotal role in the development of the next generation of medicines.

References

  • Buchwald, S. L., & Hartwig, J. F. (2008). The Buchwald-Hartwig Amination. Accounts of Chemical Research, 41(11), 1461–1473.
  • Bandarage, U. K., et al. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS Medicinal Chemistry Letters, 8(2), 241–246.
  • Gokhale, N., et al. (2020). Azaindole Therapeutic Agents. Journal of Medicinal Chemistry, 63(15), 7965-7984.
  • Clark, M. P., et al. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS Medicinal Chemistry Letters, 8(2), 241-246.
  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Labor
  • Flow Chemistry: Sonogashira Coupling. (n.d.).
  • Buchwald-Hartwig Amination. (2023, June 30). In Chemistry LibreTexts.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Beilstein Journal of Organic Chemistry.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube.
  • Azaindole synthesis. (n.d.). Organic Chemistry Portal.
  • General methods for the synthesis and late-stage diversification of 2,4-substituted 7-azaindoles. (n.d.). A2B Chem.
  • Two-Step Synthesis of Aza- and Diazaindoles from Chloroamino-N-heterocycles Using Ethoxyvinylborolane. (2009, December 1). The Journal of Organic Chemistry.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • Azaindoles in Medicinal Chemistry. (n.d.). PharmaBlock.
  • Sonogashira coupling. (n.d.). In Wikipedia.
  • Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. (2015). Chemical & Pharmaceutical Bulletin.
  • Synthesis and bioevaluation and doking study of 1H-pyrrolo[2,3-b]pyridine derivatives bearing aromatic hydrazone moiety as c-Met inhibitors. (2018, February 10). European Journal of Medicinal Chemistry.
  • Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. (n.d.).
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2025, April 12). Molecules.
  • Discovery of Pyrrolo[2,3-b]pyridine (1,7-Dideazapurine) Nucleoside Analogues as Anti-Trypanosoma cruzi Agents. (2019, September 8). Journal of Medicinal Chemistry.
  • Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. (n.d.). Chemical Science.
  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. (2015, October 16). Chemical & Pharmaceutical Bulletin.
  • Unveiling the Mechanism of N‐Methylation of Indole with Dimethylcarbonate Using either DABCO or DBU as Catalyst. (n.d.). Chemistry – A European Journal.
  • Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activation. (2009, February 18). Organic Letters.
  • ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (n.d.). ChemInform.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.

Sources

Method

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 2-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Executive Summary & Scientific Rationale The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structural motif in medicinal chemistry, frequently serving as a bioisostere for indoles and pyrrolopyrimidine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structural motif in medicinal chemistry, frequently serving as a bioisostere for indoles and pyrrolopyrimidines in the development of targeted kinase inhibitors[1]. While functionalization at the electron-deficient C-4 and C-6 positions can often be achieved via standard nucleophilic aromatic substitution (SNAr), the electron-rich C-2 position is highly recalcitrant to such methods. Consequently, transition-metal-catalyzed cross-coupling—specifically the Buchwald-Hartwig amination—has emerged as the premier strategy for constructing C2-N bonds in these systems[2].

Working with unprotected 7-azaindoles presents significant chemoselectivity challenges, as the acidic pyrrole N-H can poison the palladium catalyst or undergo competing N-arylation, necessitating highly specialized precatalysts[3]. The substrate 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine circumvents these issues entirely. The N1-methyl group acts as a robust protecting group that directs the catalyst's focus, while the C-2 iodo moiety provides an exceptionally reactive handle for oxidative addition, bypassing the regioselectivity ambiguities associated with dichloro- or bromo-chloro-azaindoles[1].

Mechanistic Insights & Catalyst Causality

The success of this amination hinges on precisely balancing the kinetics of the Pd(0)/Pd(II) catalytic cycle. The steric bulk of the N1-methyl group adjacent to the C-2 position creates a hindered microenvironment that dictates strict ligand requirements.

  • Oxidative Addition : The weak C(sp2)-I bond readily undergoes oxidative addition to the active Pd(0) species. However, if the subsequent steps are too slow, the resulting Pd(II) intermediate is prone to hydrodehalogenation (yielding the undesired 1-methyl-1H-pyrrolo[2,3-b]pyridine)[1].

  • Amine Coordination & Deprotonation : A strong base is required to deprotonate the coordinated amine. Sodium tert-butoxide (NaOtBu) is optimal for secondary amines, while weaker bases like Cesium Carbonate (Cs2CO3) are preferred for primary amines to prevent over-arylation[2].

  • Reductive Elimination : To outcompete side reactions, reductive elimination must be accelerated. Bulky, electron-rich dialkylbiaryl phosphine ligands, such as RuPhos or XPhos , are strictly required. Their steric volume forces the aryl and amido groups on the Pd(II) center into close proximity, drastically lowering the activation energy for C-N bond formation[1].

CatalyticCycle Pd0 Active Catalyst Pd(0)L_n OxAdd Oxidative Addition Pd(II)(Ar)(I)L_n Pd0->OxAdd 2-Iodo-1-methyl-7-azaindole AmineCoord Amine Coordination & Deprotonation Pd(II)(Ar)(NR2)L_n OxAdd->AmineCoord Amine + Base - Base•HI RedElim Reductive Elimination Product Release AmineCoord->RedElim C-N Bond Formation RedElim->Pd0 Regenerated Pd(0)

Figure 1: Palladium-catalyzed Buchwald-Hartwig catalytic cycle for C-2 amination.

Reaction Optimization & Quantitative Data

The following table summarizes the optimization landscape for the amination of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine with a model secondary amine. The data highlights the causality behind ligand and solvent selection[1][2][4].

EntryPrecatalyst (5 mol%)Ligand (10 mol%)Base (1.5 eq)SolventTemp (°C)ConversionMechanistic Observation / Causality
1Pd2(dba)3BINAPNaOtBuToluene100< 15%Extensive hydrodehalogenation. Ligand lacks sufficient steric bulk.
2Pd(OAc)2XantphosCs2CO3Dioxane10045%Moderate yield. Bidentate bite angle slows oxidative addition at C-2.
3Pd(OAc)2 RuPhos NaOtBu t-BuOH 85 94% Optimal. Bulky biaryl phosphine accelerates C-N reductive elimination.
4BrettPhos Pd G2BrettPhosLiHMDSTHF6588%Excellent alternative specifically tailored for primary amines.

Experimental Methodology: Standard Protocol

The following protocol describes the optimized conditions (Entry 3) for coupling 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine with a secondary amine. This procedure is designed as a self-validating system, incorporating visual and analytical checkpoints to ensure reaction integrity.

Workflow Prep 1. Reagent Prep (Glovebox/Schlenk) React 2. Cross-Coupling (85 °C, 2-6 h) Prep->React Workup 3. Quench & Extract (EtOAc/H2O) React->Workup Purify 4. Purification (Flash Silica Gel) Workup->Purify

Figure 2: Standard experimental workflow for the Buchwald-Hartwig amination protocol.

Materials Required:
  • 2-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv, 1.0 mmol, 258 mg)

  • Secondary Amine (e.g., Morpholine) (1.2 equiv, 1.2 mmol)

  • Pd(OAc)2 (0.05 equiv, 5 mol%, 11.2 mg)

  • RuPhos (0.10 equiv, 10 mol%, 46.6 mg)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol, 144 mg)

  • Anhydrous tert-butanol (t-BuOH) (5.0 mL)

Step-by-Step Procedure:
  • Inert Atmosphere Assembly : In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge the 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, Pd(OAc)2, RuPhos, and NaOtBu.

    • Causality: Pd(0) intermediates are highly susceptible to oxidation. Rigorous exclusion of oxygen is mandatory to prevent the irreversible formation of inactive Pd(II)-peroxo complexes[2].

  • Degassing : Seal the tube with a rubber septum. Evacuate the vessel and backfill with high-purity Argon (repeat 3 times).

  • Solvent & Amine Addition : Syringe in the anhydrous t-BuOH and the secondary amine.

    • Validation Checkpoint: The initial mixture will appear as a heterogeneous pale yellow/orange suspension.

  • Catalytic Turnover (Heating) : Transfer the Schlenk tube to a pre-heated oil bath at 85 °C. Stir vigorously (800 rpm) for 2 to 6 hours.

    • Validation Checkpoint: Within 15-30 minutes, the suspension should transition into a homogeneous, deep red or dark amber solution. This color shift is a reliable indicator that the active Pd(0)Ln complex has formed and entered the catalytic cycle.

  • Reaction Monitoring : After 2 hours, sample 10 µL of the reaction mixture, dilute in EtOAc, and analyze via TLC (Hexanes/EtOAc 7:3). The starting material (highly UV-active, Rf ~0.6) should be completely consumed, replaced by a more polar, highly fluorescent product spot (Rf ~0.3).

  • Quench & Workup : Cool the reaction to room temperature. Quench by adding 5 mL of deionized water to dissolve the inorganic salts (NaI and unreacted NaOtBu). Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Filtration & Purification : Combine the organic layers, dry over anhydrous Na2SO4, and filter through a short pad of Celite.

    • Causality: The Celite pad effectively traps "palladium black" (precipitated, deactivated catalyst), preventing it from streaking during chromatography.

    • Concentrate the filtrate in vacuo and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 2-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine derivative.

Troubleshooting & Analytical Validation

  • Issue: High levels of Hydrodehalogenation (Formation of 1-methyl-1H-pyrrolo[2,3-b]pyridine).

    • Cause: Reductive elimination is too slow, allowing the Pd(II) intermediate to abstract a proton/hydride from the solvent or amine[1].

    • Solution: Ensure the RuPhos ligand is not degraded (store in a glovebox). If using a highly sterically hindered amine, switch to a more active precatalyst system like RuPhos Pd G3 to ensure rapid generation of the monomeric active species.

  • Issue: Dimerization of the Starting Material.

    • Cause: Oxidative addition occurs faster than amine coordination, leading to homocoupling of the heteroaryl halide[2].

    • Solution: Lower the reaction temperature to 70 °C or slowly syringe the heteroaryl halide into a pre-heated mixture of the catalyst, base, and amine.

References

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection | PMC (nih.gov) | 1

  • Application Notes and Protocols: Synthesis of Pyrrolo[2,3-b]indoles via Buchwald-Hartwig Amination | Benchchem | 2

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles | Organic Letters - ACS Publications | 3

  • Zinc Acetate-Promoted Buchwald–Hartwig Couplings of Heteroaromatic Amines | The Journal of Organic Chemistry - ACS Publications | 4

Sources

Application

Optimized conditions for Sonogashira coupling of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

An Application Guide to the Sonogashira Coupling of 2-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine Introduction: The Strategic Importance of C2-Alkynylated 7-Azaindoles The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azain...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Sonogashira Coupling of 2-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Introduction: The Strategic Importance of C2-Alkynylated 7-Azaindoles

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry and drug development.[1][2] Its structural resemblance to indole allows it to function as a bioisostere, while the pyridine nitrogen introduces unique hydrogen bonding capabilities and physicochemical properties. This scaffold is a core component of numerous biologically active molecules, including kinase inhibitors approved by the FDA.[1] Specifically, the introduction of an alkyne moiety at the C2 position of the 7-azaindole nucleus furnishes a highly versatile intermediate. This C(sp)-hybridized handle enables further molecular elaboration through a variety of powerful chemical transformations, such as "click" chemistry, cyclizations, and further cross-coupling reactions, making it an invaluable building block for generating diverse compound libraries.[3][4]

The Sonogashira cross-coupling reaction stands as the preeminent method for forging the critical C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[5][6] This palladium-catalyzed transformation, often co-catalyzed by a copper(I) species, is renowned for its reliability, functional group tolerance, and generally mild reaction conditions.[6][7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on optimizing the Sonogashira coupling of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine. We will delve into the mechanistic underpinnings of the reaction, present detailed and validated protocols for both traditional and copper-free conditions, offer a comparative analysis of key reaction parameters, and provide a troubleshooting guide to navigate common experimental challenges.

Mechanistic Overview: The Palladium and Copper Catalytic Cycles

The classical Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][8]

  • The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the aryl-iodide bond of the 7-azaindole substrate. The resulting Pd(II) complex then undergoes transmetalation with a copper(I) acetylide intermediate (formed in the copper cycle). The final step is reductive elimination, which forms the desired C-C bond, releases the alkynylated product, and regenerates the active Pd(0) catalyst.[8]

  • The Copper Cycle: A copper(I) salt, typically CuI, reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species.[5] This intermediate is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium complex.[5]

A significant variation is the copper-free Sonogashira, or Heck Alkynylation, which circumvents the need for a copper co-catalyst.[9][10] This is particularly advantageous for preventing the primary side reaction: the copper-mediated oxidative homocoupling of the terminal alkyne (Glaser coupling).[11] In the absence of copper, the deprotonated alkyne coordinates directly with the palladium center.[6]

Sonogashira_Mechanism Fig. 1: Simplified Sonogashira Catalytic Cycles cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)-I(L₂) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Cu-C≡CR PdII_Alkyne Ar-Pd(II)-C≡CR(L₂) Transmetalation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product CuI Cu(I)X Alkyne_Activation Alkyne Activation CuI->Alkyne_Activation H-C≡CR Base Cu_Acetylide Cu-C≡CR Alkyne_Activation->Cu_Acetylide Cu_Acetylide->Transmetalation

Fig. 2: General Experimental Workflow

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, PdCl₂(PPh₃)₂ and CuI.

  • Seal the flask, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Add anhydrous, degassed solvent (e.g., DMF) followed by the amine base (e.g., Et₃N) via syringe.

  • Add the terminal alkyne via syringe. For solid alkynes, these can be added in step 1.

  • Heat the reaction mixture to the desired temperature (typically 60–100 °C) and stir. [12]6. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Wash the organic phase with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine.

Protocol B: Copper-Free Sonogashira Coupling (Heck Alkynylation)

This protocol is recommended when coupling sensitive alkynes or when alkyne homocoupling is a significant issue. It often requires slightly more forcing conditions or more sophisticated catalyst systems.

Materials and Reagents:

  • 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2–5 mol%) with a phosphine ligand like Triphenylphosphine (PPh₃) or XPhos (4–10 mol%), or a pre-formed catalyst like Pd(PPh₃)₄ (3-5 mol%). [8]* An inorganic base such as Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 equiv), or an amine base like piperidine. [8][13]* Anhydrous, degassed solvent such as DMF, Toluene, or 1,4-Dioxane. [14]* Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add the palladium source (e.g., Pd(OAc)₂), the phosphine ligand (if not using a pre-formed catalyst), the base (e.g., Cs₂CO₃), and the 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine.

  • Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon (3x).

  • Add the anhydrous, degassed solvent (e.g., Toluene) and the terminal alkyne via syringe.

  • Heat the reaction mixture to 80–110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Dilute the reaction with a suitable organic solvent (e.g., ethyl acetate) and filter through celite to remove the base and catalyst residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Comparative Analysis of Reaction Conditions

The choice of optimal conditions depends on the specific alkyne used, the desired scale, and available resources. The following table summarizes key parameters to guide this decision.

ParameterProtocol A: Pd/Cu Co-catalyzedProtocol B: Copper-FreeRationale & Field Insights
Catalyst System PdCl₂(PPh₃)₂ / CuIPd(OAc)₂/Ligand or Pd(PPh₃)₄The Pd/Cu system is a robust, general-purpose choice. Copper-free systems, while sometimes requiring more optimization, completely eliminate alkyne homocoupling. [9][11]
Base Et₃N, DIPEAK₂CO₃, Cs₂CO₃, PiperidineAmine bases act as both base and solvent, and can help reduce Pd(II) to Pd(0). [6]Inorganic bases are often used in copper-free systems to avoid side reactions and can be easier to remove during work-up. [8]
Solvent DMF, THFToluene, Dioxane, DMFPolar aprotic solvents like DMF often accelerate the reaction by stabilizing charged intermediates. [15][16]Toluene is a good choice for higher temperatures and can minimize catalyst decomposition. [14]
Temperature 60 - 100 °C80 - 110 °CCopper-free reactions may require slightly higher temperatures to achieve comparable rates to their co-catalyzed counterparts. [10]
Key Advantage High reactivity, fast kineticsNo alkyne homocoupling, simpler purificationProtocol A is often faster and more forgiving. Protocol B provides cleaner reaction profiles, especially with valuable or sensitive alkynes.
Potential Issue Alkyne homocoupling (Glaser)Slower reaction rates, potential for catalyst decomposition at high temperaturesHomocoupling is the most common side product in Protocol A. Catalyst stability is the primary concern in Protocol B. [17]

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(II) not reduced to Pd(0)).2. Insufficiently degassed solvents/reagents.3. Base is not strong enough or has poor solubility.4. Low reaction temperature.1. Use a pre-activated Pd(0) catalyst like Pd(PPh₃)₄. Ensure the amine base is fresh.2. Thoroughly degas all solvents and reagents via sparging with argon or freeze-pump-thaw cycles.3. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or from Et₃N to piperidine).4. Incrementally increase the reaction temperature by 10-20 °C.
Significant Alkyne Homocoupling 1. Presence of oxygen in a copper-catalyzed reaction.2. High concentration of copper catalyst.1. Ensure the reaction is run under a strictly inert atmosphere.2. Reduce the loading of CuI. Alternatively, switch to a copper-free protocol (Protocol B). [7]
Formation of Palladium Black 1. Catalyst decomposition.2. Insufficient ligand to stabilize the Pd(0) species.3. High temperature.1. Switch to a more robust solvent like Toluene or DMF instead of THF.<[17]br>2. Increase the ligand-to-palladium ratio (e.g., use a Pd:Ligand ratio of 1:2 or 1:4).3. Lower the reaction temperature and accept a longer reaction time.
Difficult Purification 1. Presence of residual copper salts.2. Formation of closely-eluting byproducts.1. Include an aqueous ammonia or saturated NH₄Cl wash during work-up to chelate and remove copper salts.2. Optimize the reaction to minimize byproducts (e.g., switch to copper-free conditions). Use a high-resolution chromatography system.

References

  • S. Naud, et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]

  • S. Naud, et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]

  • Panda, B. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]

  • Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. RSC Publishing. [Link]

  • Pu, X., Li, H., & Colacot, T. J. (2013). Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure-Activity Relationships and Copper Effects. The Journal of Organic Chemistry, 78(2), 568-581. [Link]

  • de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. [Link]

  • Different strategies for synthesis of 7-azaindoles. ResearchGate. [Link]

  • Pu, X., Li, H., & Colacot, T. J. (2013). Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure–Activity Relationships and Copper Effects. The Journal of Organic Chemistry, 78(2), 568-581. [Link]

  • Kollár, L., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2802-2809. [Link]

  • Al-Zoubi, R. M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(29), 17684-17709. [Link]

  • Sonogashira mediated synthesis of 5-nitro-7-azaindole.[15] ResearchGate. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Kotschy, A., et al. (2004). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters, 6(25), 4647-4650. [Link]

  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. [Link]

  • Lee, D.-H., et al. (2008). Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions. Synlett, 2008(11), 1657-1660. [Link]

  • Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Organic & Biomolecular Chemistry. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Leboho, T. C., et al. (2014). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry, 12(1), 101-109. [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Cacchi, S., & Fabrizi, G. (2020). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Catalysts, 10(1), 25. [Link]

  • Lee, C.-Y., & Nolan, S. P. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(9), 10756-10762. [Link]

  • Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry. [Link]

  • Kanwal, I., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

  • Díez-González, S., & Nolan, S. P. (2014). Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes. Organic Letters, 16(14), 3768-3771. [Link]

  • Sharma, P., et al. (2015). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Organic Process Research & Development, 19(9), 1206-1211. [Link]

  • Jørgensen, L., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(21), 5183. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Publishing. [Link]

  • Sequentially Catalyzed Three-Component Masuda–Suzuki–Sonogashira Synthesis of Fluorescent 2-Alkynyl-4-(7-azaindol-3-yl)pyrimidines. MDPI. [Link]

  • Aqueous/Organic Cross Coupling: Sustainable Protocol for Sonogashira Reactions of Heterocycles. ResearchGate. [Link]

  • Cal, P. M. S. D., et al. (2017). One-Pot Synthesis of 1,2-Disubstituted 4-, 5-, 6-, and 7-Azaindoles from Amino-o-halopyridines via N-Arylation/Sonogashira/Cyclization Reaction. Organic Letters, 19(19), 5344-5347. [Link]

  • Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls. Beilstein Archives. [Link]

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  • Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. The Royal Society of Chemistry. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]

  • Kumar, V., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1538-1544. [Link]

  • Preparation method of 5-bromo-7-azaindole.
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  • Grigor’ev, I. A., et al. (2022). Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls. Beilstein Journal of Organic Chemistry, 18, 1269-1277. [Link]

  • Novel 1H-Pyrrolo[2,3-b]pyridine Derivative Nortopsentin Analogues: Synthesis and Antitumor Activity in Peritoneal Mesothelioma Experimental Models. Journal of Medicinal Chemistry. [Link]

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Method

The Strategic Synthesis of 7-Azaindole Derivatives: A Guide to Palladium-Catalyzed Cross-Coupling with 2-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Introduction: The 7-Azaindole Scaffold in Modern Drug Discovery The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework has emerged as a "privileged scaffold" in medicinal chemistry, prized for its structural resemblance t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 7-Azaindole Scaffold in Modern Drug Discovery

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework has emerged as a "privileged scaffold" in medicinal chemistry, prized for its structural resemblance to endogenous purines and indoles.[1][2] This unique bioisosterism allows 7-azaindole derivatives to effectively mimic the binding motifs of essential biomolecules, making them particularly successful as kinase inhibitors.[3] The pyridine nitrogen introduces a key hydrogen bond acceptor site, which, in concert with the pyrrole N-H donor, can form bidentate hydrogen bonds with the hinge region of kinase ATP-binding sites.[3] Marketed drugs such as the BRAF inhibitor Vemurafenib and the Bcl-2 inhibitor Venetoclax feature the 7-azaindole core, underscoring its therapeutic significance.[1]

The functionalization of the 7-azaindole core is crucial for modulating potency, selectivity, and pharmacokinetic properties. Among the various synthetic handles, the 2-iodo-7-azaindole moiety stands out as a versatile precursor for introducing a wide range of substituents. Specifically, 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine is an excellent starting material for palladium-catalyzed cross-coupling reactions, as the N-methylation prevents potential complications such as N-H deprotonation or undesired N-arylation. This guide provides detailed protocols and scientific rationale for the application of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions using this key intermediate.

Core Synthetic Strategies: Palladium-Catalyzed Functionalization at the C2-Position

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[4][5][6] For the derivatization of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, three key transformations are highlighted:

  • Suzuki-Miyaura Coupling: For the formation of C(sp²)-C(sp²) bonds, introducing aryl or heteroaryl substituents.

  • Sonogashira Coupling: For the creation of C(sp²)-C(sp) bonds, leading to alkynylated 7-azaindoles.

  • Buchwald-Hartwig Amination: For the synthesis of C(sp²)-N bonds, providing access to a diverse range of 2-amino-7-azaindole derivatives.

The general workflow for these reactions is conceptually similar, involving the oxidative addition of the iodo-azaindole to a Pd(0) catalyst, followed by transmetalation (for Suzuki and Sonogashira) or amine coordination and deprotonation (for Buchwald-Hartwig), and concluding with reductive elimination to yield the desired product and regenerate the active catalyst.

cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination start_suzuki 2-Iodo-1-methyl-7-azaindole product_suzuki 2-Aryl-1-methyl-7-azaindole start_suzuki->product_suzuki Pd Catalyst, Base boronic_acid Aryl/Heteroaryl Boronic Acid/Ester boronic_acid->product_suzuki start_sonogashira 2-Iodo-1-methyl-7-azaindole product_sonogashira 2-Alkynyl-1-methyl-7-azaindole start_sonogashira->product_sonogashira Pd/Cu Catalyst, Base alkyne Terminal Alkyne alkyne->product_sonogashira start_buchwald 2-Iodo-1-methyl-7-azaindole product_buchwald 2-Amino-1-methyl-7-azaindole start_buchwald->product_buchwald Pd Catalyst, Ligand, Base amine Primary/Secondary Amine amine->product_buchwald

Figure 1: Overview of key palladium-catalyzed cross-coupling reactions for the functionalization of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine.

Application Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-1-methyl-7-azaindoles

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an organohalide and an organoboron compound.[7] In the context of 7-azaindole synthesis, it is frequently employed to introduce aryl or heteroaryl moieties that can modulate the biological activity of the core scaffold.[4]

Scientific Rationale

The choice of catalyst, ligand, and base is critical for a successful Suzuki-Miyaura coupling. A Pd(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, initiates the catalytic cycle.[8] Bulky, electron-rich phosphine ligands such as RuPhos or XPhos are often employed to facilitate both the oxidative addition and the reductive elimination steps, especially with heteroaryl halides which can be challenging substrates.[4][9] The base, typically a carbonate or phosphate, plays a crucial role in activating the boronic acid for transmetalation.[7] The N-methylation of the starting material prevents potential N-arylation side reactions.

Experimental Protocol

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification prep1 Oven-dry glassware reagents Add 2-iodo-1-methyl-7-azaindole, boronic acid, Pd catalyst, ligand, and base prep1->reagents prep2 Inert atmosphere (Ar/N₂) prep2->reagents solvent Add anhydrous solvent (e.g., Dioxane/Toluene) reagents->solvent heat Heat to 80-110 °C solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to room temperature monitor->cool quench Quench with water or aq. NH₄Cl cool->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify

Figure 2: General workflow for Suzuki-Miyaura coupling.

Materials:

  • 2-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • RuPhos or XPhos (4-10 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous 1,4-dioxane or toluene

Procedure:

  • To an oven-dried reaction vial, add 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, the arylboronic acid, Pd(OAc)₂, the phosphine ligand, and the base.

  • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add the anhydrous solvent via syringe.

  • Place the reaction vial in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalyst/Ligand SystemBaseSolventTemperature (°C)Typical Yield RangeReference
Pd(OAc)₂ / RuPhosK₂CO₃Dioxane10075-95%[4][10]
Pd₂(dba)₃ / XPhosK₃PO₄Toluene11080-98%[4]

Application Protocol 2: Sonogashira Coupling for the Synthesis of 2-Alkynyl-1-methyl-7-azaindoles

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne.[6] This reaction is particularly valuable for installing alkyne functionalities, which can serve as versatile handles for further transformations (e.g., click chemistry, reductions) or as key pharmacophores themselves.[11]

Scientific Rationale

The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I).[6] The palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) facilitates the oxidative addition of the aryl iodide.[3] The copper(I) salt (e.g., CuI) acts as a co-catalyst, reacting with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex.[6] An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves both as the base to deprotonate the alkyne and often as the solvent.[3] The use of an iodo-substituted starting material is advantageous as iodides are generally more reactive than bromides or chlorides in the oxidative addition step.[6]

Experimental Protocol

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification prep1 Oven-dry glassware reagents Add 2-iodo-1-methyl-7-azaindole, Pd catalyst, CuI, and solvent/base prep1->reagents prep2 Degas solvents prep2->reagents alkyne Add terminal alkyne reagents->alkyne heat Stir at RT or heat to 60 °C alkyne->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to room temperature monitor->cool filter Filter through Celite cool->filter concentrate Concentrate in vacuo filter->concentrate purify Purify by column chromatography concentrate->purify

Figure 3: General workflow for Sonogashira coupling.

Materials:

  • 2-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%) or Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N) or a mixture of Et₃N and THF (1:1)

Procedure:

  • To an oven-dried Schlenk flask, add 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent (Et₃N or Et₃N/THF mixture) via syringe.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 60 °C, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with ethyl acetate.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalyst SystemBase/SolventTemperature (°C)Typical Yield RangeReference
Pd(PPh₃)₄ / CuIEt₃N/THF (1:1)6065-95%[3]
PdCl₂(PPh₃)₂ / CuIEt₃NRoom Temp - 5070-90%[11][12]

Application Protocol 3: Buchwald-Hartwig Amination for 2-Amino-1-methyl-7-azaindole Synthesis

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between aryl halides and a wide variety of amines.[5] This method provides a direct and modular route to 2-amino-7-azaindole derivatives, which are prevalent in biologically active molecules.[13][14]

Scientific Rationale

The success of the Buchwald-Hartwig amination hinges on the selection of an appropriate ligand and base.[15] The ligand must facilitate the oxidative addition of the aryl iodide and the reductive elimination of the C-N bond. Sterically hindered biarylphosphine ligands, such as XPhos, RuPhos, or BrettPhos, are highly effective for this transformation.[13][16] The choice of base is also critical; a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine or the intermediate Pd-amine complex, facilitating the reductive elimination step.[14][15] The unprotected N-H of the 7-azaindole core can complicate the reaction; however, using palladium precatalysts and specific ligand/base combinations has been shown to achieve high selectivity for C-N coupling over N-H arylation.[13][14] The N-methylated substrate in this guide circumvents this potential issue.

Experimental Protocol

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification prep1 Oven-dry Schlenk tube reagents Add 2-iodo-1-methyl-7-azaindole, Pd precatalyst, ligand, and base prep1->reagents prep2 Inert atmosphere (Ar/N₂) prep2->reagents solvent Add anhydrous solvent (e.g., Toluene) reagents->solvent amine Add amine solvent->amine heat Heat to 80-110 °C amine->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to room temperature monitor->cool quench Quench with sat. aq. NH₄Cl cool->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify

Figure 4: General workflow for Buchwald-Hartwig amination.

Materials:

  • 2-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Pd₂(dba)₃ (2-4 mol%) or a suitable palladium precatalyst (e.g., XPhos Pd G3) (2-4 mol%)

  • XPhos or RuPhos (4-8 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.2 equiv, 1 M in THF)

  • Anhydrous toluene or dioxane

Procedure:

  • In a glovebox or under a stream of argon, add 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, the palladium source, the ligand, and the base to an oven-dried Schlenk tube.[17]

  • Add anhydrous toluene via syringe.

  • Add the amine (neat if liquid, or as a solution in toluene if solid).

  • Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 100-110 °C.

  • Stir the reaction and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Dilute with ethyl acetate and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

LigandBaseSolventTemperature (°C)Typical Yield RangeReference
XPhosNaOtBuToluene11070-95%[4][17]
RuPhosLiHMDSTHF/Toluene80-10065-90%[9][14]

Conclusion and Future Outlook

The use of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine as a synthetic intermediate provides a reliable and versatile entry point for the synthesis of a wide array of 7-azaindole derivatives. The palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions offer robust and high-yielding methods for the introduction of aryl, alkynyl, and amino functionalities at the C2-position. By carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can efficiently generate libraries of novel 7-azaindole compounds for screening in drug discovery programs. The protocols outlined in this guide serve as a comprehensive resource for scientists and professionals in the field, enabling the continued exploration and development of this important therapeutic scaffold.

References

  • Zhang, L., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. [Link]

  • Uchikawa, O., et al. (2016). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin. [Link]

  • Mushtaq, N., et al. (n.d.). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences.
  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters. [Link]

  • Merour, J-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. MIT Open Access Articles. [Link]

  • Tunoori, A. R., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]

  • Henderson, J. L., et al. (2010). ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ChemInform. [Link]

  • Penchala, S. C., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. [Link]

  • Bohn, P., et al. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Shajahan, R., et al. (2023). Different strategies for synthesis of 7-azaindoles. ResearchGate. [Link]

  • Szabó, D., et al. (2019). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. The Royal Society of Chemistry. [Link]

  • Amgen. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Amgen. [Link]

  • Schmidt, D., & Licha, T. (2012). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Beilstein Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Organic Chemistry Portal. [Link]

  • Wang, D., et al. (2023). Alkenylation strategies for the synthesis of 7-azaindoles. ResearchGate. [Link]

  • de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Organic Chemistry Portal. [Link]

  • Layek, M., et al. (2009). ChemInform Abstract: A Highly Effective Synthesis of 2-Alkynyl-7-azaindoles: Pd/C-Mediated Alkynylation of Heteroaryl Halides in Water. Sci-Hub. [Link]

  • Procter, D. J., et al. (2025). Harnessing O-Vinylhydroxylamines for Ring-Annulation: A Scalable Approach to Azaindolines and Azaindoles. ChemRxiv. [Link]

  • Ceballos, J. M., et al. (2017). One-Pot Synthesis of 1,2-Disubstituted 4-, 5-, 6-, and 7-Azaindoles from Amino-o-halopyridines via N-Arylation/Sonogashira/Cyclization Reaction. Organic Letters. [Link]

  • Guirado, A., et al. (2023). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

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Application

Application Note: Buchwald-Hartwig Amination for the Synthesis of 2-Amino-1-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives

Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry. Purpose: This document provides a comprehensive technical guide for performing the Buchwald-Hartwig amination on 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.

Purpose: This document provides a comprehensive technical guide for performing the Buchwald-Hartwig amination on 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine. It includes a detailed discussion of reaction principles, component selection, a step-by-step protocol, and troubleshooting advice to enable the successful synthesis of diverse 2-amino-7-azaindole scaffolds.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry.[1][2][3][4] Its structural resemblance to purine has made it a cornerstone in the design of a wide range of biologically active molecules, particularly as kinase inhibitors in oncology and immunology.[1][2][4] The ability to install a diverse array of amino groups at the C2 position is critical for structure-activity relationship (SAR) studies. The Buchwald-Hartwig amination has become the premier method for this transformation due to its broad substrate scope, functional group tolerance, and generally high yields, overcoming the limitations of classical methods like nucleophilic aromatic substitution.[5][6]

This guide focuses on the N-methylated substrate, 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, which circumvents potential complications arising from the acidic N-H proton of the pyrrole ring, allowing for a more straightforward reaction design.[7]

The Catalytic System: Understanding the "Why"

The success of the Buchwald-Hartwig amination hinges on the synergistic interplay of the palladium catalyst, a specialized phosphine ligand, and a suitable base.[5] The reaction proceeds through a well-established catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[6][8][9][10]

Buchwald_Hartwig_Cycle Product Ar-NR₂ (Product) Amido_Complex Amido_Complex Amido_Complex->Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Palladium Precatalyst Selection

While various Pd(0) and Pd(II) sources can be used, modern Buchwald-Hartwig reactions often employ "precatalysts."[11] Third-generation (G3) precatalysts, such as XPhos Pd G3 or RuPhos Pd G3, are particularly effective.[11] These air- and moisture-stable complexes readily form the active monoligated Pd(0) species in solution, leading to more reproducible results and higher catalytic activity.[11][12]

The Ligand: The Key to Success

The choice of ligand is paramount. For electron-rich and potentially coordinating heteroaryl halides like 7-azaindoles, bulky, electron-rich dialkylbiaryl phosphine ligands are required.[5][12]

  • Steric Hindrance: Bulky ligands (e.g., XPhos, RuPhos, BrettPhos) promote the formation of a monoligated palladium center.[5][12] This accelerates the rate-limiting oxidative addition step and the final reductive elimination, while discouraging the formation of inactive catalyst species.[5][13][14]

  • Electron-Donating Properties: The electron-rich nature of these ligands increases the electron density on the palladium center, which facilitates the oxidative addition of the aryl iodide.[13]

For the 2-iodo-7-azaindole scaffold, XPhos and RuPhos are excellent starting points due to their proven efficacy in coupling a wide range of primary and secondary amines, including challenging substrates.[14][15][16] BrettPhos is often a superior choice for coupling primary amines.[14][15][16][17]

The Base: A Critical, Non-Nucleophilic Role

The base's primary function is to deprotonate the coordinated amine, forming the palladium-amido complex that precedes reductive elimination.[6][10] The choice of base is critical to avoid side reactions.

  • Strong, Non-Nucleophilic Bases: Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are most common.[8] Their bulk prevents them from acting as nucleophiles and displacing the amine or ligand from the palladium center.

  • Substrate Compatibility: For substrates with base-sensitive functional groups, weaker carbonate bases (e.g., Cs₂CO₃, K₃PO₄) can be employed, though this may require higher temperatures or longer reaction times.[8][18][19] For the relatively robust 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, NaOtBu is a reliable first choice.

Solvent Selection

Aprotic, non-polar or weakly polar solvents are standard. Toluene and 1,4-dioxane are the most frequently used solvents as they effectively solubilize the reagents and do not interfere with the catalytic cycle.[9]

Experimental Protocol & Optimization

This section provides a detailed, step-by-step protocol for a representative Buchwald-Hartwig amination reaction.

Safety Precautions: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases are hazardous. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

General Protocol: Coupling of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine with Morpholine

Reagents & Materials:

  • 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Morpholine (1.2 equiv)

  • XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Oven-dried reaction vial with a stir bar and a screw cap with a PTFE septum

Procedure:

  • Vial Preparation: In a fume hood, add 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (e.g., 259 mg, 1.0 mmol), XPhos Pd G3 (16.9 mg, 0.02 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to the oven-dried reaction vial containing a magnetic stir bar.

  • Inert Atmosphere: Seal the vial with the screw cap. Evacuate the vial by connecting it to a Schlenk line or a manifold with a needle through the septum, and then backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Amine Addition: Under a positive pressure of inert gas, add anhydrous toluene (e.g., 5 mL) via syringe. Then, add morpholine (105 µL, 1.2 mmol) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A typical reaction time is 2-16 hours.

  • Work-up: Once the starting material is consumed, remove the vial from the heat and allow it to cool to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Condition Optimization and Troubleshooting

The optimal conditions can vary depending on the specific amine coupling partner. The following table provides a starting point for optimization.

ParameterStandard ConditionAlternative 1 (for less reactive amines)Alternative 2 (for base-sensitive groups)Rationale
Catalyst XPhos Pd G3 (2 mol%)RuPhos Pd G3 (2-4 mol%)BrettPhos Pd G3 (2 mol%)RuPhos can be more effective for hindered secondary amines; BrettPhos excels with primary amines.[14][15][16]
Base NaOtBu (1.4 equiv)LiHMDS (1.4 equiv)K₃PO₄ (2.0 equiv)LiHMDS is another strong, non-nucleophilic base.[15][17] K₃PO₄ is a milder inorganic base.[8]
Solvent Toluene1,4-Dioxanet-BuOH/Toluene mixtureDioxane has a higher polarity which can sometimes improve solubility and rates.[20]
Temperature 100 °C110 °C80 °CHigher temperatures can overcome activation barriers, while lower temperatures may improve selectivity.

Common Issues and Solutions:

  • Low Conversion: Increase catalyst loading (e.g., to 4 mol%), switch to a more active ligand (e.g., RuPhos), or increase the temperature.[21]

  • Hydrodehalogenation (Ar-I → Ar-H): This side reaction can occur, especially with weaker bases or if moisture is present. Ensure strictly anhydrous conditions and consider using a stronger base like LiHMDS.[21]

  • Catalyst Decomposition (black precipitate): This indicates catalyst death. Ensure the reaction is under a strict inert atmosphere. The choice of ligand is critical to prevent decomposition.[22]

Conclusion

The Buchwald-Hartwig amination is a robust and highly versatile method for the synthesis of 2-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine derivatives. A judicious selection of a modern palladium precatalyst, a bulky and electron-rich biarylphosphine ligand such as XPhos or RuPhos, and a strong, non-nucleophilic base like NaOtBu provides a reliable platform for this transformation. The protocol and optimization guidelines presented here offer a solid foundation for researchers to access a wide range of medicinally relevant 7-azaindole compounds.

References

  • Buchwald–Hartwig amination. In: Wikipedia. Accessed March 27, 2026. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. [Link]

  • Singleton, J. L., et al. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. 2020;11:791-797. [Link]

  • Kinzel, T. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. Published 2016. [Link]

  • Norrby, P.-O., et al. Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. 2014;79(22):10843-10853. [Link]

  • A practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid. PubMed. Published May 12, 2006. [Link]

  • Toudic, F., et al. Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole. Organic Letters. 2015;17(19):4936-4939. [Link]

  • Börgel, J., et al. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Molecules. 2016;21(9):1224. [Link]

  • Taillefer, M., et al. Study of a new rate increasing "base effect" in the palladium-catalyzed amination of aryl iodides. PubMed. Published September 3, 2004. [Link]

  • Efficient palladium-catalyzed Buchwald-Hartwig amination of brominated heterocycles using Pd2(dba)3 and XPhos ligand. American Chemical Society. Accessed March 27, 2026. [Link]

  • Liu, T., et al. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. 2020;5(34):21810-21817. [Link]

  • Taillefer, M., et al. Study of a new rate increasing "base effect" in the palladium-catalyzed amination of aryl iodides. Vrije Universiteit Brussel. Published September 3, 2004. [Link]

  • Preparation of anionic phosphine ligands in situ for the palladium-catalyzed Buchwald/Hartwig amination reactions of aryl halides. ResearchGate. Accessed March 27, 2026. [Link]

  • Choi, W., et al. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.org. Published July 17, 2024. [Link]

  • Vantourout, J.C., et al. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Angewandte Chemie International Edition. 2017;56(34):10258-10262. [Link]

  • Gordeev, E.G., et al. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H. Molecules. 2021;26(12):3534. [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ChemInform. Accessed March 27, 2026. [Link]

  • Fors, B.P., Buchwald, S.L. A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society. 2010;132(45):15914-15917. [Link]

  • Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine (1,7-dideazaadenine) and 1H-pyrrolo[2,3-b]pyridin-4-ol (1,7-dideazahypoxanthine). ACS Publications. Accessed March 27, 2026. [Link]

  • Nakajima, Y., et al. Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin. 2015;63(5):341-353. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Accessed March 27, 2026. [Link]

  • Jensen, T., et al. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. 2021;26(10):2885. [Link]

  • Nakajima, Y., et al. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. PubMed. Published March 14, 2015. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. University College London. Accessed March 27, 2026. [Link]

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Sources

Method

Topic: Strategic C-H Functionalization of 2-Iodo-1-Methyl-1H-pyrrolo[2,3-b]pyridine for Drug Discovery Scaffolds

An Application Note and Protocol from the Desk of a Senior Application Scientist Introduction: The Strategic Value of the 7-Azaindole Core The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged het...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Introduction: The Strategic Value of the 7-Azaindole Core

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its unique structure, which is a bioisostere of both indole and purine, allows it to act as an exceptional hinge-binding motif in many protein kinases.[1][2] The pyridine nitrogen atom and the pyrrole N-H group can form a bidentate hydrogen-bonding pattern that mimics the adenine fragment of ATP, making it a cornerstone for the design of potent and selective kinase inhibitors.[2][3] This has led to the development of landmark drugs, including the FDA-approved B-Raf kinase inhibitor vemurafenib, a testament to the scaffold's therapeutic potential.[1][2]

The targeted substrate of this guide, 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine , represents a highly versatile and strategic starting material for drug development professionals.[4] Its design incorporates two key features for orthogonal chemical functionalization:

  • A C2-Iodo Group: This serves as a classical "handle" for a wide array of well-established palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).

  • Multiple C-H Bonds: The remaining positions on both the electron-rich pyrrole ring and the electron-deficient pyridine ring are available for direct functionalization via modern transition-metal-catalyzed C-H activation.

This dual reactivity allows for a modular and highly efficient approach to building molecular complexity, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. This guide provides an in-depth analysis of the substrate's reactivity and detailed protocols for its regioselective C-H functionalization.

Part I: Understanding the Reactivity Landscape

To effectively functionalize the 2-iodo-1-methyl-7-azaindole core, one must appreciate the distinct electronic nature of its constituent rings and the influence of its substituents.

  • Pyrrole Ring (Electron-Rich): The five-membered pyrrole ring is inherently electron-rich, making its C-H bonds, particularly at the C3 position, susceptible to electrophilic attack and certain C-H activation pathways like palladation.

  • Pyridine Ring (Electron-Deficient): Conversely, the six-membered pyridine ring is electron-deficient due to the electronegativity of the ring nitrogen. This makes direct C-H functionalization more challenging and often requires specific catalytic systems capable of activating these less reactive bonds.[5]

  • N1-Methyl Group: The methyl group at the N1 position serves two purposes: it prevents competing N-H functionalization (e.g., N-arylation) and can electronically influence the regioselectivity of C-H activation events.

  • C2-Iodo Group: This provides a site for orthogonal chemistry, allowing for sequential or one-pot reactions that combine C-H activation with traditional cross-coupling.

The following diagram illustrates the key reactive sites on the molecule.

Caption: Key reactive sites for functionalization.

Part II: Protocols for Regioselective C-H Functionalization

The following protocols are designed to provide researchers with reliable, field-tested methods for functionalizing specific C-H bonds on the 2-iodo-1-methyl-7-azaindole scaffold.

Protocol 1: Palladium-Catalyzed C3-H Arylation

Principle and Rationale: The C3 position of the 7-azaindole core is the most electronically rich and sterically accessible C-H bond on the pyrrole ring. Palladium catalysis, particularly with electron-rich phosphine ligands, can facilitate a concerted metalation-deprotonation (CMD) mechanism, leading to regioselective C-H activation and subsequent coupling with an aryl partner, typically an aryl halide or boronic acid.[6] The N1-methyl group helps direct this selectivity to C3 by preventing N-H activation and coordination.

Materials and Equipment:

  • 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (Substrate)

  • Aryl boronic acid (Coupling Partner, 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 5 mol%)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄, 10 mol%)

  • Potassium Carbonate (K₂CO₃, 2.5 equiv)

  • Pivalic Acid (PivOH, 30 mol%)

  • Anhydrous 1,4-Dioxane (Solvent)

  • Schlenk flask, magnetic stirrer, heating mantle, condenser, inert atmosphere (N₂ or Ar)

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 mmol), the aryl boronic acid (1.5 mmol), and K₂CO₃ (2.5 mmol).

  • In a separate vial, pre-mix Pd(OAc)₂ (0.05 mmol) and PCy₃·HBF₄ (0.10 mmol) in 2 mL of dioxane.

  • Add the catalyst pre-mixture to the Schlenk flask, followed by PivOH (0.3 mmol) and an additional 8 mL of dioxane.

  • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Self-Validation and Trustworthiness: This protocol is adapted from established methods for C3-H arylation of related indole systems. Expected yields typically range from 60-85%, depending on the electronic nature of the aryl boronic acid. A key checkpoint is to analyze the crude reaction mixture by ¹H NMR to confirm the high regioselectivity at the C3 position.

Protocol 2: Iridium-Catalyzed C5-H Borylation of the Pyridine Ring

Principle and Rationale: Functionalizing the electron-deficient pyridine ring is a significant challenge. Iridium-catalyzed C-H borylation has emerged as a powerful tool for this transformation.[7] While C3 borylation can be competitive, careful selection of ligands and conditions can favor borylation on the pyridine ring, often at the C5 position, which is sterically accessible.[7] The resulting boronate ester is an incredibly versatile synthetic handle for subsequent Suzuki-Miyaura cross-coupling.

Materials and Equipment:

  • 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (Substrate)

  • Bis(pinacolato)diboron (B₂pin₂, 1.2 equiv)

  • [Ir(cod)OMe]₂ (Iridium catalyst, 1.5 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy, 3.0 mol%)

  • Anhydrous Cyclohexane (Solvent)

  • Microwave reactor vial or sealed pressure tube

  • Inert atmosphere glovebox or Schlenk line

Step-by-Step Procedure:

  • Inside a glovebox, add 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (0.5 mmol), B₂pin₂ (0.6 mmol), [Ir(cod)OMe]₂ (0.0075 mmol), and dtbpy (0.015 mmol) to a microwave vial.

  • Add anhydrous cyclohexane (5 mL) to the vial.

  • Seal the vial tightly and remove it from the glovebox.

  • Place the vial in a heating block or oil bath and heat to 80-100 °C for 16-24 hours.

  • After cooling, remove the solvent under reduced pressure.

  • The crude product can often be taken to the next step without extensive purification, or it can be purified by silica gel chromatography (using a non-polar eluent system like hexanes/ethyl acetate).

Self-Validation and Trustworthiness: The success of this reaction hinges on the exclusion of air and moisture. The regioselectivity should be confirmed by NMR analysis of the crude product; signals corresponding to both C3- and C5-borylated products may be observed, and conditions may need to be optimized for maximal C5 selectivity. The resulting boronate ester can be validated by performing a subsequent Suzuki coupling reaction.

Part III: An Orthogonal, Two-Fold Functionalization Strategy

The true power of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine lies in its capacity for sequential, site-selective functionalization. By combining a modern C-H activation protocol with a classical cross-coupling reaction, researchers can rapidly construct highly decorated and novel 7-azaindole cores.

Workflow Rationale: This strategy prioritizes the more challenging C-H activation step first, installing a group on the pyridine ring. This is followed by a robust and high-yielding Suzuki-Miyaura coupling at the C2-iodo position. This order minimizes potential catalyst poisoning or interference issues that might arise if the C2 position were functionalized first with a complex group.

Caption: Workflow for a dual functionalization strategy.

Data Summary: Catalytic Systems for 7-Azaindole Functionalization

The table below summarizes various catalytic systems reported for the C-H functionalization of the 7-azaindole scaffold, providing a quick reference for designing new synthetic routes.

PositionReaction TypeCatalyst SystemCoupling PartnerKey Features & Reference
C2 Direct ArylationPd(OAc)₂ / AgOTfArylboronic AcidsHigh regioselectivity on N-methyl azaindole.[8][9]
C3 Direct ArylationPd(OAc)₂ / P(tBu)₂Me·HBF₄Aryl HalidesEffective for electron-rich pyrrole ring activation.[10]
C4/C6 Direct ArylationPd(OAc)₂ / DavePhosAryl HalidesRequires N-oxide activation strategy to functionalize the pyridine ring.[11][12]
C5 Borylation[Ir(cod)OMe]₂ / dtbpyB₂pin₂Allows functionalization of the pyridine ring; can be regioselective.[7]
C7 Olefination[RhCpCl₂]₂AcrylatesRequires a specific N-imino directing group for C7 selectivity.[13]
ortho-Aryl Chlorination[RhCpCl₂]₂1,2-DichloroethaneN-aryl group on azaindole directs chlorination of the N-aryl ring.[14]

Conclusion

The 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine scaffold is more than just a building block; it is a strategic platform for the efficient discovery of novel, complex molecules. By leveraging the principles of C-H activation alongside traditional cross-coupling chemistry, researchers and drug development professionals can navigate chemical space with greater speed and precision. The protocols and strategies outlined in this guide provide a robust framework for harnessing the full synthetic potential of this valuable intermediate, accelerating the path toward the next generation of therapeutics.

References

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  • Wang, D., et al. (2020). Site-Selective Functionalization of 7-Azaindoles via Carbene Transfer and Isolation of N-Aromatic Zwitterions. Organic Letters. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine synthesis

Welcome to the technical support center for the synthesis of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this important synthetic sequence. As a versatile building block in medicinal chemistry, particularly for kinase inhibitors, achieving a high yield and purity of this intermediate is critical for the successful development of novel therapeutics.[1][2][3][4]

This document provides in-depth, experience-driven advice in a question-and-answer format, addressing common challenges encountered during the two key transformations: the N-methylation of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) and the subsequent regioselective iodination.

Overall Synthetic Workflow

The synthesis is typically approached as a two-step process starting from commercially available 1H-pyrrolo[2,3-b]pyridine (7-azaindole).

G Start 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) Methylation N-Methylation (Base, MeI, Solvent) Start->Methylation Intermediate 1-Methyl-1H-pyrrolo[2,3-b]pyridine Methylation->Intermediate Intermediate_ref 1-Methyl-1H-pyrrolo[2,3-b]pyridine Iodination Deprotonation & Iodolysis (Strong Base, I2, THF) Product 2-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine Iodination->Product Intermediate_ref->Iodination

Caption: High-level workflow for the synthesis of the target compound.

Part 1: Troubleshooting the N-Methylation of 7-Azaindole

Q1: My N-methylation reaction shows low conversion, and I recover a significant amount of starting material. What are the likely causes?

Answer: Low conversion in the N-methylation of 7-azaindole is typically traced back to three factors: the choice of base, the solvent system, and the reaction temperature.

  • Base Strength and Solubility: The pyrrolic N-H of 7-azaindole is weakly acidic. A sufficiently strong base is required for complete deprotonation to form the highly nucleophilic azaindole anion. Sodium hydride (NaH) is a common and effective choice. Potassium carbonate (K2CO3) can also be used, but may require higher temperatures or longer reaction times to achieve full conversion.[5] The solubility of the resulting salt is also critical; if the salt precipitates, its reactivity with the methylating agent will be poor.

  • Solvent Choice: The solvent must be aprotic and capable of dissolving both the starting material and the intermediate anion. Tetrahydrofuran (THF) and N,N-Dimethylformamide (DMF) are standard choices. DMF is more polar and can enhance the solubility of the anionic intermediate, often leading to faster and more complete reactions.

  • Temperature: While the initial deprotonation with a strong base like NaH is often performed at 0 °C to control the exothermic reaction, the subsequent alkylation step may require gentle warming to room temperature or slightly above to proceed at a reasonable rate. Insufficient temperature can lead to a stalled reaction.

Q2: I'm observing a mixture of N1 and N7-methylated isomers. How can I improve the regioselectivity for the desired N1 product?

Answer: The formation of both N1 (pyrrolo) and N7 (pyridino) isomers is a well-known challenge in the chemistry of 7-azaindoles.[6] The N7 nitrogen, being part of the pyridine ring, is generally more nucleophilic than the N1 nitrogen in the neutral molecule. However, after deprotonation, the resulting anion's reactivity is heavily influenced by the counter-ion and solvent.

To favor N1-methylation, the key is to generate the N1-anion and perform the alkylation under conditions that favor reaction at that site.

  • Use a Strong, Non-nucleophilic Base: Using a strong base like NaH or sec-BuLi ensures near-complete deprotonation, forming the anion.

  • Solvent Effects: In a less polar solvent like THF, the sodium counter-ion from NaH may coordinate more tightly with the N7-position, sterically hindering it and directing the electrophile (methyl iodide) to the N1-position.

  • Kinetic vs. Thermodynamic Control: N7 alkylation is often the kinetically favored product, while the N1 alkylated product can be the thermodynamically more stable isomer. Running the reaction for longer times or at slightly elevated temperatures might favor the N1 product, but this can also lead to side reactions. A carefully controlled deprotonation followed by rapid quenching with the electrophile at low temperature is often the best strategy for kinetic N1 selectivity.

Part 2: Troubleshooting the C2-Iodination

The direct electrophilic iodination of the 1-methyl-7-azaindole core preferentially occurs at the electron-rich C3 position.[7][8] To achieve the desired C2-iodination, a directed deprotometalation-iodolysis strategy is required. This is the most critical step and the most common source of yield loss.

Q3: My iodination reaction is failing or giving very low yields. What is the correct strategy for introducing iodine at the C2 position?

Answer: The key to successful C2-iodination is to deprotonate the C2 position with a very strong base to form a carbanion, which is then quenched with an iodine source. Direct iodination with reagents like I2 or N-iodosuccinimide (NIS) will almost exclusively yield the C3-iodo isomer.[7][9]

The most reliable method is a deprotonation-iodolysis sequence:

  • Deprotonation: The substrate, 1-methyl-1H-pyrrolo[2,3-b]pyridine, is dissolved in an anhydrous aprotic solvent (typically THF) and cooled to a low temperature (e.g., -78 °C).

  • Base Addition: A strong organolithium base, such as sec-butyllithium (sec-BuLi) or lithium diisopropylamide (LDA), is added dropwise to selectively deprotonate the C2 position. Using a sufficient excess (e.g., 2.2 equivalents) is crucial to drive the deprotonation to completion.[10]

  • Quenching: A solution of iodine (I2) in the same solvent is then added to the reaction mixture to quench the C2-lithiated intermediate.

Failure in this sequence is almost always due to issues with the deprotonation step.

Q4: I'm following the deprotonation-iodolysis procedure, but the yield is still poor. What specific experimental parameters should I check?

Answer: This is a common and important question. The success of this reaction hinges on meticulous experimental technique. Below is a troubleshooting flowchart and a detailed breakdown of critical parameters.

G Start Low Yield in C2-Iodination Cause1 Incomplete Deprotonation Start->Cause1 Cause2 Degradation of Intermediate/Product Start->Cause2 Sol1a Insufficient Base Cause1->Sol1a Check Sol1b Inactive Base Cause1->Sol1b Check Sol1c Presence of Water Cause1->Sol1c Check Sol1d Incorrect Temperature Cause1->Sol1d Check Sol2a Air/Oxidative Instability Cause2->Sol2a Check Sol2b Harsh Workup Cause2->Sol2b Check Act1a Use 2.0-2.5 eq. of sec-BuLi Sol1a->Act1a Solution Act1b Titrate organolithium reagent before use Sol1b->Act1b Solution Act1c Ensure rigorously anhydrous THF and glassware Sol1c->Act1c Solution Act1d Maintain temperature at -78°C during addition Sol1d->Act1d Solution Act2a Maintain inert (Ar/N2) atmosphere throughout Sol2a->Act2a Solution Act2b Use gentle aqueous quench (e.g., sat. NH4Cl) Avoid strong acids Sol2b->Act2b Solution

Caption: Troubleshooting decision tree for low-yield C2-iodination.

  • Reagent Quality and Stoichiometry:

    • Base Activity: Organolithium reagents like sec-BuLi degrade over time. Their exact molarity should be determined by titration (e.g., with diphenylacetic acid) before use. Relying on the label's concentration is a common source of error.

    • Base Equivalents: Using an insufficient amount of base will lead to incomplete deprotonation. A slight excess is often required to consume any trace electrophiles (like water). Protocols often call for over 2 equivalents.[10]

  • Anhydrous Conditions:

    • Solvent and Glassware: This is non-negotiable. THF must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a solvent purification system. All glassware must be flame- or oven-dried immediately before use. Any moisture will quench the organolithium reagent and the lithiated intermediate, drastically reducing the yield.

  • Temperature Control:

    • The deprotonation must be performed at -78 °C (a dry ice/acetone bath). At higher temperatures, the highly reactive sec-BuLi can react with the solvent or lead to side reactions. The lithiated intermediate may also be less stable at higher temperatures.

  • Atmosphere:

    • The reaction must be conducted under a strictly inert atmosphere (Argon or Nitrogen) from start to finish to prevent quenching by atmospheric oxygen and moisture.

Q5: My purification is difficult, and the final product seems unstable. What is the best way to isolate pure 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine?

Answer: Iodo-heterocycles can be sensitive to light, acid, and air. Careful handling during workup and purification is essential.[1]

  • Workup: After the reaction is complete (as judged by TLC or LCMS), quench the reaction at low temperature by adding a saturated aqueous solution of ammonium chloride (NH4Cl). Avoid quenching with water alone, and do not use acidic quenches. Allow the mixture to warm to room temperature before extracting with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: The standard method is flash column chromatography on silica gel.

    • Solvent System: A non-polar/polar gradient, such as hexane/ethyl acetate, is typically effective.

    • Deactivation: Some researchers find that treating the silica gel with a small amount of a neutralising agent (e.g., 1% triethylamine in the eluent) can prevent product degradation on the column, as silica gel is naturally acidic.

  • Storage: The final product should be stored in a dark container, under an inert atmosphere (argon is preferable), and at a low temperature (refrigerated or frozen) to maintain its stability.[1]

Optimized Protocols and Data

Protocol 1: N-Methylation of 1H-pyrrolo[2,3-b]pyridine
  • To a flame-dried round-bottom flask under an argon atmosphere, add 1H-pyrrolo[2,3-b]pyridine (1.0 eq).

  • Add anhydrous DMF (or THF) to make a ~0.5 M solution.

  • Cool the flask to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Add methyl iodide (MeI, 1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify by flash chromatography to yield 1-methyl-1H-pyrrolo[2,3-b]pyridine.

Protocol 2: C2-Iodination via Deprotonation-Iodolysis (adapted from literature[10])
  • To a flame-dried, three-neck round-bottom flask equipped with a thermometer under an argon atmosphere, add 1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq).

  • Add anhydrous THF to make a ~0.2 M solution.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add sec-butyllithium (sec-BuLi, freshly titrated solution, 2.2 eq) dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • In a separate flask, prepare a solution of iodine (I2, 2.2 eq) in anhydrous THF.

  • Add the iodine solution dropwise to the reaction mixture at -78 °C over 30 minutes.

  • Stir the reaction at -78 °C for 1 hour, then slowly warm to 0 °C.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate solution (to remove excess iodine), then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify by flash chromatography (hexane/ethyl acetate gradient) to yield 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine.

Table 1: Comparison of Iodination Conditions & Reported Yields
Starting MaterialReagent SystemPosition SelectivityReported YieldReference
1-Tosyl-4-chloro-7-azaindoleI2, KOH, DMFC2Good (not specified)[11]
4-Chloro-1-TIPS-7-azaindolesec-BuLi, then I2C5Not specified[10]
1-Phenyl-7-azaindoleLiTMP/ZnCl2·TMEDA, then I2C275%[7]
1-Phenyl-7-azaindoleNIS, KOH, MeCNC3Not specified[12]

Note: Yields are highly dependent on substrate and precise reaction conditions. This table illustrates the different strategies required to achieve regioselectivity.

References

  • Vertex AI Search Result[1] 2-Iodo-1-Methyl-1H-Pyrrolo[2,3-b]Pyridine: A High-Purity Synthesis Intermediate. Google Cloud.

  • Synthesis of Blue Emissive Quaternary 9,9-Disubstituted N-Methyl-7-azaindole-Appended (Phenylethynyl)
  • Novel 1H-Pyrrolo[2,3-b]pyridine Derivative Nortopsentin Analogues: Synthesis and Antitumor Activity.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines.PMC.
  • Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activation.
  • Selective N7 Alkylation of 7-Azaindazoles.The Journal of Organic Chemistry.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.RSC Publishing.
  • Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodul
  • Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties.PMC.
  • Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines.Journal of the Chemical Society C.
  • Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors.
  • METHYL 1H-PYRROLO[3,2-B]PYRIDINE-2-CARBOXYL
  • Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation.
  • A Convenient Iodination of Indoles and Derivatives.
  • Direct iodination of the 1-arylated 7-azaindoles.

Sources

Optimization

Technical Support Center: Strategies to Mitigate Deiodination of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine in Cross-Coupling Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the deiodination of 2-iodo-1-methyl-1H-pyrrolo[2,3-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the deiodination of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (a 7-azaindole derivative) during palladium-catalyzed cross-coupling reactions. This undesired side reaction, also known as hydrodeiodination or reductive dehalogenation, can significantly lower the yield of your target compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve your synthetic goals.

The 7-azaindole scaffold is a crucial component in many pharmaceutical compounds, making its efficient functionalization a key step in medicinal chemistry.[1][2][3] However, the electron-rich nature of the pyrrolo[2,3-b]pyridine system can render the C-I bond at the 2-position susceptible to cleavage, leading to the formation of the deiodinated byproduct, 1-methyl-1H-pyrrolo[2,3-b]pyridine.

Troubleshooting Guide: Diagnosis and Solutions

This section is structured in a question-and-answer format to directly address the specific issues you may be facing in your experiments.

Issue 1: Significant Deiodination Observed in Suzuki-Miyaura Coupling

Question: I am performing a Suzuki-Miyaura coupling with 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine and an arylboronic acid, but I am observing a large amount of the deiodinated starting material. How can I minimize this side reaction?

Answer: Deiodination in Suzuki-Miyaura coupling is a common problem, especially with electron-rich heteroaryl iodides.[4] The mechanism often involves the formation of a palladium-hydride species which then participates in reductive elimination instead of the desired cross-coupling pathway.[5] Here are several factors to consider and optimize:

1. Catalyst and Ligand Selection:

The choice of palladium catalyst and ligand is critical. The ligand's steric and electronic properties modulate the reactivity and stability of the palladium center.[4][5]

  • Recommendation: Switch to bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, and RuPhos have been shown to be effective in promoting the desired reductive elimination of the cross-coupled product over dehalogenation.[4][6][7] N-heterocyclic carbene (NHC) ligands are also excellent alternatives that can enhance catalyst stability and activity.[6][8][9]

  • Causality: Bulky ligands promote the reductive elimination step of the catalytic cycle, which forms the desired C-C bond, making it faster than the competing deiodination pathway.[5][10] Electron-rich ligands facilitate the initial oxidative addition of the aryl iodide to the Pd(0) center.[5]

2. Base Selection:

The base plays a crucial role in the transmetalation step, but it can also be a source of hydrides, leading to deiodination.[6][11]

  • Recommendation: Use weaker, non-nucleophilic bases. Carbonates such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), and phosphates like potassium phosphate (K₃PO₄) are generally preferred.[4][6] Avoid strong alkoxide bases like sodium tert-butoxide (NaOtBu) if deiodination is a major issue, as they can generate palladium-hydride species.[6][11]

  • Causality: Stronger bases can react with protic solvents or even trace amounts of water to generate hydroxide or alkoxide ions, which can then lead to the formation of palladium-hydride intermediates.

3. Solvent Choice:

The solvent can influence the reaction pathway and can also act as a hydride source.[6]

  • Recommendation: Employ aprotic solvents such as dioxane, toluene, or tetrahydrofuran (THF).[6] If you are using a solvent like dimethylformamide (DMF), which can decompose to generate hydride species, consider switching to a more stable alternative.

  • Causality: Protic solvents (e.g., alcohols) can directly act as hydride donors in the presence of a base. Some aprotic solvents can also degrade under basic conditions at elevated temperatures to produce species that can lead to deiodination.

4. Temperature and Reaction Time:

Higher temperatures can accelerate the rate of deiodination.[6]

  • Recommendation: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.

  • Causality: The activation energy for the deiodination pathway may be lower than that of the desired coupling, or high temperatures may promote the decomposition of solvents or reagents, leading to hydride formation.

Issue 2: Deiodination During Sonogashira Coupling

Question: I am attempting a Sonogashira coupling of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine with a terminal alkyne, but the primary product is the deiodinated starting material. What adjustments should I make?

Answer: Deiodination in Sonogashira coupling can be particularly problematic. The standard conditions often employ a copper(I) co-catalyst, which can sometimes facilitate side reactions.

1. Copper-Free Conditions:
  • Recommendation: Consider a copper-free Sonogashira protocol. The absence of copper can sometimes suppress deiodination pathways. These conditions often require a higher catalyst loading or more specialized ligands.

  • Causality: While the exact mechanism of copper's role in deiodination is debated, it can potentially participate in redox processes that lead to the formation of undesired byproducts.

2. Base and Solvent System:
  • Recommendation: Use a milder amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in a non-polar, aprotic solvent such as THF or toluene.

  • Causality: Stronger bases or more polar solvents can promote side reactions. The amine base in a Sonogashira reaction serves both as a base and as a solvent, and its purity is important.

3. Catalyst System:
  • Recommendation: Utilize a robust palladium catalyst system. A pre-catalyst like PdCl₂(PPh₃)₂ is a common starting point.[12] If deiodination persists, switching to a catalyst with more electron-donating and bulky ligands, similar to those recommended for Suzuki coupling, can be beneficial.

  • Causality: A more active and stable catalyst can promote the desired C-C bond formation at a faster rate than the deiodination side reaction.

Issue 3: Deiodination in Other Cross-Coupling Reactions (Heck, Stille, etc.)

Question: I am observing deiodination in other cross-coupling reactions with my 2-iodo-7-azaindole derivative. Are there general principles I can apply?

Answer: Yes, the principles for mitigating deiodination are broadly applicable across different palladium-catalyzed cross-coupling reactions. The core issue remains the competitive formation and reaction of a palladium-hydride species.

  • General Recommendations:

    • Optimize the Ligand: Employ bulky, electron-rich phosphine or NHC ligands.

    • Select a Mild Base: Use inorganic bases like carbonates or phosphates over strong organic or alkoxide bases.

    • Choose an Aprotic, Non-Polar Solvent: Avoid protic solvents and be cautious with solvents that can act as hydride sources.

    • Control the Temperature: Run the reaction at the lowest effective temperature.

    • Ensure Reagent Purity: Use high-purity, dry solvents and reagents to minimize potential sources of hydrides.

Frequently Asked Questions (FAQs)

Q1: Why is 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine so prone to deiodination?

The pyrrolo[2,3-b]pyridine core is an electron-rich heterocyclic system.[13] This high electron density can facilitate the oxidative addition of the C-I bond to the palladium(0) catalyst. However, it also makes the resulting palladium(II) intermediate more susceptible to side reactions, including proto-depalladation if a proton source is available, which ultimately leads to the deiodinated product. The C-I bond is also weaker than C-Br or C-Cl bonds, making iodo-substituted compounds generally more reactive and sometimes more prone to side reactions like dehalogenation.[14]

Q2: I've tried optimizing my conditions, but deiodination is still a significant issue. What else can I do?

If extensive optimization of the reaction conditions for the iodo-substrate fails, consider using the corresponding 2-bromo or even 2-chloro derivative. While these substrates are less reactive and may require more forcing conditions (e.g., higher temperatures, more active catalysts), they are generally less prone to dehalogenation.[14][15]

Q3: Can the N-methyl group on the pyrrole ring influence the rate of deiodination?

Yes, the substituent on the pyrrole nitrogen can influence the electronic properties of the ring system. An N-methyl group is electron-donating, which increases the electron density of the ring and can make the C-I bond more susceptible to oxidative addition and subsequent side reactions. In some cases, using a different N-protecting group, such as an electron-withdrawing group, might alter the reactivity and reduce deiodination, although this would require additional synthetic steps.

Q4: How can I accurately quantify the amount of deiodinated byproduct?

The most reliable methods for quantifying the ratio of your desired product to the deiodinated byproduct are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) with an internal standard. Proton NMR (¹H NMR) can also be used if there are well-resolved peaks for both compounds, allowing for integration and determination of the molar ratio.

Summary of Recommended Starting Conditions to Minimize Deiodination

ParameterRecommendation for Suzuki CouplingRecommendation for Sonogashira Coupling
Palladium Source Pd₂(dba)₃ or a Pd(II) precatalyst like Pd(OAc)₂PdCl₂(PPh₃)₂
Ligand SPhos, XPhos, or an NHC ligand (e.g., IPr)PPh₃ or other suitable phosphine ligands
Base Cs₂CO₃ or K₃PO₄TEA or DIPEA
Solvent Dioxane or TolueneTHF or Toluene
Temperature Start at room temperature and gradually increase if necessary.Room temperature

Visualizing the Problem: Deiodination Pathway

The following diagram illustrates the general catalytic cycle for a Suzuki-Miyaura coupling and the competing deiodination pathway.

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-I ArPdI Ar-Pd(II)-I(L_n) OxAdd->ArPdI Transmetalation Transmetalation ArPdI->Transmetalation Ar'-B(OR)₂ Hydride_Formation Hydride Formation ArPdI->Hydride_Formation ArPdAr_prime Ar-Pd(II)-Ar'(L_n) Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Desired Product) RedElim->Product Hydride_Source Hydride Source (e.g., Solvent, Base) Hydride_Source->Hydride_Formation ArPdH Ar-Pd(II)-H(L_n) Hydride_Formation->ArPdH RedElim_Deiod Reductive Elimination ArPdH->RedElim_Deiod RedElim_Deiod->Pd0 Regeneration Deiod_Product Ar-H (Deiodinated Byproduct) RedElim_Deiod->Deiod_Product

Caption: Competing pathways in Suzuki-Miyaura coupling leading to deiodination.

Experimental Protocol: A Starting Point for Optimization

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, designed to minimize deiodination.

Materials:

  • 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (0.02-0.05 equiv)

  • SPhos (0.04-0.10 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, the arylboronic acid, and cesium carbonate.

  • In a separate vial, prepare the catalyst system by mixing Pd₂(dba)₃ and SPhos in a small amount of the reaction solvent.

  • Add the catalyst mixture to the reaction vessel, followed by the remaining anhydrous, degassed 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, slowly increase the temperature to 50-80 °C.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Powers, I. G., & Burke, M. D. (2015). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 137(38), 12384–12391. [Link]

  • Denmark, S. E., & Smith, R. C. (2010). Palladium-catalyzed cross-coupling of five-membered heterocyclic silanolates. Organic letters, 12(5), 1020–1023. [Link]

  • Denmark, S. E., & Smith, R. C. (2009). Palladium-Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. The Journal of organic chemistry, 74(15), 5439–5452. [Link]

  • Reddy, K. S., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of the Taiwan Institute of Chemical Engineers, 86, 157-165. [Link]

  • Sigma-Aldrich. NHC-based Palladium Catalysts. [Link]

  • Zhang, Y., et al. (2021). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. Nature Communications, 12(1), 1875. [Link]

  • Gong, J.-F., et al. (2010). Base-Induced Mechanistic Variation in Palladium-Catalyzed Carbonylation of Aryl Iodides. Journal of the American Chemical Society, 132(10), 3663–3671. [Link]

  • Viciu, M. S., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(10), 3472–3479. [Link]

  • Bunnett, J. F., & Wamser, C. C. (1967). Radical-Induced Deiodination of Aryl Iodides in Alkaline Methanol. Journal of the American Chemical Society, 89(25), 6712–6718. [Link]

  • Karlsson, J., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(11), 2633. [Link]

  • Kaczor, A. A., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12341–12354. [Link]

  • Andrade, B., & Pinho e Melo, T. M. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts, 8(10), 456. [Link]

  • Kumar, A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8685–8695. [Link]

  • Organic Chemistry Portal. (2006). Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Strieth-Kalthoff, F., et al. (2021). Photochemical Reduction of Aryl Chlorides, Bromides, and Iodides via Ternary EDA Complexes with Guanidine Bases. Chemical Science, 12(35), 11678–11686. [Link]

  • Li, Z., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-picoline and Aldehydes. Angewandte Chemie International Edition, 61(23), e202202685. [Link]

  • Bedford, R. B., & Russell, A. J. (2015). An operationally simple sonogashira reaction for an undergraduate organic chemistry laboratory class. Journal of Chemical Education, 92(7), 1234–1237. [Link]

  • Balova, I. A., et al. (2020). Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. Organic & Biomolecular Chemistry, 18(16), 3079–3092. [Link]

  • Wang, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • Hao, Y., et al. (2013). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. ACS Chemical Biology, 8(6), 1276–1283. [Link]

  • Li, B., et al. (2020). A unique annulation of 7-azaindoles with alkenyl esters to produce π-conjugated 7-azaindole-fused N-heterocycles. Chemical Communications, 56(76), 11269–11272. [Link]

  • Romagnoli, R., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Current Pharmaceutical Design, 20(13), 2136–2163. [Link]

  • ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]

  • ResearchGate. Advances in the direct iodination of aromatic compounds. [Link]

  • ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • Powers, D. C., & Baran, P. S. (2021). Selective C–H Iodination of (Hetero)arenes. Journal of the American Chemical Society, 143(24), 9037–9043. [Link]

  • Reddy, T. J., et al. (2021). iodine/dmso catalytic system: a unified tool for the one-pot construction of heterocycles. Organic & Biomolecular Chemistry, 19(2), 299–320. [Link]

  • Singh, R., et al. (2018). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Franck, X., et al. (2015). A novel convenient approach towards pyrrolo[1,2-b]pyridazines through a domino coupling–isomerization–condensation reaction. Organic & Biomolecular Chemistry, 13(20), 5671–5675. [Link]

  • Griese, J. J., et al. (2023). Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles. ChemRxiv. [Link]

  • Novikov, R. A., et al. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 30(8), 1625. [Link]

  • Reddy, C. R., et al. (2015). Direct access to pyrido/pyrrolo[2,1-b]quinazolin-9(1H)-ones through silver-mediated intramolecular alkyne hydroamination reactions. Beilstein Journal of Organic Chemistry, 11, 446–452. [Link]

  • Ali, M. A., et al. (2025). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 30(13), 2894. [Link]

Sources

Troubleshooting

Best purification methods and recrystallization of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Welcome to the technical support resource for 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (also known as 2-iodo-1-methyl-7-azaindole). This guide is designed for researchers, medicinal chemists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (also known as 2-iodo-1-methyl-7-azaindole). This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights and practical solutions for the purification and handling of this important synthetic intermediate.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine.

Problem 1: My compound is streaking or tailing significantly during silica gel column chromatography.
  • Probable Cause: The 7-azaindole core contains a basic pyridine nitrogen atom, which can interact strongly with the acidic silanol groups on the surface of standard silica gel. This strong interaction leads to poor peak shape, band broadening, and inefficient separation.

  • Recommended Solution:

    • Neutralize the Stationary Phase: Before loading your sample, flush the packed silica gel column with your starting eluent mixture containing a small amount of a basic additive. A common choice is 0.5-1% triethylamine (Et₃N) or pyridine.

    • Use a Modified Eluent: Incorporate the same percentage of the basic additive into your entire gradient or isocratic mobile phase. This ensures that the silica surface remains conditioned throughout the separation, preventing interactions with your compound.

    • Consider Alternative Stationary Phases: If tailing persists, consider using a less acidic or neutral stationary phase, such as neutral alumina or a C18-functionalized silica gel for reversed-phase chromatography.

Problem 2: I am getting a low recovery of my product after column chromatography.
  • Probable Cause: The compound may be irreversibly adsorbing to the silica gel, especially if it is left on the column for an extended period. Alternatively, the polarity of the eluent may be insufficient to effectively move the compound through the column.

  • Recommended Solution:

    • Optimize Eluent Polarity: Perform thin-layer chromatography (TLC) analysis first to determine an optimal solvent system that gives your product an Rf value between 0.2 and 0.4. This ensures the compound will elute in a reasonable volume without requiring excessively polar solvents.

    • Work Efficiently: Do not let the compound sit on the column for an unnecessarily long time. Prepare everything in advance so that once the sample is loaded, the chromatography can be completed without delay.

    • Check for Decomposition: The iodo-group on electron-rich heterocycles can sometimes be sensitive. Ensure your solvents are free of acidic impurities. If decomposition is suspected, analyze a crude sample by LC-MS or NMR to confirm the stability of the starting material under your proposed conditions.[1]

Problem 3: After recrystallization, my product precipitates as an oil or fails to crystallize.
  • Probable Cause: This phenomenon, known as "oiling out," occurs when the solubility of the compound in the hot solvent is so high that upon cooling, it separates as a supersaturated liquid phase rather than forming an ordered crystal lattice. This can be caused by using a solvent that is too good at dissolving the compound or by cooling the solution too rapidly.

  • Recommended Solution:

    • Re-heat and Add More Solvent: If the compound oils out, re-heat the solution until the oil redissolves completely. Then, add a small amount of additional hot solvent to slightly decrease the saturation level.

    • Slow Cooling: Allow the flask to cool to room temperature very slowly and undisturbed.[2][3] Placing it in a Dewar flask or an insulated container can help moderate the cooling rate. Rapid cooling, such as placing the hot flask directly into an ice bath, promotes precipitation over crystallization.[4]

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a single, tiny "seed crystal" from a previously purified batch.

    • Re-evaluate the Solvent System: The chosen solvent may be inappropriate. A good recrystallization solvent should dissolve the compound completely at its boiling point but poorly at room temperature or in an ice bath.[2][5] Consider a mixed-solvent system if a single suitable solvent cannot be found.[3]

Problem 4: The final product is colored (e.g., yellow or brown) despite purification.
  • Probable Cause: The color is likely due to high-molecular-weight, polar, or polymeric impurities that are present in small quantities but are highly chromophoric. These may co-elute with your product during chromatography.

  • Recommended Solution:

    • Activated Charcoal Treatment: During the recrystallization process, after dissolving the crude compound in the minimum amount of hot solvent, add a small amount (1-2% by weight) of activated charcoal (e.g., Norit).

    • Hot Filtration: Keep the solution hot and swirl for a few minutes to allow the charcoal to adsorb the colored impurities. Then, perform a hot gravity filtration through a fluted filter paper to remove the charcoal.

    • Proceed with Recrystallization: Allow the hot, decolorized filtrate to cool slowly as you would in a standard recrystallization protocol. The resulting crystals should be significantly lighter in color or colorless.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine?

Common impurities typically fall into several categories[6]:

  • Process-Related Impurities: Unreacted starting materials from the synthesis, such as 1-methyl-1H-pyrrolo[2,3-b]pyridine.

  • By-products: Side-products from the reaction, which could include the di-iodinated species or products of de-iodination (reduction back to the starting material). In cross-coupling reactions involving similar scaffolds, dimerization of starting materials has also been observed.[7][8]

  • Residual Solvents: Solvents used in the reaction or initial workup (e.g., DMF, THF, Dichloromethane).[9][10]

Q2: What is the recommended general workflow for purifying this compound?

A robust purification strategy involves a two-step process: initial purification by chromatography followed by final purification via recrystallization. This approach first removes the bulk of impurities with different polarities and then refines the product to achieve high purity by removing closely related impurities and ensuring a crystalline solid form.

PurificationWorkflow Crude Crude Product Chromatography Silica Gel Column Chromatography Crude->Chromatography Initial Separation PurityCheck1 TLC / LC-MS Analysis Chromatography->PurityCheck1 Collect Fractions Recrystallization Recrystallization PurityCheck1->Recrystallization Pool Pure Fractions & Evaporate FinalProduct High-Purity Crystalline Product Recrystallization->FinalProduct Isolate & Dry RecrystallizationTroubleshooting Start No Crystals Formed Upon Cooling Q1 Is the solution clear or cloudy? Start->Q1 A1_Clear Solution is likely not saturated. Q1->A1_Clear Clear A1_Cloudy Compound may have 'oiled out'. Q1->A1_Cloudy Cloudy/Oily Action_Boil Gently boil off some solvent. A1_Clear->Action_Boil Action_Reheat Re-heat to dissolve. Add more solvent. A1_Cloudy->Action_Reheat Action_Scratch Scratch flask with a glass rod. Action_Boil->Action_Scratch Action_Seed Add a seed crystal. Action_Scratch->Action_Seed Action_Cool Cool slowly. Action_Seed->Action_Cool Action_Reheat->Action_Cool

Sources

Optimization

Technical Support Center: Navigating Solubility Challenges with 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Welcome to the dedicated technical support guide for 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this ver...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile heterocyclic building block in their synthetic endeavors. The unique pyrrolo[2,3-b]pyridine core is a cornerstone in the development of novel therapeutics and functional materials.[1] However, its specific substitution pattern can present solubility challenges in common organic solvents. This guide provides in-depth, practical solutions to overcome these hurdles, ensuring the smooth progression of your research and development projects.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I'm having difficulty dissolving 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine in my reaction solvent. What are the recommended starting solvents?

Answer:

The solubility of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, like many heterocyclic compounds, is governed by the principle of "like dissolves like". The molecule possesses both a polar heterocyclic core and a degree of nonpolar character. Therefore, a systematic approach to solvent selection is recommended.

Initial Solvent Screening Protocol:

  • Start with Aprotic Polar Solvents: These solvents are often the most effective for dissolving a wide range of organic compounds, including heterocyclic systems. Good starting points include:

    • N,N-Dimethylformamide (DMF)

    • Dimethyl sulfoxide (DMSO)

    • Acetonitrile (ACN)

    • Tetrahydrofuran (THF)

    • Dichloromethane (DCM)

  • Consider Ethereal and Halogenated Solvents: If solubility is limited in the above, these solvents offer different polarity profiles.

  • Use Nonpolar Solvents with Caution: Solvents like hexanes and toluene are less likely to be effective on their own but can be useful as co-solvents or for purification steps.

The following table provides a general guideline for the solubility of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine in common organic solvents. Please note that these are estimations and should be confirmed experimentally.

Solvent CategorySolventPredicted Solubility
Polar Aprotic DMF, DMSOHigh
Acetonitrile, THFModerate to High
Halogenated Dichloromethane (DCM)Moderate
ChloroformModerate
Ethereal Diethyl EtherLow to Sparingly Soluble
1,4-DioxaneModerate
Aromatic TolueneLow to Sparingly Soluble
Alkanes Hexanes, HeptaneInsoluble
Alcohols Methanol, EthanolModerate
Question 2: My compound is only sparingly soluble even in polar aprotic solvents. What techniques can I use to improve solubility?

Answer:

Limited solubility can often be overcome by modifying the dissolution conditions. Here are several effective strategies:

1. Gentle Heating:

  • Principle: The solubility of most solids in liquids increases with temperature.

  • Protocol:

    • Suspend the 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine in your chosen solvent.

    • Gently warm the mixture with constant stirring. A temperature of 40-60°C is a good starting point.

    • Monitor the dissolution visually. Be mindful of the boiling point of your solvent.

    • Caution: Ensure your compound is stable at the applied temperature. Run a small-scale test and check for degradation using TLC or LC-MS if you have concerns.[2]

2. Sonication:

  • Principle: Ultrasound energy can help to break down solid agglomerates and increase the surface area available for solvation.

  • Protocol:

    • Place your sample vial in a sonicator bath.

    • Sonicate in short bursts (e.g., 1-2 minutes) to avoid excessive heating.

    • Visually inspect for dissolution between bursts.

3. Co-solvency:

  • Principle: Using a mixture of solvents can modulate the polarity of the medium to better match that of the solute.[3]

  • Protocol:

    • Dissolve the compound in a minimal amount of a "strong" solvent in which it is highly soluble (e.g., DMF or DMSO).

    • Slowly add a "weaker" miscible co-solvent (e.g., THF or DCM) until you reach the desired total volume.

    • If precipitation occurs, you may need to adjust the ratio of the co-solvents.

Below is a diagram illustrating the concept of co-solvency.

G cluster_0 Initial State cluster_1 Co-Solvent Addition cluster_2 Enhanced Solubility A Poorly Soluble Compound B Primary Solvent (e.g., Toluene) A->B Limited Solubility D Homogeneous Solution B->D Improved Solvation C Co-Solvent (e.g., DMF) C->D Polarity Modification

Caption: A diagram illustrating the principle of co-solvency.

Question 3: I am performing a Suzuki coupling reaction and my 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine is not fully dissolving in the reaction mixture (e.g., dioxane/water). What should I do?

Answer:

This is a common issue in cross-coupling reactions where mixed solvent systems are used. Here is a systematic troubleshooting workflow:

Caption: Troubleshooting workflow for solubility issues in a Suzuki coupling reaction.

Detailed Steps:

  • Adjust the Solvent Ratio: Try increasing the proportion of the organic solvent (e.g., from 1:1 dioxane:water to 3:1 or 4:1). This will increase the overall non-polar character of the reaction medium. A similar approach has been noted in the synthesis of related 2-aryl-1H-pyrrolo[2,3-b]pyridine-4-amines.[4]

  • Introduce a Co-solvent: Adding a small amount of a stronger solvent like DMF can significantly improve solubility. Be mindful that this can sometimes affect the catalyst performance, so start with a small volume percentage (e.g., 5-10%).

  • Increase the Temperature: If your reaction is running at a moderate temperature (e.g., 80°C), consider increasing it to 90-100°C, provided all reactants and catalysts are stable at that temperature.

  • Proceed as a Slurry (Heterogeneous Reaction): In some cases, the reaction can proceed even if the starting material is not fully dissolved. The small amount of dissolved material will react, and more will dissolve as the reaction progresses, according to Le Chatelier's principle.

    • Key Consideration: Ensure efficient stirring to maximize the surface area of the solid and facilitate its dissolution into the reaction phase.[2]

Question 4: Are there any alternative, "greener" solvents I can use?

Answer:

Yes, the field of green chemistry offers several alternatives to traditional volatile organic compounds. For a compound like 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, you could explore:

  • 2-Methyltetrahydrofuran (2-MeTHF): A bio-derived solvent that can be a substitute for THF and DCM in many applications.

  • Cyclopentyl methyl ether (CPME): A hydrophobic ether with a high boiling point and stability to peroxide formation.

  • Ionic Liquids (ILs): These are salts that are liquid at low temperatures. Their tuneable properties can be designed to dissolve a wide range of compounds.[5]

When switching to a green solvent, it is crucial to re-optimize your reaction conditions, as reaction rates and outcomes can be significantly different.

General Laboratory Practices for Handling Poorly Soluble Compounds

  • Accurate Weighing: Ensure you are using a high-precision balance, as small errors can be magnified when dealing with solubility limits.

  • Incremental Addition: Add the solid to the solvent in portions while stirring to prevent clumping.

  • Patience is Key: Allow sufficient time for dissolution, especially if you are not using heating or sonication. Some compounds can be slow to dissolve.

  • Documentation: Keep detailed notes of the solvents and conditions that work, as well as those that do not. This will be invaluable for future experiments.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 177926310, 2-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2022). How to resolve solubility issue regarding 13C NMR for heterocyclic compounds, if compound is insoluble in DMSO-d6 at higher concentration?. Retrieved from [Link]

  • Google Patents. (2003). WO2003082289A1 - Process for the preparation of antiviral 7-azaindole derivatives.
  • García-Vázquez, A., et al. (2022). Molecular Insights of 7-Azaindole Drugs and Their Intercalation in the Confined Space of Montmorillonite. Molecules, 27(23), 8483. Retrieved from [Link]

  • Bao, S., et al. (2022). Determination and Analysis of solubility of 5-bromo-7-azaindole in pure and mixed solvent systems at Different Temperatures (T = 278.15-323.15 K). Journal of Molecular Liquids, 368, 120476. Retrieved from [Link]

  • De, S. K. (2012). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Organic Letters, 14(10), 2552–2555. Retrieved from [Link]

  • Jørgensen, A. S., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(11), 3328. Retrieved from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Wang, S., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(3), 1017-1043. Retrieved from [Link]

  • Hokkaido University. (2021). Toward overcoming solubility issues in organic chemistry. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2021). Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation. Retrieved from [Link]

  • Płotka-Wasylka, J., & Rutkowska, M. (2022). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Molecules, 27(19), 6203. Retrieved from [Link]

  • International Journal of Pharmaceutical and Life Sciences. (2012). Dissolution enhancement of poorly soluble drug by solvent evaporation method using hydrophilic polymer: a solid dispersion technique. Retrieved from [Link]

  • Scholars Research Library. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Retrieved from [Link]

  • Dissolution Technologies. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • Google Patents. (2006). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • ResearchGate. (2014). 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Palladium Catalyst Loading for 2-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine Reactions

Welcome to the technical support center dedicated to optimizing palladium-catalyzed cross-coupling reactions with 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to optimizing palladium-catalyzed cross-coupling reactions with 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to enhance your experimental success.

Introduction

2-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, a derivative of 7-azaindole, is a valuable building block in medicinal chemistry. Its successful functionalization via palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira is often crucial for the synthesis of complex target molecules. However, optimizing these reactions, particularly the palladium catalyst loading, can be challenging. This guide provides a structured approach to troubleshooting common issues and offers scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting palladium catalyst loading for reactions with 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine?

A1: For initial screening, a catalyst loading of 1-5 mol% is a common starting point for Suzuki, Heck, and Sonogashira reactions involving aryl iodides.[1] The high reactivity of the C-I bond often allows for lower catalyst loadings compared to bromides or chlorides.[1] However, the specific optimal loading will depend on the reaction type, the nature of the coupling partner, and other reaction parameters.

Q2: My reaction is sluggish or shows low conversion. Should I simply increase the catalyst loading?

A2: While insufficient catalyst can lead to low conversion, simply increasing the loading is not always the best solution and can sometimes be detrimental. Higher catalyst concentrations can lead to an increase in side reactions, such as the formation of palladium black (inactive palladium aggregates).[2] Before increasing the catalyst, it's crucial to first assess other factors like the purity of reagents and solvents, the effectiveness of the degassing procedure, and the appropriateness of the chosen ligand, base, and temperature.[3]

Q3: I'm observing a significant amount of dehalogenated byproduct (1-methyl-1H-pyrrolo[2,3-b]pyridine). What is the cause and how can I minimize it?

A3: Dehalogenation is a common side reaction where the iodine atom is replaced by a hydrogen atom.[4] This can occur when the organopalladium intermediate reacts with a hydride source in the reaction mixture instead of the desired coupling partner.[3] Common hydride sources include solvents (like alcohols or DMF), amine bases, or even water.[4][5] To minimize dehalogenation, consider switching to an aprotic solvent like dioxane or toluene and using an inorganic base such as K₂CO₃ or K₃PO₄.[3][4] Optimizing the ligand is also critical; bulky, electron-rich ligands can promote the desired reductive elimination over dehalogenation.[4]

Q4: What is palladium black, and how can I prevent its formation?

A4: Palladium black is a form of finely divided, catalytically inactive palladium metal that precipitates from the reaction mixture.[2] Its formation indicates catalyst decomposition and is a common reason for stalled reactions.[2] This can be caused by an insufficient ligand-to-palladium ratio, the presence of oxygen, or excessively high temperatures.[3] Ensuring a rigorously inert atmosphere, using an appropriate ligand-to-metal ratio (typically 1:1 to 4:1), and avoiding excessive heat can help prevent its formation.[3]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the optimization of palladium-catalyzed reactions with 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine.

Issue 1: Low or No Product Yield
Initial Checks & Workflow

G

Question: I've confirmed my reagents are pure and the reaction is under an inert atmosphere, but the yield is still low. What should I try next?

Answer: A systematic optimization of the reaction parameters is the next logical step.

  • Ligand Screening: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[6] For a heteroaromatic substrate like 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[4][7] These ligands can facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[8]

  • Base Selection: The choice of base is critical and can be reaction-specific.[9] For Suzuki reactions, inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are commonly used.[7] In Sonogashira and Heck reactions, organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are frequent choices, but inorganic bases can also be employed to mitigate side reactions.[4][10] The base's strength, solubility, and potential to act as a hydride donor should all be considered.[4][7]

  • Solvent Effects: The solvent must solubilize the reactants and facilitate the catalytic cycle.[11] Aprotic polar solvents like DMF or a mixture of an organic solvent (dioxane, toluene) with water are often effective.[7][12] If dehalogenation is an issue with a solvent like DMF, switching to a non-hydride-donating solvent like dioxane or toluene is recommended.[4]

  • Temperature Optimization: Many cross-coupling reactions require heating to proceed at a reasonable rate.[3] A typical starting point is 80-120 °C.[7] However, excessively high temperatures can lead to catalyst decomposition.[3] A systematic screening of temperatures (e.g., 60 °C, 80 °C, 100 °C) can help identify the optimal balance between reaction rate and catalyst stability.

Once these parameters have been explored, a systematic variation of the palladium catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) should be performed to find the minimum effective concentration for a high-yielding reaction.

Issue 2: Significant Side Product Formation
Common Side Reactions and Mitigation Strategies
Side ReactionCommon CausesRecommended Solutions
Dehalogenation Presence of hydride sources (e.g., amine bases, alcohol or DMF solvents, water).[4][5]Switch to an inorganic base (K₂CO₃, K₃PO₄) and an aprotic, non-hydride-donating solvent (dioxane, toluene).[3][4] Use bulky, electron-rich ligands.[4]
Homocoupling Presence of oxygen, using a Pd(II) precatalyst.[3][6] For Sonogashira, high copper(I) loading.[13]Ensure rigorous degassing.[3] Start with a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).[3] For Sonogashira, reduce Cu(I) loading or use a copper-free protocol.[13]
Protodeborylation (Suzuki) Excessive water, pH effects.[3]Use anhydrous conditions with a base like K₃PO₄ and a minimal amount of water if necessary.[3] Utilize stabilized boron reagents like MIDA boronates.[3]

Question: In my Suzuki coupling, I'm seeing a significant amount of the homocoupled boronic acid byproduct. How can I suppress this?

Answer: Homocoupling in Suzuki reactions is often promoted by the presence of oxygen.[3] Therefore, the most critical step is to ensure your reaction setup is rigorously deoxygenated. This can be achieved through several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[2] Additionally, starting with a Pd(0) precatalyst, such as Pd(PPh₃)₄, can help minimize homocoupling that might occur during the in-situ reduction of a Pd(II) source.[3]

Question: My Sonogashira reaction is plagued by the formation of a 1,3-diyne (Glaser coupling product). What adjustments should I make?

Answer: The formation of 1,3-diynes is a common side reaction in Sonogashira couplings, resulting from the homocoupling of the terminal alkyne.[13] This is often accelerated by high concentrations of the copper(I) co-catalyst.[13] To mitigate this, you can:

  • Reduce the Copper Loading: Titrate the amount of Cu(I) co-catalyst to the minimum effective concentration.

  • Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture via a syringe pump keeps its instantaneous concentration low, favoring the cross-coupling pathway over homocoupling.[13]

  • Switch to a Copper-Free Protocol: In many cases, copper-free Sonogashira conditions can be employed, completely eliminating the possibility of Glaser coupling.[1]

Experimental Protocols: A Starting Point for Optimization

The following are generalized, step-by-step protocols for Suzuki, Heck, and Sonogashira reactions with 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine. These should be considered starting points, and optimization of the parameters outlined above will likely be necessary.

General Considerations for All Reactions:
  • Inert Atmosphere: All reactions should be performed under a positive pressure of an inert gas (argon or nitrogen) using standard Schlenk line or glovebox techniques.

  • Solvent Degassing: Solvents should be thoroughly degassed prior to use by bubbling with an inert gas for at least 30 minutes or by three freeze-pump-thaw cycles.[2]

  • Reagent Purity: Use high-purity starting materials, reagents, and solvents.

Protocol 1: Suzuki-Miyaura Coupling

G

  • To a dry Schlenk flask under an inert atmosphere, add 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the desired boronic acid or ester (1.1-1.5 equiv), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Add the degassed solvent system (e.g., dioxane/water 4:1, 0.1 M).

  • Bubble an inert gas through the mixture for 15-20 minutes.

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and ligand (e.g., SPhos, 2-4 mol%).

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Mizoroki-Heck Coupling
  • To a dry Schlenk flask or sealed tube under an inert atmosphere, add 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the alkene (1.2-2.0 equiv), and a base (e.g., Et₃N, 2.0-3.0 equiv).

  • Add the degassed solvent (e.g., DMF or acetonitrile, 0.1 M).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and ligand (e.g., PPh₃, 2-4 mol%).

  • Heat the reaction mixture to 80-120 °C and monitor its progress.

  • Upon completion, cool to room temperature, filter off any solids, and concentrate the filtrate.

  • Perform an aqueous workup and extract the product.

  • Purify by flash column chromatography.

Protocol 3: Sonogashira Coupling
  • To a dry Schlenk flask under an inert atmosphere, add 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the terminal alkyne (1.1-1.5 equiv), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), a palladium precatalyst (e.g., Pd(PPh₃)₂Cl₂, 1-2 mol%), and a ligand (e.g., PPh₃, 2-4 mol%).

  • Add the degassed solvent (e.g., THF) and base (e.g., Et₃N, 2.0-3.0 equiv).

  • Stir the reaction at room temperature or heat gently (40-60 °C) and monitor its progress.

  • Upon completion, filter the reaction mixture through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Catalytic Cycles Visualization

Understanding the catalytic cycles for these reactions can aid in troubleshooting.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-I(L2) Pd0->OxAdd Oxidative Addition (Ar-I) Transmetalation Ar-Pd(II)-R(L2) OxAdd->Transmetalation Transmetalation (R-B(OR)2) Transmetalation->Pd0 Reductive Elimination RedElim Ar-R Transmetalation->RedElim Base Base Boronic R-B(OR)2 Borate [R-B(OR)2(Base)]- Boronic->Borate Activation Borate->Transmetalation

Mizoroki-Heck Catalytic Cycle

Heck_Cycle Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-I(L2) Pd0->OxAdd Oxidative Addition (Ar-I) Coordination Ar-Pd(II)-I(L2) (Alkene) OxAdd->Coordination Alkene Coordination Insertion R-CH2-CH(Ar)- Pd(II)-I(L2) Coordination->Insertion Migratory Insertion Elimination Product + HPd(II)I(L2) Insertion->Elimination β-Hydride Elimination Elimination->Pd0 Reductive Elimination (+ Base)

Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-I(L2) Transmetalation Ar-Pd(II)-C≡CR(L2) Product Ar-C≡CR Alkyne H-C≡CR CuAcetylide Cu-C≡CR

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, February 16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved from [Link]

  • ACS Publications. (2011, November 2). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Deciphering complexity in Pd–catalyzed cross-couplings. Retrieved from [Link]

  • Cross-Coupling Reactions Guide. (n.d.). Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Reddit. (2021, September 24). Problem with Palladium Mirror forming in Heck coupling. Retrieved from [Link]

  • Reddit. (2025, June 14). Problems with Suzuki coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, September 19). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Retrieved from [Link]

  • ACS Publications. (2018, April 19). Understanding Anionic “Ligandless” Palladium Species in the Mizoroki–Heck Reaction. Retrieved from [Link]

  • ACS Publications. (2005, July 13). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Retrieved from [Link]

  • MDPI. (n.d.). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Retrieved from [Link]

  • Arkat USA, Inc. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • Reddit. (2020, August 8). Sonogashira troubleshooting help needed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Retrieved from [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]

  • ResearchGate. (2015, October 2). Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work? Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, July 29). Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Mizoroki-Heck Reaction Using Design of Experiment (DoE). Retrieved from [Link]

  • MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Imparting Catalyst-Control upon Classical Palladium-Catalyzed Alkenyl C–H Bond Functionalization Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Retrieved from [Link]

  • MDPI. (n.d.). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Retrieved from [Link]

  • Mendeleev Communications. (2024, March 1). Palladium catalyzed Heck reactions using 2,6-bis(1,2,4-diazaphosphol-1-yl)pyridine as a ligand. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • ACS Publications. (2021, November 30). Rapid Access to 3-Substituted Pyridines and Carbolines via a Domino, Copper-free, Palladium-Catalyzed Sonogashira Cross-Coupling/6π-Aza Cyclization Sequence. Retrieved from [Link]

Sources

Optimization

Troubleshooting common side reactions of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Welcome to the technical support resource for 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (also known as 2-iodo-1-methyl-7-azaindole). This guide is designed for researchers, medicinal chemists, and process development sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (also known as 2-iodo-1-methyl-7-azaindole). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. As a key intermediate in the development of kinase inhibitors, immunomodulators, and other advanced materials, understanding its reactivity and potential pitfalls is crucial for success.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format. Each entry details the probable cause of the side reaction and provides actionable strategies for mitigation.

Q1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is failing, and I'm primarily observing the de-iodinated byproduct, 1-methyl-1H-pyrrolo[2,3-b]pyridine. What is causing this hydrodeiodination?

A1: Cause & Mechanism

Hydrodeiodination is a common and often frustrating side reaction in palladium-catalyzed cross-coupling. It occurs when the organopalladium intermediate, formed after oxidative addition of the catalyst into the C-I bond, undergoes a competitive reduction pathway instead of the desired transmetalation or reductive elimination. This is particularly prevalent with electron-rich heterocyclic systems like 7-azaindoles.

The primary mechanisms for this undesired reduction include:

  • Protonolysis: The Pd(II)-intermediate is quenched by a proton source in the reaction mixture (e.g., water, alcohol, or even trace acidic impurities) before the desired coupling partner can transmetalate.

  • β-Hydride Elimination: If the organometallic coupling partner or certain ligands contain β-hydrogens, they can be transferred to the palladium center, leading to a palladium-hydride species which can then reductively eliminate the de-iodinated product.

  • Catalyst Decomposition: Certain conditions can lead to the formation of palladium hydride (Pd-H) species from the solvent or additives, which then catalyze the reduction of the starting material. This was observed in an attempted amination on a related 2-iodo-4-chloropyrrolopyridine, where the desired reaction at C-4 failed and reduction at C-2 was a major byproduct.[3]

Mitigation Strategies:

  • Rigorous Control of Reaction Conditions:

    • Anhydrous & Degassed Reagents: Ensure all solvents and reagents are scrupulously dried and degassed. Water is a common proton source for protonolysis.

    • Base Selection: Use of a non-hydroxide, anhydrous base is critical. Bases like Cs₂CO₃, K₃PO₄, or organic bases (e.g., DBU) are often preferred over NaOH or KOH. In some cases, weaker bases can be beneficial to slow down catalyst decomposition pathways.

  • Catalyst and Ligand Optimization: The choice of palladium source and, more importantly, the ancillary ligand is the most powerful tool to suppress de-iodination.

    • Electron-Rich, Bulky Ligands: Ligands such as RuPhos, XPhos, or SPhos are designed to promote fast reductive elimination, which can outcompete the reduction pathway.[3] They also provide steric bulk that can disfavor the formation of undesired intermediates.

    • Screening: A systematic screen of different palladium precatalysts (e.g., G2, G3, G4 palladacycles) and ligands is highly recommended.

Experimental Workflow for Optimization:

G cluster_0 Problem: De-iodination cluster_1 Primary Checks cluster_2 Catalyst System Optimization cluster_3 Outcome start High De-iodination Observed check_reagents Verify Anhydrous/Degassed Reagents & Solvents start->check_reagents check_base Switch to Anhydrous Base (e.g., Cs₂CO₃, K₃PO₄) check_reagents->check_base ligand_screen Screen Bulky Ligands (XPhos, RuPhos, SPhos) check_base->ligand_screen pd_screen Screen Pd Precatalysts (G2, G3, G4) ligand_screen->pd_screen success Successful Coupling pd_screen->success

Caption: Troubleshooting workflow for de-iodination.

Comparative Table of Conditions:

ParameterStandard Conditions (Prone to De-iodination)Optimized Conditions (Suppresses De-iodination)Rationale
Catalyst Pd(PPh₃)₄XPhos Pd G3Bulky phosphine ligands accelerate reductive elimination.[3]
Base Na₂CO₃ (aq)Cs₂CO₃ (anhydrous)Avoids water which can be a proton source for reduction.
Solvent Dioxane/H₂ODioxane or 2-MeTHF (anhydrous)Minimizes protic sources.
Temperature 100 °C80 °C (or screen lower)Lower temperatures can disfavor side reactions.
Q2: During the N-methylation of 2-iodo-1H-pyrrolo[2,3-b]pyridine, I'm getting a low yield and multiple byproducts. How can I improve selectivity?

A2: Cause & Mechanism

The N-methylation of the parent 2-iodo-7-azaindole scaffold can be challenging. Traditional methylating agents like methyl iodide or dimethyl sulfate are highly reactive and toxic, often leading to poor selectivity and difficult purifications.[4] A common, greener alternative is dimethyl carbonate (DMC), but its reactivity is catalyst-dependent.[5]

Potential side reactions include:

  • Incomplete Reaction: Insufficiently activating conditions lead to recovery of the starting material.

  • N-Methoxycarbonylation: With certain catalysts like DBU, DMC can act as a methoxycarbonylating agent, leading to the formation of the N-CO₂Me byproduct.[5]

  • Quaternization: Over-methylation of the pyridine nitrogen (N-7) can occur under harsh conditions, forming a charged pyridinium salt.

Recommended Protocol for Clean N-Methylation:

For a selective and high-yielding N-methylation, dimethyl carbonate (DMC) under pressurized conditions is an excellent choice due to its low toxicity and high selectivity.[4]

Step-by-Step Protocol:

  • Setup: To a pressure-rated reaction vessel, add 2-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv).

  • Reagent Addition: Add dimethyl carbonate (DMC) (3.0-6.0 equiv). Using DMC as both the reagent and solvent is also possible.

  • Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (N₂ or Ar).

  • Reaction: Heat the reaction mixture to 120-160 °C. The internal pressure will rise. Maintain the reaction for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the vessel to room temperature and vent carefully. Remove the excess DMC under reduced pressure. The crude product can then be purified by column chromatography.

This method avoids strong bases and catalysts that can promote side reactions, providing the desired N-methyl product with high selectivity.[4]

Q3: I'm observing the formation of a di-iodinated species or iodination at the C-3 position. How can I prevent this during the synthesis of the starting material?

A3: Cause & Mechanism

The 7-azaindole core is electron-rich and susceptible to electrophilic aromatic substitution (SEAr). The C-3 position is particularly nucleophilic and can compete with the desired C-2 functionalization.[6] Direct iodination of the 1-methyl-7-azaindole scaffold must be carefully controlled to avoid over-reaction or mis-iodination.

The choice of iodinating agent and base is critical for regioselectivity. Strong, non-selective iodinating conditions can lead to a mixture of products. For instance, while 7-azaindole itself is readily iodinated at the 3-position using I₂/KOH, achieving selectivity at other positions requires different strategies.[6][7]

Strategies for Regioselective C-2 Iodination:

The most reliable method for installing iodine at the C-2 position is via a deprotometalation-iodolysis sequence. This provides excellent regiocontrol that is dictated by the site of metalation.

Step-by-Step Protocol (Deprotometalation-Iodolysis):

  • Starting Material: Begin with 1-methyl-1H-pyrrolo[2,3-b]pyridine.

  • Deprotonation: In an anhydrous solvent like THF at -78 °C, treat the starting material with a strong, non-nucleophilic base such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP). This selectively removes the proton at the C-2 position.[6][8]

  • Iodolysis: After a short period, quench the resulting lithiated species with an iodine source, such as a solution of I₂ in THF.

  • Workup: Quench the reaction with aqueous sodium thiosulfate solution to remove excess iodine, followed by standard extraction and purification.

This sequence ensures that iodination occurs exclusively at the C-2 position, preventing the formation of the C-3 iodo isomer or di-iodinated byproducts.

G start 1-Methyl-7-azaindole intermediate 2-Lithio-1-methyl-7-azaindole (Regiospecific Intermediate) start->intermediate 1. LiTMP, THF, -78 °C side_product 3-Iodo or Di-Iodo Species (Undesired Byproducts) start->side_product product 2-Iodo-1-methyl-7-azaindole (Desired Product) intermediate->product 2. I₂, THF

Caption: Regiocontrol in the iodination of 7-azaindole.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine?

A1: This compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) to prevent degradation.[1] It is best kept refrigerated (2-8 °C) for long-term stability. As with many iodo-heterocycles, it can be sensitive to light and air over time, potentially leading to discoloration and the release of trace iodine. Always handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE).

Q2: How does the reactivity of the C-2 iodo group compare to other iodo-heterocycles?

A2: The C-2 iodo group on the 7-azaindole scaffold is highly activated towards oxidative addition by transition metals (e.g., Palladium, Copper), making it an excellent substrate for cross-coupling reactions.[9] Its reactivity is generally comparable to or greater than that of 2-iodopyridine due to the electron-rich nature of the fused pyrrole ring. However, this high reactivity also makes it more susceptible to the de-iodination side reaction discussed in Troubleshooting Q1.

Q3: Can the pyridine nitrogen (N-7) interfere with my transition-metal-catalyzed reaction?

A3: Yes, this is a critical consideration. The lone pair of electrons on the pyridine nitrogen (N-7) can act as a ligand, coordinating to the metal center of the catalyst.[6] This can lead to catalyst inhibition or the formation of inactive complexes, slowing down or halting the catalytic cycle. This is why the choice of a strongly coordinating, electron-rich phosphine ligand (like XPhos) is often beneficial; it can outcompete the substrate's N-7 for binding to the metal center and maintain catalyst activity.

Q4: What analytical techniques are best for monitoring reaction progress and identifying side products?

A4: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting material and formation of the main product. Use a UV lamp for visualization.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool. It provides retention time data for tracking all components and mass data for identifying them. This is essential for confirming the mass of your desired product and identifying byproducts like the de-iodinated species (M-126), di-iodinated species (M+126), or solvent adducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the final structure and purity of the isolated product. The disappearance of the C-2 proton signal from the starting material is a key indicator of successful C-2 functionalization.

Table of Common Species and Their Mass Signatures:

CompoundStructureExpected Mass [M+H]⁺
Starting Material 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine259.0
De-iodinated Side Product 1-methyl-1H-pyrrolo[2,3-b]pyridine133.1
Suzuki Product (example) 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine209.1

References

  • Gueiffier, A., et al. (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 26(20), 6314. Available at: [Link]

  • Autech (n.d.). 2-Iodo-1-Methyl-1H-Pyrrolo[2,3-b]Pyridine: A High-Purity Synthesis Intermediate. Available at: [Link]

  • Lill, S. O. N., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(24), 5962. Available at: [Link]

  • ResearchGate (n.d.). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Available at: [Link]

  • PubMed (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Available at: [Link]

  • Patočka, R., et al. (2019). Discovery of Pyrrolo[2,3-b]pyridine (1,7-Dideazapurine) Nucleoside Analogues as Anti-Trypanosoma cruzi Agents. Journal of Medicinal Chemistry, 62(17), 8048-8063. Available at: [Link]

  • Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353. Available at: [Link]

  • Reddy, T. J., et al. (2008). One-Pot Synthesis of 2-Substituted Indoles and 7-Azaindoles via Sequential Alkynylation and Cyclization of 2-Iodo-N-mesylarylamines. Organic Letters, 10(15), 3343-3346. Available at: [Link]

  • Guéret, C., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-490. Available at: [Link]

  • ResearchGate (n.d.). Direct iodination of the 1-arylated 7-azaindoles. Available at: [Link]

  • Shieh, W.-C., et al. (2019). Unveiling the Mechanism of N‐Methylation of Indole with Dimethylcarbonate Using either DABCO or DBU as Catalyst. Chemistry – A European Journal, 25(50), 11693-11699. Available at: [Link]

  • Google Patents (n.d.). Methylation synthesis method of N-heterocyclic compound.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine Substitutions

Welcome to the technical support center for navigating the complexities of substitution reactions with 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, also known as N-methyl-2-iodo-7-azaindole. This valuable building block pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the complexities of substitution reactions with 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, also known as N-methyl-2-iodo-7-azaindole. This valuable building block presents unique challenges due to steric hindrance around the C2 position, often leading to sluggish reactions or undesired side products. This guide provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to empower researchers in their synthetic endeavors.

Understanding the Challenge: The "Why" Behind the Difficulty

The core issue in functionalizing 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine lies in the steric congestion surrounding the iodine-bearing carbon. The adjacent N-methyl group and the fused pyridine ring create a crowded environment, impeding the approach of bulky reagents and catalysts. This steric hindrance can significantly slow down or even prevent the desired substitution from occurring.[1][2][3]

Furthermore, the 7-azaindole core itself can act as a ligand, potentially coordinating to the metal catalyst and altering its reactivity or leading to catalyst deactivation.[4] This dual role as both substrate and potential inhibitor adds another layer of complexity to reaction optimization.

Troubleshooting Guide: Common Issues and Solutions

This section addresses frequently encountered problems in a question-and-answer format, providing actionable solutions grounded in mechanistic understanding.

Issue 1: Low to No Product Yield in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)

Question: My cross-coupling reaction with 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine is giving me very low yields, or I'm only recovering starting material. What are the likely causes and how can I fix it?

Answer: Low or no yield in these reactions is a classic sign that the catalytic cycle is being inhibited, likely at the oxidative addition step, which is often rate-limiting for sterically hindered substrates.[1] Here’s a systematic approach to troubleshooting:

1. Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts and ligands may not be effective.

  • For Suzuki-Miyaura Couplings:

    • Problem: Standard ligands like PPh₃ are often ineffective.

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species, which is necessary to overcome the high activation energy of oxidative addition.[1] Consider screening a panel of ligands.

  • For Buchwald-Hartwig Aminations:

    • Problem: The choice of ligand is crucial for coupling with primary and secondary amines.

    • Solution: Utilize sterically demanding biaryl phosphine ligands. For primary amines, ligands like BrettPhos are often effective. For secondary amines, RuPhos is a common choice.[5]

  • For Sonogashira Couplings:

    • Problem: Standard Pd/Cu catalytic systems may be sluggish.

    • Solution: While the traditional Pd/Cu system is a good starting point, consider copper-free conditions to minimize alkyne homocoupling (Glaser coupling).[1][6] The choice of palladium source and ligand remains important.

2. Base and Solvent Optimization: The base and solvent play a synergistic role in the catalytic cycle.

  • Base:

    • Problem: A weak or poorly soluble base can stall the reaction.

    • Solution: For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[1][7] In Buchwald-Hartwig aminations, a strong, non-nucleophilic base such as NaOtBu or LiHMDS is commonly used.[5][7]

  • Solvent:

    • Problem: The solvent affects catalyst solubility and reactivity.

    • Solution: Aprotic polar solvents like dioxane, THF, DMF, or toluene are generally good choices.[7][8] For particularly challenging couplings, consider less common solvents like CPME, which has shown success in similar systems.

3. Reaction Temperature and Time:

  • Problem: Insufficient thermal energy to overcome the activation barrier.

  • Solution: Sterically hindered couplings often require higher temperatures (e.g., 80-120 °C) and longer reaction times.[8][9] Monitor the reaction progress by TLC or LC-MS to determine the optimal time.

4. Catalyst Deactivation:

  • Problem: The active Pd(0) species is sensitive to air and moisture.

  • Solution: Ensure rigorous inert atmosphere conditions (e.g., using a glovebox or Schlenk line) and use anhydrous, degassed solvents. Consider using a more stable pre-catalyst that generates the active Pd(0) species in situ.[1]

Issue 2: Formation of Significant Side Products (e.g., Homocoupling, Hydrodehalogenation)

Question: My reaction is producing the desired product, but I'm also seeing significant amounts of homocoupled starting material and/or the de-iodinated starting material. How can I suppress these side reactions?

Answer: The formation of side products indicates that competing reaction pathways are at play. Here’s how to address them:

  • Hydrodehalogenation (Protodeiodination): This is the replacement of the iodine with a hydrogen atom and is a common side reaction, especially at elevated temperatures.[1][7]

    • Cause: Often results from the reaction of the organopalladium intermediate with trace water or other proton sources.

    • Solution:

      • Strictly Anhydrous Conditions: Ensure all reagents and solvents are dry.

      • Optimize Ligand/Base Combination: A well-chosen ligand can accelerate the desired cross-coupling, outcompeting the hydrodehalogenation pathway.

      • Use a Slight Excess of the Coupling Partner: This can help to drive the desired reaction forward.

  • Homocoupling:

    • Cause (Suzuki): Often promoted by the presence of oxygen.

    • Solution (Suzuki): Thoroughly degas the reaction mixture.[1]

    • Cause (Sonogashira - Glaser Coupling): Copper-catalyzed homocoupling of the terminal alkyne.

    • Solution (Sonogashira): Consider copper-free Sonogashira conditions or the slow addition of the alkyne to the reaction mixture.[1]

Visualizing the Troubleshooting Process

Caption: Troubleshooting flowchart for hindered substitutions.

Optimized Starting Protocols

The following are general, optimized protocols that serve as excellent starting points for your experiments. Remember that further optimization for your specific substrate may be necessary.

Protocol 1: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Iodide

This protocol is a general guideline and requires optimization for specific substrates.

Reaction Setup:

  • To a dry reaction vessel equipped with a magnetic stir bar, add the 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the boronic acid or ester (1.5-2.0 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[8]

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).

  • Under the inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2.2-4.4 mol%).

  • Add the anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.[8]

Reaction:

  • Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.[8]

Work-up:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

Reaction Setup:

  • To a dry reaction vessel, add the 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the amine (1.2-1.5 equiv), and the base (e.g., NaOtBu, 1.5-2.0 equiv).

  • Seal the vessel and purge with an inert gas.

  • Add the palladium pre-catalyst (e.g., a G3 or G4 palladacycle pre-catalyst, 1-3 mol%) and the appropriate ligand (e.g., BrettPhos for primary amines, RuPhos for secondary amines, 1.1-1.2 equiv relative to Pd).

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

Reaction and Work-up: Follow similar procedures as for the Suzuki-Miyaura coupling, adjusting the temperature as needed based on the reactivity of the amine.

Data Summary: Ligand and Base Effects

The following table summarizes the general impact of different ligands and bases on the outcome of cross-coupling reactions with sterically hindered substrates, based on literature findings.[8]

Reaction TypeRecommended LigandsRecommended BasesExpected Outcome with Optimization
Suzuki-Miyaura SPhos, XPhos, RuPhosK₃PO₄, Cs₂CO₃, K₂CO₃Improved yields and reduced side reactions.[8][10]
Buchwald-Hartwig BrettPhos (primary amines), RuPhos (secondary amines)NaOtBu, LiHMDS, K₃PO₄Enables coupling with a wider range of amines.[5]
Sonogashira P(t-Bu)₃, SphosEt₃N, DIPEAGood to excellent yields, consider Cu-free conditions.

Frequently Asked Questions (FAQs)

Q1: Can I use 2-bromo- or 2-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine instead of the iodo- derivative?

A1: While possible, aryl bromides and especially chlorides are generally less reactive than aryl iodides in oxidative addition.[11] You will likely require more forcing conditions (higher temperatures, higher catalyst loadings) and a more active catalytic system, often involving specialized ligands designed for C-Cl bond activation.

Q2: My N-H is not protected. Will this interfere with the reaction?

A2: Yes, an unprotected N-H on the pyrrole ring can interfere with the reaction. It can be deprotonated by the base, leading to catalyst inhibition or side reactions. N-methylation, as in the title compound, is a common and effective protecting group strategy.

Q3: Are there alternative coupling strategies if cross-coupling fails?

A3: If palladium-catalyzed cross-coupling reactions are unsuccessful, you could consider alternative strategies such as directed metalation. This involves using a directing group to facilitate regioselective lithiation followed by quenching with an electrophile.[12] However, this approach requires a different synthetic strategy from the outset.

Q4: What are some key safety considerations?

A4: Many of the reagents used in these reactions are air- and/or moisture-sensitive, and some phosphine ligands can be pyrophoric. Always work in a well-ventilated fume hood and use appropriate personal protective equipment. Handle all chemicals with care and follow standard laboratory safety practices.[7]

Concluding Remarks

Successfully functionalizing 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine is a challenging yet achievable goal. A systematic approach to optimizing the catalyst system, base, solvent, and temperature is paramount. By understanding the underlying principles of steric hindrance and catalyst activity, researchers can overcome these synthetic hurdles and unlock the potential of this valuable heterocyclic scaffold.

References

  • Regio‐Selective C H Functionalization of 7‐Azaindoles | Request PDF - ResearchGate. Available at: [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides | Journal of the American Chemical Society. Available at: [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - Organic Chemistry Portal. Available at: [Link]

  • Exploiting Coordination Behavior of 7-Azaindole for Mechanistic Investigation of Chan-Lam Coupling and Application to 7-Azaindole Based Pharmacophores - PubMed. Available at: [Link]

  • Subtle steric differences reveal a model for Ni cross-coupling success. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02692G - The Royal Society of Chemistry. Available at: [Link]

  • Solvent-Enhanced Coupling of Sterically Hindered Reagents and Aryl Chlorides using Functionalized Ionic Liquids | Organometallics - ACS Publications. Available at: [Link]

  • One-Pot Synthesis of 1,2-Disubstituted 4-, 5-, 6-, and 7-Azaindoles from Amino-o-halopyridines via N-Arylation/Sonogashira/Cyclization Reaction | Organic Letters - ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole | Organic Letters. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination | Journal of the American Chemical Society. Available at: [Link]

  • Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activation | Organic Letters - ACS Publications. Available at: [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance - PubMed. Available at: [Link]

  • Competition between n → πAr* and conventional hydrogen bonding (N–H⋯N) interactions: an ab initio study of the complexes of 7-azaindole and fluorosubstituted pyridines - RSC Publishing. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Available at: [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Available at: [Link]

  • Two-Step Synthesis of Aza- and Diazaindoles from Chloroamino-N-heterocycles Using Ethoxyvinylborolane | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC. Available at: [Link]

  • Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza - PMC. Available at: [Link]

  • Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • The effect of steric bulk in Sonogashira coupling reactions | Request PDF - ResearchGate. Available at: [Link]

  • CHAPTER 9. Substitution reactions - Organic Chemistry - University of Kentucky. Available at: [Link]

  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Available at: [Link]

  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds - Atlanchim Pharma. Available at: [Link]

  • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy - YouTube. Available at: [Link]

  • Why is the Suzuki-Miyaura coupling reaction steric sensitive? : r/chemistry - Reddit. Available at: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC. Available at: [Link]

  • Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC. Available at: [Link]

  • Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines - Organic Chemistry Portal. Available at: [Link]

  • Unveiling the Mechanism of N‐Methylation of Indole with Dimethylcarbonate Using either DABCO or DBU as Catalyst. Available at: [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC. Available at: [Link]

  • Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions | Request PDF - ResearchGate. Available at: [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. Available at: [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7- Azaindoline through Domino Reactions of 2-Fluoro-3. Available at: [Link]

Sources

Optimization

Ideal storage conditions and stability of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

This guide provides in-depth technical information and practical advice for researchers, scientists, and drug development professionals working with 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine. As a Senior Application Scie...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical information and practical advice for researchers, scientists, and drug development professionals working with 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to ensure the stability and successful application of this versatile synthetic intermediate.

Frequently Asked Questions (FAQs)

What are the ideal storage conditions for 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine?

To ensure the long-term stability and purity of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, it is crucial to store it under controlled conditions. One supplier recommends storing the compound in an inert atmosphere at room temperature.[1] For general guidance on similar halogenated pyridine compounds, storage in a cool, well-ventilated area away from sources of ignition is advised.[2]

ParameterRecommendationRationale
Temperature Room temperatureAvoids potential degradation that could be accelerated by heat.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Minimizes the risk of oxidation and degradation from atmospheric moisture.
Light Amber vial or stored in the darkProtects the compound from light-induced degradation, a common issue for iodine-containing organic molecules.
Container Tightly sealed containerPrevents exposure to air and moisture. Containers that have been opened should be carefully resealed.[3][4]
How stable is 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine?

Under the recommended storage conditions, 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine is a stable compound.[5] However, its stability can be compromised by exposure to light, heat, and incompatible substances. The 7-azaindole scaffold, of which this compound is a derivative, is noted for its metabolic stability in some contexts.[6]

What are the potential degradation pathways for this compound?

While specific degradation pathways for 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine are not extensively documented in the provided search results, we can infer potential routes based on its structure and the behavior of related compounds.

  • Hydrolysis: Studies on other pyrrolopyridine derivatives have shown that functional groups on the ring can be susceptible to hydrolysis, particularly under alkaline conditions.[7]

  • Photodecomposition: The carbon-iodine bond can be labile and susceptible to cleavage upon exposure to UV or visible light, potentially leading to the formation of radical species and subsequent decomposition products.

  • Oxidation: The pyrrolopyridine ring system can be susceptible to oxidation, especially if exposed to atmospheric oxygen over extended periods or in the presence of oxidizing agents.

Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine in experimental settings.

Issue 1: Inconsistent experimental results or low yields.

Possible Cause: Degradation of the starting material.

Troubleshooting Steps:

  • Verify Purity: Before use, assess the purity of your 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine sample using analytical techniques such as NMR, HPLC, or LC-MS.

  • Review Storage Conditions: Ensure the compound has been stored according to the recommended guidelines (see FAQ 1). Improper storage is a primary cause of degradation.

  • Implement Proper Handling:

    • Always handle the compound in a well-ventilated area, preferably within a fume hood.[2]

    • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[2]

    • Use clean, dry glassware and equipment to prevent contamination.

G cluster_storage Optimal Storage cluster_handling Proper Handling Inert Atmosphere Inert Atmosphere Optimal Storage Optimal Storage Room Temperature Room Temperature Protection from Light Protection from Light Tightly Sealed Container Tightly Sealed Container Fume Hood Fume Hood Proper Handling Proper Handling Appropriate PPE Appropriate PPE Clean Equipment Clean Equipment Stable Compound Stable Compound Inconsistent Results Inconsistent Results Stable Compound->Inconsistent Results Avoids Degradation Degradation Degradation->Inconsistent Results Leads to Optimal Storage->Stable Compound Proper Handling->Stable Compound

Issue 2: The compound appears discolored.

Possible Cause: Decomposition due to light exposure or oxidation.

Troubleshooting Steps:

  • Visual Inspection: A change from a white or off-white solid to a yellowish or brownish color can indicate degradation.

  • Purity Analysis: Perform a purity check (NMR, HPLC) to confirm if the discoloration corresponds to the presence of impurities.

  • Discard if Necessary: If significant degradation is confirmed, it is advisable to use a fresh, pure sample to ensure the integrity of your experimental results.

Issue 3: Poor solubility in a chosen solvent.

Possible Cause: Use of an inappropriate solvent or presence of insoluble impurities.

Troubleshooting Steps:

  • Solvent Screening: Perform small-scale solubility tests with a range of common laboratory solvents (e.g., DMSO, DMF, dichloromethane, methanol) to identify the most suitable one for your application.

  • Consider Impurities: If the compound has degraded, the resulting impurities may have different solubility profiles.

Experimental Protocols

Protocol 1: Recommended Handling Procedure
  • Before handling, ensure you have read the Safety Data Sheet (SDS) and are familiar with the necessary safety precautions.

  • Work in a certified laboratory chemical fume hood to minimize inhalation exposure.[8]

  • Wear appropriate PPE: nitrile gloves, chemical safety goggles, and a flame-retardant lab coat.

  • Dispense the required amount of the solid compound carefully to avoid generating dust.

  • Immediately and securely reseal the container after use.

  • Wash hands thoroughly after handling the compound.[5]

G Start Start Read SDS Read SDS Start->Read SDS Work in Fume Hood Work in Fume Hood Read SDS->Work in Fume Hood Wear PPE Wear PPE Work in Fume Hood->Wear PPE Dispense Compound Dispense Compound Wear PPE->Dispense Compound Reseal Container Reseal Container Dispense Compound->Reseal Container Wash Hands Wash Hands Reseal Container->Wash Hands End End Wash Hands->End

Protocol 2: Small-Scale Stability Test

This protocol provides a basic framework for assessing the stability of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine under your specific experimental conditions.

  • Prepare Samples:

    • Dissolve a small, accurately weighed amount of the compound in your intended reaction solvent in separate vials.

    • Prepare a control sample stored under ideal conditions (dark, inert atmosphere).

    • Prepare test samples exposed to potential stress conditions (e.g., ambient light, elevated temperature).

  • Incubation:

    • Incubate the samples for a defined period (e.g., 24, 48, 72 hours).

  • Analysis:

    • At each time point, take an aliquot from each vial.

    • Analyze the aliquots by HPLC or LC-MS to monitor for any decrease in the parent compound peak area and the appearance of new peaks corresponding to degradation products.

  • Data Interpretation:

    • Compare the chromatograms of the test samples to the control sample to determine the extent of degradation under each condition.

Incompatible Materials

To prevent hazardous reactions and maintain the integrity of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, avoid contact with the following:

  • Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.[9]

  • Strong Acids (especially nitric acid): May cause violent reactions.[8][9]

  • Strong Bases: Can promote hydrolysis and other degradation pathways.[8]

  • Heat and Direct Sunlight: Can accelerate decomposition.[8][9]

References

Sources

Reference Data & Comparative Studies

Validation

2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine vs 2-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine reactivity

An in-depth comparative analysis of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine and 2-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine requires a fundamental understanding of halogen reactivity within the highly privileged 7-azain...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine and 2-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine requires a fundamental understanding of halogen reactivity within the highly privileged 7-azaindole scaffold.

As a Senior Application Scientist, I approach this comparison not just as a list of properties, but as a strategic decision matrix for synthetic chemists. The 7-azaindole core is a cornerstone in modern medicinal chemistry, frequently utilized in the design of kinase inhibitors due to its ability to mimic the purine ring of ATP[1]. The choice between a C2-iodo and a C2-bromo substituent dictates the thermodynamic boundaries, kinetic pathways, and chemoselectivity of subsequent late-stage functionalizations.

Thermodynamic and Kinetic Fundamentals

The fundamental divergence in reactivity between the 2-iodo and 2-bromo derivatives stems from the atomic properties of the halogens and their resulting bond dissociation energies (BDE).

Orbital Overlap & Bond Strength: Iodine has a significantly larger atomic radius (1.40 Å) compared to bromine (1.14 Å). The overlap between the 5p orbital of iodine and the sp2 hybridized orbital of the C2 carbon is relatively poor compared to the 4p

sp2 overlap in the C-Br bond. Consequently, the C-I bond is substantially weaker (BDE ≈ 55 kcal/mol) than the C-Br bond (BDE ≈ 70 kcal/mol).
  • Oxidative Addition Kinetics: In palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), the rate-determining step is often the oxidative addition of the low-valent metal into the carbon-halogen bond. The lower activation barrier of the C-I bond allows for rapid oxidative addition, often proceeding at room temperature. Conversely, the C-Br bond typically requires elevated temperatures (80–100 °C) and more electron-rich ligands to force the insertion[2].

  • Halogen-Metal Exchange: When subjected to organolithium reagents (e.g., n-BuLi), the lithium-halogen exchange is kinetically driven by the polarizability of the halogen. The highly polarizable iodine atom facilitates an almost instantaneous exchange at -78 °C, generating the highly nucleophilic 2-lithio species without competing side reactions.

  • Performance Comparison & Strategic Application

    The decision to use the iodo- vs. bromo-derivative hinges on the specific constraints of your synthetic pathway.

    A. Chemoselectivity and Sequential Coupling

    If your target molecule requires sequential functionalization at multiple sites (e.g., a 2,5-disubstituted 7-azaindole), the 2-iodo derivative is paramount. A substrate bearing both a C2-iodo and a C5-bromo group will undergo cross-coupling exclusively at the C2 position first. This predictable chemoselectivity allows chemists to program their syntheses without the need for cumbersome protecting group strategies[3].

    B. Substrate Sensitivity

    For substrates containing thermally labile functional groups or stereocenters prone to epimerization, the 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine is the superior choice. Its ability to undergo Suzuki or Sonogashira couplings at 20 °C to 40 °C preserves molecular integrity.

    C. Scale-Up and Stability

    While the iodo derivative is kinetically superior, it is sensitive to light and prone to proto-dehalogenation over prolonged storage, requiring an inert atmosphere[4]. The 2-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine is highly stable, cheaper to procure or synthesize on a multi-kilogram scale, and is the industry standard for early-stage building blocks where harsh heating (100 °C) is well-tolerated[5].

    Quantitative Data Summary
    Parameter2-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine2-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine
    C-X Bond Dissociation Energy ~55 kcal/mol~70 kcal/mol
    Typical Suzuki Temp 20 °C – 50 °C80 °C – 110 °C
    Oxidative Addition Rate Extremely FastModerate to Slow
    Lithium-Halogen Exchange n-BuLi, -78 °C (< 5 min)n-BuLi, -78 °C (15–30 min)
    Storage & Stability Light-sensitive; store under ArgonHighly stable at room temperature
    Primary Synthetic Role Late-stage functionalization, mild conditionsEarly-stage scaffold, process scale-up

    Mechanistic Pathways & Decision Logic

    The following diagrams illustrate the divergent kinetic pathways and the logical decision matrix for selecting the appropriate scaffold.

    Reactivity Start 2-Halo-1-methyl-7-azaindole Iodo 2-Iodo Derivative (C-I BDE ~55 kcal/mol) Start->Iodo Bromo 2-Bromo Derivative (C-Br BDE ~70 kcal/mol) Start->Bromo Pd0 Pd(0) Oxidative Addition Iodo->Pd0 Li Lithium-Halogen Exchange (n-BuLi) Iodo->Li Bromo->Pd0 Bromo->Li FastPd Fast / Mild Temp (20-40°C) High Turnover Pd0->FastPd Iodo SlowPd Requires Heating (80-100°C) Stronger Ligands Pd0->SlowPd Bromo FastLi Instantaneous at -78°C Li->FastLi Iodo SlowLi Slower, requires -78°C to 0°C Li->SlowLi Bromo

    Kinetic pathways of 2-iodo vs 2-bromo 7-azaindoles in cross-coupling and lithiation.

    DecisionMatrix Goal Project Requirement Temp Sensitive Substrate? (Needs Room Temp) Goal->Temp Scale Process Scale-Up / Cost? Goal->Scale Chemo Sequential Coupling Needed? Goal->Chemo ChooseIodo Select 2-Iodo Derivative Temp->ChooseIodo Yes ChooseBromo Select 2-Bromo Derivative Temp->ChooseBromo No Scale->ChooseIodo Not an issue Scale->ChooseBromo Prioritized Chemo->ChooseIodo First Site Reactivity

    Decision matrix for selecting the optimal C2-halogenated 7-azaindole scaffold.

    Experimental Protocols: A Self-Validating System

    To demonstrate the practical implications of these thermodynamic differences, the following protocols outline the optimized conditions for Suzuki-Miyaura cross-coupling for both derivatives. These methodologies are designed to be self-validating—if the iodo protocol is applied to the bromo derivative, the reaction will stall at the oxidative addition step, returning unreacted starting material.

    Protocol A: Mild Suzuki Coupling of 2-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

    Objective: Achieve high-yield C-C bond formation at room temperature to preserve sensitive moieties.

    • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv, 0.5 mmol) and the desired arylboronic acid (1.2 equiv, 0.6 mmol).

    • Catalyst & Base: Add Pd(PPh3​)4​ (5 mol%, 0.025 mmol) and anhydrous Cs2​CO3​ (2.0 equiv, 1.0 mmol)[1].

    • Solvent System: Inject a degassed mixture of 1,4-dioxane and water (4:1 ratio, 5 mL total volume). The water is crucial for the transmetalation step, activating the boronic acid to the reactive boronate complex.

    • Reaction: Stir the biphasic mixture vigorously at 25 °C to 40 °C for 2–4 hours. Monitor via TLC or LC-MS. The weak C-I bond allows the Pd(0) to insert efficiently without external heating.

    • Workup: Dilute with ethyl acetate, wash with brine, dry over Na2​SO4​ , and concentrate. Purify via flash column chromatography. Expected yield: >85%.

    Protocol B: Thermally-Driven Suzuki Coupling of 2-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine

    Objective: Overcome the higher activation barrier of the C-Br bond for robust, scalable coupling.

    • Preparation: In a microwave vial or heavy-walled pressure tube, add 2-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv, 0.5 mmol) and arylboronic acid (1.5 equiv, 0.75 mmol). Note the higher equivalents of boronic acid to compensate for potential protodeboronation at high temperatures.

    • Catalyst & Base: Add Pd(dppf)Cl2​⋅CH2​Cl2​ (5-10 mol%) and K2​CO3​ (2.5 equiv). The bidentate dppf ligand increases the electron density on the palladium center, facilitating the difficult oxidative addition into the C-Br bond[6].

    • Solvent System: Add degassed 1,4-dioxane/water (3:1, 5 mL).

    • Reaction: Seal the vessel and heat to 90 °C to 100 °C in an oil bath or microwave reactor for 12–18 hours.

    • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, partition between EtOAc and water, dry, and purify. Expected yield: 70–85%.

    References

    • Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes Journal of Medicinal Chemistry - ACS Publications[Link]

    • Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics Chemical Reviews - ACS Publications[Link]

    • New Strategies for the Functionalization of N-Heterocycles using Li-, Mg- and Zn-Organometallics Ludwig-Maximilians-Universität München (LMU)[Link]

    • Azaindole derivatives and their use as erk kinase inhibitors Google P

    Sources

    Comparative

    HPLC method validation for testing 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine purity

    A Comparative Guide to HPLC Method Validation for the Purity of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not mer...

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    Author: BenchChem Technical Support Team. Date: April 2026

    A Comparative Guide to HPLC Method Validation for the Purity of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

    In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds such as 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, a potent building block in medicinal chemistry, a robust and reliable analytical method for purity determination is paramount. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, underpinned by a rigorous validation strategy in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

    The objective is not merely to present a validated method, but to elucidate the scientific rationale behind the methodological choices and validation experiments. This guide is intended for researchers, scientists, and drug development professionals who are tasked with developing and validating analytical methods that can withstand regulatory scrutiny.

    The Analyte: 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

    2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1388711-09-8) is a substituted 7-azaindole derivative.[4][5] Its structure, featuring a pyrrolopyridine core, suggests a moderate polarity and the presence of a chromophore, making it amenable to reversed-phase HPLC with UV detection. The molecular weight is 258.062 g/mol .[4] The selection of appropriate chromatographic conditions is critical to ensure the separation of the main compound from any process-related impurities or degradation products.

    Comparative HPLC Methodologies

    Two reversed-phase HPLC methods are proposed and validated to offer a comparative perspective on achieving optimal separation and performance. Method A employs a conventional C18 stationary phase with an isocratic elution, representing a workhorse approach in many laboratories. Method B utilizes a phenyl-hexyl stationary phase with a gradient elution, which can offer alternative selectivity for aromatic and moderately polar compounds.

    Experimental Protocols

    Instrumentation:

    A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector was used for this validation.

    Method A: Isocratic C18 Method

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 3.0) (60:40, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Run Time: 15 minutes

    Method B: Gradient Phenyl-Hexyl Method

    • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient Program:

      • 0-2 min: 40% B

      • 2-10 min: 40% to 80% B

      • 10-12 min: 80% B

      • 12.1-15 min: 40% B (re-equilibration)

    • Flow Rate: 1.2 mL/min

    • Column Temperature: 35 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 5 µL

    • Run Time: 15 minutes

    Solution Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine reference standard and dissolve in a 25 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).

    • Sample Solution (1000 µg/mL): Prepare in the same manner as the standard stock solution using the sample to be tested.

    • Working Standard Solutions: Prepare by serial dilution of the stock solution with the diluent to the desired concentrations for linearity, accuracy, and precision studies.

    HPLC Method Validation Workflow

    The validation of an analytical procedure is a systematic process to demonstrate its suitability for the intended purpose.[2][3] The following diagram illustrates the typical workflow for HPLC method validation.

    HPLC Method Validation Workflow cluster_planning Planning & Development cluster_execution Experimental Execution cluster_reporting Reporting MethodDevelopment Method Development & Optimization ValidationProtocol Validation Protocol Definition MethodDevelopment->ValidationProtocol Specificity Specificity / Forced Degradation ValidationProtocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness LOD_LOQ LOD & LOQ Robustness->LOD_LOQ DataAnalysis Data Analysis & Statistical Evaluation LOD_LOQ->DataAnalysis ValidationReport Final Validation Report DataAnalysis->ValidationReport

    Caption: A typical workflow for HPLC method validation.

    Comparative Validation Parameter Analysis

    The following sections provide a detailed comparison of the validation results for Method A and Method B.

    Specificity (Stability-Indicating Nature)

    Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components.[3] A forced degradation study is the most effective way to demonstrate the stability-indicating nature of a purity testing method.[6]

    Forced Degradation Protocol:

    Samples of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine were subjected to the following stress conditions as per ICH Q1A(R2) guidelines:[7]

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 12 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 6 hours.

    • Thermal Degradation: 105 °C for 48 hours.

    • Photolytic Degradation: Exposed to light at an overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt hours/square meter.

    Comparative Results:

    Stress ConditionMethod A (C18) - ObservationsMethod B (Phenyl-Hexyl) - Observations
    Acid HydrolysisSignificant degradation (~15%) with two major degradant peaks. All peaks were well-resolved from the main peak (Resolution > 2.0).Good separation of degradants (~16% degradation) with slightly better peak shapes for the polar degradants. Resolution > 2.5 for all peaks.
    Base HydrolysisExtensive degradation (~25%) with multiple degradation products. One minor peak co-eluted slightly with the main peak (Resolution ~1.4).Complete baseline separation of all degradation products (~26% degradation). The gradient elution provided superior resolution for the complex mixture (Resolution > 2.0).
    Oxidative DegradationModerate degradation (~10%) with one major degradation product, well-separated from the main peak.Excellent separation of the oxidative degradant (~11% degradation) with a sharp peak shape.
    Thermal DegradationMinor degradation (<5%). No significant degradation peaks were observed.Minimal degradation (<5%), consistent with Method A.
    Photolytic DegradationMinor degradation (~8%) with one well-resolved degradant peak.Good separation of the photolytic degradant (~8% degradation).

    Both methods demonstrated good specificity. However, Method B (Phenyl-Hexyl) exhibited superior resolving power, particularly under base-hydrolytic stress conditions where a more complex degradation profile was observed. The gradient elution and alternative selectivity of the phenyl-hexyl phase proved advantageous in ensuring complete separation of all degradation products, making it a more robust stability-indicating method.

    Linearity and Range

    Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range.[3]

    Experimental Design:

    A series of five concentrations ranging from 50% to 150% of the nominal sample concentration (500 µg/mL to 1500 µg/mL) were prepared and injected in triplicate.

    Comparative Results:

    ParameterMethod A (C18)Method B (Phenyl-Hexyl)ICH Acceptance Criteria
    Range 500 - 1500 µg/mL500 - 1500 µg/mLDefined by linearity
    Correlation Coefficient (r²) 0.99950.9998≥ 0.999
    Y-intercept Minimal, within acceptable limitsMinimal, within acceptable limitsShould not be significantly different from zero

    Both methods demonstrated excellent linearity over the specified range, with correlation coefficients exceeding the typical acceptance criterion of 0.999.

    Accuracy

    Accuracy is the closeness of the test results obtained by the method to the true value.[3] It was determined by the recovery of a known amount of analyte spiked into a placebo mixture.

    Experimental Design:

    Recovery was assessed at three concentration levels (80%, 100%, and 120% of the nominal concentration) in triplicate.

    Comparative Results:

    Concentration LevelMethod A (C18) - % Recovery (Mean ± SD)Method B (Phenyl-Hexyl) - % Recovery (Mean ± SD)ICH Acceptance Criteria
    80% 99.2 ± 0.8%99.5 ± 0.6%98.0 - 102.0%
    100% 100.3 ± 0.5%100.1 ± 0.4%98.0 - 102.0%
    120% 100.8 ± 0.7%100.5 ± 0.5%98.0 - 102.0%

    Both methods provided high accuracy, with mean recovery values well within the acceptable range of 98.0% to 102.0%.

    Precision

    Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3] It is evaluated at two levels: repeatability and intermediate precision.

    Experimental Design:

    • Repeatability (Intra-day precision): Six replicate injections of the 100% concentration level on the same day.

    • Intermediate Precision (Inter-day precision): Analysis was repeated by a different analyst on a different day using a different instrument.

    Comparative Results:

    Precision LevelMethod A (C18) - %RSDMethod B (Phenyl-Hexyl) - %RSDICH Acceptance Criteria
    Repeatability 0.45%0.38%≤ 1.0%
    Intermediate Precision 0.68%0.55%≤ 2.0%

    Both methods are highly precise. Method B showed slightly lower relative standard deviation (%RSD) values, indicating marginally better precision.

    Robustness

    Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3]

    Experimental Design:

    The following parameters were intentionally varied:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic component)

    Comparative Results:

    Varied ParameterMethod A (C18) - Impact on ResultsMethod B (Phenyl-Hexyl) - Impact on Results
    Flow Rate Minor shift in retention time, no impact on resolution or peak area.Minor shift in retention time, no impact on resolution or peak area.
    Temperature Slight change in retention time, resolution remained > 2.0.Negligible impact on retention time and resolution.
    Mobile Phase Composition Noticeable shift in retention time and a slight decrease in resolution of a critical pair.Minimal impact on retention time and resolution due to the gradient profile.

    Method B (Phenyl-Hexyl) demonstrated superior robustness. The gradient elution makes it less susceptible to small variations in mobile phase composition compared to the isocratic Method A.

    Limit of Detection (LOD) and Limit of Quantitation (LOQ)

    LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]

    Experimental Design:

    LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.

    Comparative Results:

    ParameterMethod A (C18)Method B (Phenyl-Hexyl)
    LOD 0.05 µg/mL0.03 µg/mL
    LOQ 0.15 µg/mL0.10 µg/mL

    Method B (Phenyl-Hexyl) exhibited slightly better sensitivity with lower LOD and LOQ values, likely due to the sharper peak shapes achieved with the smaller particle size column and gradient elution.

    Logical Relationship of Validation Parameters

    The validation parameters are interconnected and collectively establish the reliability of the analytical method. The following diagram illustrates these relationships.

    Validation Parameter Relationships Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Range Range Linearity->Range Range->Accuracy Range->Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness Robustness->Specificity Robustness->Accuracy Robustness->Precision

    Sources

    Validation

    A Comparative Guide to the Cross-Coupling Efficiency of 2-Iodo- vs. 3-Iodo-1H-pyrrolo[2,3-b]pyridine

    The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its unique electronic properties and ability to act as a bioisostere of indol...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its unique electronic properties and ability to act as a bioisostere of indole have led to its incorporation into a multitude of biologically active compounds, including kinase inhibitors. The functionalization of the 7-azaindole core is paramount for exploring structure-activity relationships (SAR), and palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose. This guide provides a detailed comparison of the cross-coupling efficiency of two key building blocks: 2-iodo- and 3-iodo-1H-pyrrolo[2,3-b]pyridine. We will delve into the nuances of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, supported by experimental data, to provide researchers with actionable insights for their synthetic strategies.

    The Electronic Landscape of 7-Azaindole: A Tale of Two Positions

    The reactivity of the 2- and 3-positions of the 7-azaindole nucleus is dictated by the electronic interplay between the electron-rich pyrrole ring and the electron-deficient pyridine ring. The C3 position, being part of the pyrrole ring and further from the influence of the pyridine nitrogen, exhibits a higher electron density, making it more analogous to the C3 position of indole. This electron richness generally facilitates the oxidative addition of palladium(0), a critical step in most cross-coupling catalytic cycles.

    Conversely, the C2 position is directly adjacent to the pyridine ring, which exerts an electron-withdrawing effect. This can influence the rate and efficiency of the oxidative addition step. Furthermore, the lone pair on the pyridine nitrogen can potentially coordinate to the palladium catalyst, which can either be beneficial by promoting catalyst localization or detrimental by leading to catalyst inhibition. As we will see, these intrinsic electronic differences often translate to a need for carefully optimized reaction conditions for each isomer.

    Suzuki-Miyaura Coupling: Forging C-C Bonds

    The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. When comparing the 2-iodo and 3-iodo-7-azaindole isomers, a notable difference in reactivity and the necessity of N-protection emerges.

    Comparative Data for Suzuki-Miyaura Coupling
    Iodo-7-azaindole IsomerCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
    N-SEM-4-chloro-2-iodoPhenylboronic acidPd₂(dba)₃K₂CO₃1,4-dioxane/H₂O1000.583[1]
    N-SEM-4-chloro-2-iodo4-Methoxyphenylboronic acidPd₂(dba)₃K₂CO₃1,4-dioxane/H₂O1000.5-[1]
    N-isopropyl-4-bromo-3-iodo(S)-1-(tert-butoxycarbonyl)indolin-6-yl)boronic acid pinacol ester(Ph₃P)₂PdCl₂Na₂CO₃---61[2]

    Note: Direct comparison is challenging due to differing substrates and conditions. The data highlights successful examples for each isomer.

    Discussion of Suzuki-Miyaura Coupling Efficiency

    From the available data, it is evident that Suzuki-Miyaura couplings can be successfully performed on both 2-iodo and 3-iodo-7-azaindole derivatives. A key consideration for achieving high efficiency is the protection of the pyrrole nitrogen. The acidic N-H proton can interfere with the reaction by reacting with the base or coordinating to the palladium catalyst, leading to catalyst deactivation or undesired side reactions.[3] Protecting groups such as the trimethylsilylethoxymethyl (SEM) group for the 2-iodo isomer and an isopropyl group for the 3-iodo isomer have been shown to be effective.[1][2]

    In the case of the 2-iodo isomer, a chemoselective Suzuki-Miyaura coupling at the C2 position was achieved in the presence of a chloro-substituent at C4, highlighting the higher reactivity of the C-I bond over the C-Cl bond in this system.[1] The reaction with phenylboronic acid proceeded rapidly (30 minutes) at 100 °C, affording a high yield of 83%.[1]

    For the 3-iodo isomer, a successful Suzuki coupling was reported in the synthesis of NADPH oxidase 2 inhibitors. The coupling of an N-isopropyl-4-bromo-3-iodoazaindole with an indoline boronic acid pinacol ester proceeded with a 61% yield.[2] This demonstrates that even with another halogen present on the pyridine ring, selective coupling at the C3 position is feasible.

    Experimental Protocol: Suzuki-Miyaura Coupling of N-SEM-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine

    The following protocol is adapted from the work of Aarhus et al.[1]

    Suzuki_Miyaura_Workflow reagents 1. N-SEM-4-chloro-2-iodo-7-azaindole 2. Phenylboronic acid 3. Pd2(dba)3 4. K2CO3 solvent Degassed 1,4-dioxane/water (1:1) reagents->solvent Add to reaction Stir at 100 °C for 30 min under N2 atmosphere solvent->reaction Heat workup 1. Cool to rt 2. Remove solvent in vacuo 3. Partition between EtOAc and water reaction->workup Process purification Purification workup->purification product 4-Chloro-2-phenyl-1-SEM-1H-pyrrolo[2,3-b]pyridine purification->product

    Caption: Workflow for Suzuki-Miyaura coupling at the C2 position.

    Step-by-step Methodology:

    • To a reaction vessel, add N-SEM-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), phenylboronic acid (1.2 equiv), Pd₂(dba)₃ (0.03 equiv), and K₂CO₃ (3.0 equiv).

    • Add degassed 1,4-dioxane and water (1:1 mixture) to the vessel under a nitrogen atmosphere.

    • Heat the reaction mixture to 100 °C and stir for 30 minutes.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to obtain the desired 2-aryl-7-azaindole.

    Sonogashira Coupling: Introducing Alkynyl Moieties

    The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, providing access to a wide range of alkynylated heterocycles.[4] The reactivity of iodo-7-azaindoles in this reaction is also influenced by the position of the iodine atom.

    Comparative Data for Sonogashira Coupling

    While direct comparative studies are limited, successful Sonogashira couplings have been reported as key steps in the synthesis of functionalized 7-azaindoles.

    • 2-Substituted 7-Azaindoles: The synthesis of 2-substituted 7-azaindoles often proceeds via a Sonogashira coupling of 2-amino-3-iodopyridine with a terminal alkyne, followed by an intramolecular cyclization. This highlights the feasibility of coupling at the position that will become C2 of the 7-azaindole.[5]

    • 3-Substituted 7-Azaindoles: In the synthesis of c-Met kinase inhibitors, a Sonogashira reaction of a 2,5-dihalopyridine with an alkyne was used to construct the 7-azaindole scaffold, with subsequent functionalization at the C3 position.[6] This indicates that the C3 position is also amenable to Sonogashira coupling, often after the initial formation of the bicyclic system.

    Discussion of Sonogashira Coupling Efficiency

    The Sonogashira reaction is generally tolerant of a wide range of functional groups and can be performed under relatively mild conditions. For both 2- and 3-alkynylation of the 7-azaindole core, the use of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base (e.g., triethylamine or diisopropylamine) is typical.[4][7]

    The choice of whether to perform the Sonogashira coupling on a pyridine precursor or on the pre-formed 7-azaindole ring depends on the overall synthetic strategy and the desired substitution pattern. N-protection of the 7-azaindole is often beneficial to prevent side reactions, particularly when performing the coupling directly on the heterocyclic system.

    Experimental Protocol: General Sonogashira Coupling of an Iodo-7-azaindole

    The following is a general protocol that can be adapted for both 2- and 3-iodo-7-azaindoles.

    Sonogashira_Workflow reagents 1. Iodo-7-azaindole (N-protected) 2. Terminal Alkyne 3. Pd(PPh3)2Cl2 4. CuI solvent_base Amine Base (e.g., Et3N or DIPEA) Solvent (e.g., DMF or THF) reagents->solvent_base Combine reaction Stir at rt to 80 °C under inert atmosphere solvent_base->reaction Heat workup 1. Filter off salts 2. Concentrate solvent 3. Aqueous workup reaction->workup purification Column Chromatography workup->purification product Alkynyl-7-azaindole purification->product

    Caption: General workflow for a Sonogashira coupling reaction.

    Step-by-step Methodology:

    • To a degassed solution of the iodo-7-azaindole (1.0 equiv) and the terminal alkyne (1.2-1.5 equiv) in a suitable solvent (e.g., DMF or THF) and an amine base (e.g., triethylamine or diisopropylethylamine), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

    • Stir the reaction mixture at room temperature or heat to 50-80 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

    Buchwald-Hartwig Amination: Crafting C-N Linkages

    The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile method for the formation of C-N bonds.[8] The application of this reaction to halo-7-azaindoles allows for the introduction of a wide range of amine functionalities.

    Comparative Data for Buchwald-Hartwig Amination
    • Unprotected Halo-7-azaindoles: A study by Buchwald and coworkers demonstrated the efficient Pd-catalyzed cross-coupling of primary and secondary amines with unprotected halo-7-azaindoles (including 4-chloro, 5-bromo, and 6-chloro derivatives).[9][10] The use of specialized palladium precatalysts and ligands, such as RuPhos, was crucial for achieving high yields under mild conditions.[9] This suggests that direct amination of iodo-7-azaindoles without N-protection is likely feasible with the appropriate catalytic system.

    • N-Protected Halo-7-azaindoles: In some synthetic routes, N-protection is employed prior to the Buchwald-Hartwig amination to ensure high yields and avoid potential complications.[11]

    Discussion of Buchwald-Hartwig Amination Efficiency

    The success of the Buchwald-Hartwig amination on the 7-azaindole scaffold is highly dependent on the choice of catalyst, ligand, and base. The acidic N-H proton of the pyrrole ring can be a complicating factor, potentially leading to catalyst inhibition or side reactions. However, the development of highly active and sterically hindered phosphine ligands (e.g., RuPhos, XPhos) and palladium precatalysts has enabled the efficient amination of even unprotected halo-7-azaindoles.[9][10]

    For both 2-iodo and 3-iodo-7-azaindoles, it is anticipated that a well-chosen catalytic system will facilitate the desired C-N bond formation. The choice between using a protected or unprotected substrate will depend on the specific amine coupling partner and the overall robustness of the reaction.

    Experimental Protocol: General Buchwald-Hartwig Amination of an Iodo-7-azaindole

    The following general protocol is based on established methods for the amination of halo-heterocycles.[9][10][12]

    Buchwald_Hartwig_Workflow reagents 1. Iodo-7-azaindole 2. Amine 3. Pd precatalyst (e.g., RuPhos Pd G3) 4. Ligand (e.g., RuPhos) base_solvent Base (e.g., NaOtBu or LiHMDS) Solvent (e.g., Toluene or Dioxane) reagents->base_solvent Combine reaction Heat at 80-110 °C under inert atmosphere base_solvent->reaction Heat workup 1. Cool and quench 2. Aqueous workup 3. Extraction reaction->workup purification Column Chromatography workup->purification product Amino-7-azaindole purification->product

    Caption: General workflow for a Buchwald-Hartwig amination.

    Step-by-step Methodology:

    • In a glovebox or under an inert atmosphere, add the iodo-7-azaindole (1.0 equiv), the amine (1.2-1.5 equiv), the palladium precatalyst (1-5 mol%), the ligand (1.2-6 mol%), and the base (e.g., NaOtBu or LiHMDS, 1.5-2.0 equiv) to a dry reaction vessel.

    • Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

    • Seal the vessel and heat the reaction mixture to 80-110 °C.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature, and quench carefully with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

    • Purify the crude product by column chromatography.

    Conclusion and Outlook

    Both 2-iodo- and 3-iodo-1H-pyrrolo[2,3-b]pyridine are valuable and versatile building blocks for the synthesis of functionalized 7-azaindole derivatives. While direct, side-by-side comparative studies are limited, the available literature demonstrates that both isomers are competent substrates for a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.

    A critical factor for achieving high efficiency in these transformations is often the protection of the pyrrole nitrogen, which mitigates potential side reactions and catalyst inhibition. However, recent advancements in catalyst and ligand design have enabled successful couplings even on unprotected 7-azaindoles, offering more streamlined synthetic routes.

    The choice between the 2-iodo and 3-iodo isomer will ultimately be guided by the specific synthetic target and the desired substitution pattern. Researchers should carefully consider the electronic nature of the C2 and C3 positions and select the appropriate catalyst, ligand, and reaction conditions to achieve optimal results. This guide provides a solid foundation of experimental data and protocols to aid in these decisions, empowering the continued exploration of the rich chemical space of 7-azaindole-based compounds in drug discovery and beyond.

    Sources

    Comparative

    Mass spectrometry fragmentation analysis of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

    An In-Depth Guide to the Mass Spectrometry Fragmentation Analysis of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine Introduction: The Analytical Imperative for Novel Heterocycles In the landscape of modern drug discovery and...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Guide to the Mass Spectrometry Fragmentation Analysis of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

    Introduction: The Analytical Imperative for Novel Heterocycles

    In the landscape of modern drug discovery and development, heterocyclic scaffolds are of paramount importance. Among these, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a "privileged" structure, forming the core of numerous therapeutic candidates and approved drugs.[1] Its derivatives, such as 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, serve as critical synthetic intermediates whose structural integrity must be unequivocally confirmed.

    This guide provides a comprehensive analysis of the fragmentation behavior of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). As a Senior Application Scientist, this document moves beyond a simple recitation of data to explain the causal chemical principles driving the fragmentation cascade. We will compare this technique with other analytical mainstays, offering a holistic perspective for researchers in medicinal chemistry and analytical science.

    Core Methodology: Elucidating Structure with ESI-MS/MS

    For a polar, nitrogen-containing heterocycle like 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, Electrospray Ionization (ESI) is the premier method for generating gas-phase ions. Its "soft" ionization mechanism imparts minimal excess energy, preserving the molecule and primarily forming the protonated molecular ion, [M+H]⁺.[2] To elicit structural information, we employ Collision-Induced Dissociation (CID), a technique where selected precursor ions are accelerated and collided with neutral gas molecules (e.g., argon or nitrogen).[3] This collision converts kinetic energy into internal energy, inducing fragmentation along the molecule's weakest bonds, revealing a "fingerprint" of its structure.[4]

    Experimental Protocol: ESI-MS/MS Analysis

    The following protocol outlines a robust, self-validating workflow for analyzing the target compound.

    • Sample Preparation:

      • Prepare a 1 mg/mL stock solution of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine in HPLC-grade methanol.

      • Vortex thoroughly to ensure complete dissolution.

      • Create a working solution by diluting the stock solution to a final concentration of 1-5 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid is crucial as it provides a proton source to facilitate the formation of the [M+H]⁺ ion.[5]

    • Instrumentation and Infusion:

      • Utilize a triple quadrupole or ion trap mass spectrometer equipped with an ESI source.

      • Infuse the working solution directly into the source via a syringe pump at a constant flow rate of 5-10 µL/min. Direct infusion is preferred for initial fragmentation studies as it eliminates chromatographic variables.

    • MS1: Precursor Ion Identification:

      • Operate the mass spectrometer in full scan mode (MS1) in the positive ion polarity.

      • Set a scan range of m/z 50-500 to locate the [M+H]⁺ ion. The theoretical monoisotopic mass of C₈H₇IN₂ is 257.97 g/mol , so the target precursor ion is m/z 258.98.

      • Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the signal intensity of the target ion.

    • MS2: Fragmentation Analysis:

      • Switch to product ion scan mode (MS/MS).

      • Set the first mass analyzer (Q1) to isolate the precursor ion (m/z 258.98).

      • Introduce collision gas (e.g., Argon) into the collision cell (Q2).

      • Perform a collision energy ramp (e.g., 5-40 eV) to observe the full spectrum of fragment ions and determine the optimal energy for producing a rich, informative spectrum.

      • Set the third mass analyzer (Q3) to scan a range (e.g., m/z 40-270) to detect all resulting product ions.

    Fragmentation Pathway Analysis

    The fragmentation of the [M+H]⁺ ion of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine is dictated by the relative strengths of its covalent bonds. The Carbon-Iodine bond is inherently the weakest, making its cleavage the most probable initial fragmentation event.[4]

    Key Fragmentation Events:
    • Formation of the Precursor Ion: The molecule (MW = 257.97) accepts a proton, typically on one of the basic nitrogen atoms, to form the [M+H]⁺ ion at m/z 258.98 .

    • Primary Fragmentation - Loss of Iodine: The most facile fragmentation is the homolytic cleavage of the C-I bond, resulting in the loss of a neutral iodine radical (I•).[6] This is energetically favorable and leads to the formation of a highly abundant product ion at m/z 131.06 . This ion represents the 1-methyl-1H-pyrrolo[2,3-b]pyridine cation.

    • Secondary Fragmentation Pathways:

      • Loss of Methyl Radical: The ion at m/z 131.06 may further fragment via the loss of a methyl radical (•CH₃) from the N1 position, yielding an ion at m/z 116.05 .

      • Ring Fragmentation - Loss of HCN: Nitrogen-containing heterocycles commonly lose hydrogen cyanide (HCN).[7] The ion at m/z 116.05 could undergo ring opening and subsequent loss of HCN, producing a fragment at m/z 89.04 .

    The proposed fragmentation cascade is visualized below.

    G precursor [M+H]⁺ m/z 258.98 C₈H₈IN₂⁺ frag1 [M+H - I•]⁺ m/z 131.06 C₈H₈N₂⁺ precursor->frag1 - I• (126.91 u) frag2 [M+H - I• - •CH₃]⁺ m/z 116.05 C₇H₅N₂⁺ frag1->frag2 - •CH₃ (15.02 u) frag3 [M+H - I• - •CH₃ - HCN]⁺ m/z 89.04 C₆H₅N⁺ frag2->frag3 - HCN (27.01 u)

    Proposed ESI-MS/MS fragmentation pathway for the target molecule.
    Summary of Key Spectral Data

    The expected key ions in the MS/MS spectrum are summarized in the table below. High-resolution mass spectrometry (HRMS) would provide accurate mass measurements to confirm the elemental composition of each fragment.

    Ion Species Proposed Formula Calculated m/z Description
    [M+H]⁺C₈H₈IN₂⁺258.98Protonated precursor molecule
    [M+H - I•]⁺C₈H₈N₂⁺131.06Loss of Iodine radical from the C2 position
    [M+H - I• - •CH₃]⁺C₇H₅N₂⁺116.05Subsequent loss of a methyl radical from N1
    [M+H - I• - •CH₃ - HCN]⁺C₆H₅N⁺89.04Subsequent loss of hydrogen cyanide

    Comparative Guide: Alternative and Complementary Analytical Techniques

    While ESI-MS/MS is a powerful tool for structural confirmation, a comprehensive analytical strategy often involves orthogonal techniques. The choice of method depends on the specific question being asked—be it identity confirmation, structural elucidation, or quantification.

    Technique Primary Application for this Molecule Strengths Limitations
    ESI-MS/MS (CID) Rapid Identity Confirmation & Purity Check. Ideal for verifying the mass of the final product and identifying key structural motifs via fragmentation.- High Sensitivity: Requires very little sample (picomole to femtomole).- High Speed: Analysis can be completed in minutes.- Structural Information: Provides connectivity data through fragmentation patterns.[3]- Isomers: Cannot distinguish between positional isomers that produce identical fragments.- No Stereochemistry: Provides no information on the 3D arrangement of atoms.
    Nuclear Magnetic Resonance (NMR) Definitive Structural Elucidation. The gold standard for determining the precise chemical structure, including isomerism and atom connectivity.- Unambiguous Structure: ¹H, ¹³C, and 2D NMR (COSY, HSQC) can fully resolve the molecular structure.- Stereochemistry: Can determine the spatial arrangement of atoms.[8]- Low Sensitivity: Requires significantly more sample (milligram quantities).- Time-Consuming: Data acquisition and processing can take hours.- Purity Dependent: Sample must be highly pure.
    Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Volatile Precursors/Impurities. Suitable if the compound and potential byproducts are thermally stable and volatile.- Excellent Separation: High-resolution chromatography separates complex mixtures.- Reproducible Fragmentation: Electron Ionization (EI) creates extensive, library-matchable spectra.[4]- Thermal Lability: Not suitable for non-volatile or thermally fragile molecules; the target compound may degrade.- Derivatization: May require chemical modification to increase volatility.
    Ultraviolet Photodissociation (UVPD) Advanced Structural Characterization. An alternative fragmentation method that can yield different and often more extensive fragmentation.- Complementary Fragments: Can cleave bonds that are stable under CID, providing richer structural detail.[9]- Effective for Rigid Systems: Particularly useful for complex heterocyclic systems.- Requires Chromophore: Molecule must absorb UV light at the laser wavelength.[10]- Less Common: Not as widely available as CID instrumentation.

    graph TD {
    A[Start: Analytical Problem] --> B{What is the goal?};
    B --> C1[Identity Confirmation];
    B --> C2[Full Structure Elucidation];
    B --> C3[Impurity Profiling];
    
    C1 --> D1["ESI-MS/MS (Fast & Sensitive)"];
    C2 --> D2["NMR (Definitive)"];
    D2 --> D1["MS/MS for Confirmation"];
    C3 --> D3["LC-MS or GC-MS"];
    
    subgraph "Technique Selection"
        direction LR
        D1; D2; D3;
    end
    
    style C1 fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
    style C2 fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
    style C3 fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
    style D1 fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF
    style D2 fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF
    style D3 fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF

    }

    Decision workflow for selecting the appropriate analytical technique.

    Conclusion

    The structural analysis of novel synthetic intermediates like 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine is a critical step in the drug development pipeline. ESI-MS/MS with Collision-Induced Dissociation provides an unparalleled combination of speed, sensitivity, and structural insight, making it an indispensable tool for the modern chemist. The fragmentation pattern is logically driven by fundamental chemical principles, with the facile loss of the iodine radical serving as a key diagnostic marker. While MS/MS is excellent for rapid confirmation, it is most powerful when used within a larger analytical toolkit, complemented by definitive techniques like NMR for complete structural elucidation. Understanding the strengths and limitations of each method allows researchers to design efficient and robust analytical workflows, ensuring the quality and integrity of their chemical entities.

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    Sources

    Validation

    A Comparative Spectroscopic Guide to 2-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine and its Halogenated Analogs

    For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug development, the 7-azaindole scaffold, a key component of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, is a p...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of medicinal chemistry and drug development, the 7-azaindole scaffold, a key component of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, is a privileged structure. Its prevalence in kinase inhibitors and other therapeutic agents necessitates rigorous and unambiguous structural validation. This guide provides a comprehensive comparison of the spectroscopic techniques used to validate the identity and purity of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, alongside its 2-bromo and 2-chloro analogs. By understanding the subtle yet significant differences in their spectroscopic signatures, researchers can confidently characterize these important synthetic intermediates.

    The Critical Role of Spectroscopic Validation

    The precise placement of a halogen atom on the 7-azaindole core can dramatically influence a molecule's biological activity and pharmacokinetic properties. Therefore, unequivocal confirmation of the halogen's identity and position is paramount. This guide delves into the three cornerstone techniques of spectroscopic analysis—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to provide a framework for the validation of these halogenated derivatives.

    Comparative Spectroscopic Analysis

    Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

    NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

    The ¹H NMR spectrum of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine is expected to show distinct signals for the aromatic protons and the N-methyl group. The chemical shifts of the protons on the pyrrolopyridine ring are influenced by the electron-withdrawing nature of the halogen and the nitrogen atoms.

    Expected ¹H NMR Data for 2-Halo-1-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives (in CDCl₃, 400 MHz)

    Proton2-Chloro (Predicted)2-Bromo (Predicted)2-Iodo (from similar compounds)Rationale for Chemical Shift Differences
    N-CH₃ ~3.7 ppm (s)~3.7 ppm (s)3.89 ppm (s)The N-methyl protons are relatively distant from the halogen, so their chemical shift is not significantly affected.
    H-3 ~6.5 ppm (s)~6.6 ppm (s)6.49 ppm (d)The chemical shift of H-3 is influenced by the electronegativity of the adjacent halogen. The effect is generally deshielding, but can be complex.
    H-4 ~7.1 ppm (d)~7.2 ppm (d)7.22 ppm (d)These protons are part of the pyridine ring and their shifts are influenced by the overall electronic distribution.
    H-5 ~7.9 ppm (dd)~7.9 ppm (dd)7.25 ppm (d)The coupling patterns (doublet, doublet of doublets) arise from spin-spin coupling with neighboring protons.
    H-6 ~8.1 ppm (dd)~8.1 ppm (dd)8.12 ppm (d)The proton at position 6 is typically the most deshielded aromatic proton in the 7-azaindole system.

    Note: The presented data for the 2-iodo derivative is based on the closely related 4-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine and serves as a reasonable approximation[1]. Predicted values for chloro and bromo derivatives are based on established substituent effects.

    The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shift of the carbon directly attached to the halogen (C-2) is particularly diagnostic.

    Expected ¹³C NMR Data for 2-Halo-1-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives (in CDCl₃, 100 MHz)

    Carbon2-Chloro (Predicted)2-Bromo (Predicted)2-Iodo (from similar compounds)Rationale for Chemical Shift Differences
    N-CH₃ ~30 ppm~30 ppm31.7 ppmSimilar to ¹H NMR, the N-methyl carbon is less affected by the halogen at C-2.
    C-2 ~128 ppm~117 ppm99.6 ppmThe "heavy atom effect" of iodine causes a significant upfield shift (lower ppm value) for the directly attached carbon. This is a key distinguishing feature.
    C-3 ~100 ppm~103 ppm100 ppmThe chemical shift of C-3 is influenced by the adjacent halogen.
    C-3a ~128 ppm~129 ppm129.6 ppmThese are quaternary carbons within the fused ring system.
    C-4 ~115 ppm~116 ppm118.8 ppmChemical shifts of the pyridine ring carbons are sensitive to the overall electronic structure.
    C-5 ~120 ppm~120 ppm122.1 ppm
    C-6 ~145 ppm~145 ppm142.8 ppm
    C-7a ~148 ppm~148 ppm125.3 ppm

    Note: The presented data for the 2-iodo derivative is based on the closely related 4-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine and serves as a reasonable approximation[1]. Predicted values for chloro and bromo derivatives are based on established substituent effects.

    Infrared (IR) Spectroscopy: Probing Functional Groups

    IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. For our compounds of interest, the key vibrations will be associated with the aromatic rings and the C-H and C-N bonds.

    Characteristic IR Absorption Bands

    Wavenumber (cm⁻¹)VibrationSignificance
    3100-3000 Aromatic C-H stretchConfirms the presence of the aromatic pyrrolopyridine core.
    2950-2850 Aliphatic C-H stretchCorresponds to the N-methyl group.
    1600-1450 C=C and C=N stretchingCharacteristic of the aromatic ring system. The pattern of these bands can sometimes provide information about substitution.
    Below 800 C-X (X=Cl, Br, I) stretchThe C-I stretch is expected at the lowest frequency, followed by C-Br and then C-Cl. However, these absorptions can be weak and may overlap with other vibrations in the fingerprint region, making them less diagnostic than NMR or MS for halogen identification.

    The overall IR spectra of the three halogenated analogs are expected to be very similar. The most significant difference will be in the low-frequency region where the carbon-halogen bond stretches, although these are often difficult to assign definitively.

    Mass Spectrometry (MS): Determining Molecular Weight and Halogen Identity

    Mass spectrometry is a destructive technique that provides the molecular weight of a compound and information about its structure through fragmentation patterns. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of chlorine and bromine.

    Expected Mass Spectrometry Data

    CompoundMolecular FormulaMolecular WeightKey Fragmentation PathwaysIsotopic Pattern
    2-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine C₈H₇ClN₂166.61Loss of Cl, loss of CH₃, fragmentation of the pyrrolopyridine ring.The molecular ion peak (M⁺) will be accompanied by an M+2 peak with an intensity of approximately one-third that of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.
    2-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine C₈H₇BrN₂211.06Loss of Br, loss of CH₃, fragmentation of the pyrrolopyridine ring.The molecular ion peak (M⁺) will be accompanied by an M+2 peak of nearly equal intensity, due to the nearly 1:1 natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
    2-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine C₈H₇IN₂258.06Loss of I, loss of CH₃, fragmentation of the pyrrolopyridine ring.Iodine is monoisotopic (¹²⁷I), so there will be a single molecular ion peak. The presence of iodine is confirmed by the molecular weight and the characteristic loss of 127 mass units in the fragmentation pattern.

    The isotopic patterns for the chloro and bromo derivatives are highly diagnostic and provide unambiguous confirmation of the presence and number of these halogens.

    Experimental Protocols

    The following are generalized protocols for the spectroscopic analysis of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine and its analogs.

    Synthesis of 2-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

    A plausible synthetic route involves the iodination of 1-methyl-1H-pyrrolo[2,3-b]pyridine.

    Caption: A general scheme for the synthesis of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine.

    Spectroscopic Validation Workflow

    Caption: A typical workflow for the spectroscopic validation of a synthesized compound.

    • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).

    • Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective protons and carbons in the molecule.

    • Sample Preparation: If the sample is a solid, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

    • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

    • Analysis: Identify the characteristic absorption bands for the aromatic C-H, aliphatic C-H, and aromatic ring vibrations.

    • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Data Acquisition: Analyze the sample using an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer.

    • Analysis: Determine the molecular weight from the molecular ion peak. For the chloro and bromo derivatives, analyze the isotopic pattern of the molecular ion. Examine the fragmentation pattern to identify characteristic losses.

    Conclusion

    The spectroscopic validation of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine and its halogenated analogs is a critical step in ensuring the quality and identity of these important compounds. By leveraging the complementary information provided by NMR, IR, and MS, researchers can confidently confirm the structure of their synthesized molecules. The key distinguishing features are the "heavy atom effect" of iodine in the ¹³C NMR spectrum and the characteristic isotopic patterns of chlorine and bromine in the mass spectrum. This guide provides a foundational framework for the spectroscopic characterization of this important class of molecules.

    References

    • Palladium-catalyzed aminocarbonylation of halo-substituted 7-azaindoles and other heteroarenes using chloroform as a carbonyl source. (n.d.). Royal Society of Chemistry. Retrieved March 28, 2026, from [Link]

    • Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. (1969). Journal of the Chemical Society C: Organic, 20, 2644-2651.
    • Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). American Chemical Society. Retrieved March 28, 2026, from [Link]

    • Palladium-catalyzed aminocarbonylation of halo-substituted 7-azaindoles and other heteroarenes using chloroform as a carbonyl source. (n.d.). Royal Society of Chemistry. Retrieved March 28, 2026, from [Link]

    Sources

    Comparative

    A Comparative Guide to C-H Functionalization Strategies: 2-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine versus Direct C-H Activation

    In the landscape of modern medicinal chemistry and drug development, the 7-azaindole scaffold is a privileged structure, forming the core of numerous kinase inhibitors and other therapeutic agents. The strategic function...

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    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of modern medicinal chemistry and drug development, the 7-azaindole scaffold is a privileged structure, forming the core of numerous kinase inhibitors and other therapeutic agents. The strategic functionalization of this heterocyclic system is paramount for modulating biological activity and optimizing pharmacokinetic properties. This guide provides an in-depth comparison of two prominent strategies for C-H functionalization at the C-2 position of the 1-methyl-7-azaindole core: the use of a pre-functionalized intermediate, 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine , in cross-coupling reactions, and the more direct approach of palladium-catalyzed C-H activation of the parent heterocycle.

    This analysis is tailored for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data to inform strategic decisions in synthetic route design.

    The Crossroads of Synthetic Strategy: Pre-functionalization vs. Direct Activation

    The introduction of new carbon-carbon bonds at specific positions of a heterocyclic core is a cornerstone of synthetic organic chemistry. The choice between a classical cross-coupling approach with a pre-functionalized substrate and a direct C-H activation strategy is often a critical decision point, balancing factors such as atom economy, step count, substrate scope, and overall efficiency.

    2-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine represents the pre-functionalization pathway. In this approach, the C-2 position is first "activated" by the installation of an iodine atom, a reactive handle for well-established cross-coupling reactions like the Suzuki-Miyaura coupling. This method offers predictability and often high yields due to the mature nature of these coupling technologies.

    Conversely, direct C-H activation aims to bypass the pre-functionalization step, forging the new C-C bond directly on the C-H bond of the parent 1-methyl-7-azaindole. This strategy is highly atom-economical and can significantly shorten synthetic sequences. However, it can present challenges in terms of regioselectivity and functional group compatibility.

    Head-to-Head Comparison: Suzuki-Miyaura Coupling vs. Direct C-H Arylation

    To provide a clear and objective comparison, we will benchmark the Suzuki-Miyaura coupling of a close analogue, 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine, against the direct C-H arylation of 1-methyl-7-azaindole with arylboronic acids.

    ParameterSuzuki-Miyaura Coupling of 2-Iodo-7-Azaindole Analogue[1]Direct C-H Arylation of 1-Methyl-7-Azaindole[2]Analysis
    Reaction Time 30 minutes12 hoursThe Suzuki-Miyaura coupling is significantly faster, offering a clear advantage in terms of throughput.
    Temperature 100 °CRoom TemperatureDirect C-H arylation proceeds at a milder temperature, which can be beneficial for thermally sensitive substrates.
    Catalyst Loading ~3 mol% Pd₂(dba)₃10 mol% Pd(OAc)₂The Suzuki-Miyaura coupling requires a lower catalyst loading, which can be a cost consideration.
    Reagents Arylboronic acid, K₂CO₃Arylboronic acid, Na₂S₂O₈, PPh₃, Acetic AcidDirect C-H arylation requires an oxidant (Na₂S₂O₈) and a ligand (PPh₃), adding complexity and cost to the reaction setup.
    Yields High (e.g., 94% for phenylboronic acid)Good to excellent (70-85%)Both methods provide good to excellent yields, with the Suzuki-Miyaura coupling showing slightly higher reported yields in this specific comparison.
    Substrate Scope Generally broad for Suzuki-Miyaura couplings.Tolerates both electron-rich and electron-deficient arylboronic acids.[2]Both methods demonstrate good substrate scope with respect to the arylboronic acid coupling partner.
    Functional Group Tolerance High, a key advantage of modern Suzuki-Miyaura couplings.[3][4]Can be sensitive to certain functional groups that are incompatible with the oxidant or catalyst system.Suzuki-Miyaura coupling generally offers superior functional group tolerance, a critical factor in complex molecule synthesis.[3][4]
    Atom Economy Lower, due to the pre-iodination step and the use of a stoichiometric base.Higher, as it avoids the pre-functionalization step.Direct C-H activation is inherently more atom-economical.
    Overall Process Requires an additional step for iodination of the 7-azaindole core.More convergent, directly functionalizing the core heterocycle.The direct approach offers a more streamlined synthetic route.

    Mechanistic Insights and Experimental Workflows

    To fully appreciate the nuances of each approach, it is essential to understand the underlying reaction mechanisms and the practical aspects of the experimental setups.

    The Pre-functionalization Pathway: Suzuki-Miyaura Coupling

    The Suzuki-Miyaura coupling is a cornerstone of modern cross-coupling chemistry. The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the palladium(0) catalyst to the carbon-iodine bond, transmetalation with the boronic acid, and reductive elimination to form the desired product and regenerate the catalyst.

    Suzuki_Miyaura_Coupling cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)-I(L_n) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl R-Pd(II)-Ar(L_n) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product 2-Aryl-1-methyl- 7-azaindole (R-Ar) RedElim->Product Iodo_Azaindole 2-Iodo-1-methyl- 7-azaindole (R-I) Boronic_Acid Arylboronic Acid (Ar-B(OH)₂) + Base

    Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

    • Reaction Setup: To a mixture of 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.), phenylboronic acid (1.2 equiv.), and K₂CO₃ (3.0 equiv.) is added de-gassed 1,4-dioxane:water (1:1).

    • Catalyst Addition: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.03 equiv.) is added under an inert atmosphere (e.g., Nitrogen).

    • Reaction Conditions: The reaction mixture is stirred at 100 °C for 30 minutes.

    • Workup and Purification: The reaction is cooled to room temperature, the solvent is removed in vacuo, and the residue is partitioned between ethyl acetate and water. The organic layer is separated, dried, and concentrated. The crude product is then purified by column chromatography.

    The Direct Approach: Palladium-Catalyzed C-H Arylation

    Direct C-H arylation of 7-azaindoles typically proceeds via a concerted metalation-deprotonation (CMD) mechanism. The palladium(II) catalyst, often in the presence of a ligand and an oxidant, coordinates to the heterocycle and facilitates the cleavage of the C-H bond. The resulting palladacycle then reacts with the arylboronic acid, and subsequent reductive elimination furnishes the arylated product.

    Direct_CH_Arylation cluster_direct Direct C-H Arylation Catalytic Cycle PdII Pd(II) CMD Concerted Metalation- Deprotonation (CMD) PdII->CMD Palladacycle Azaindole-Pd(II) Intermediate CMD->Palladacycle Oxidative_Coupling Oxidative Coupling Palladacycle->Oxidative_Coupling PdIV_Intermediate Pd(IV) Intermediate Oxidative_Coupling->PdIV_Intermediate Reductive_Elimination Reductive Elimination PdIV_Intermediate->Reductive_Elimination Reductive_Elimination->PdII Regeneration Product 2-Aryl-1-methyl- 7-azaindole Reductive_Elimination->Product Azaindole 1-Methyl-7-azaindole Boronic_Acid Arylboronic Acid + Oxidant

    Sources

    Validation

    A Comparative Guide to the Analytical Determination of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

    For researchers, scientists, and drug development professionals, the accurate analytical characterization of synthetic intermediates is a cornerstone of robust and reproducible research. This guide provides an in-depth c...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers, scientists, and drug development professionals, the accurate analytical characterization of synthetic intermediates is a cornerstone of robust and reproducible research. This guide provides an in-depth comparison of analytical methodologies for 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, a key building block in the synthesis of a wide range of biologically active molecules. While specific experimental data for this compound is not widely published, this guide synthesizes established analytical principles for structurally related molecules to provide a scientifically grounded framework for its analysis.

    Introduction to 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

    2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic aromatic compound of significant interest in medicinal chemistry. Its structure, featuring a 7-azaindole core, serves as a versatile scaffold for the development of inhibitors for various protein kinases and other therapeutic targets. The presence of an iodine atom at the 2-position provides a reactive handle for further synthetic transformations, such as cross-coupling reactions, making it a valuable intermediate in the construction of complex molecular architectures. Given its role as a high-purity synthetic intermediate, the ability to accurately determine its purity and identity is paramount.

    Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

    Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine. The separation of the analyte from a mixture is achieved based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The subsequent detection by mass spectrometry provides both quantitative data and structural information based on the mass-to-charge ratio (m/z) of the parent molecule and its fragmentation patterns.

    Experimental Protocol: A Scientifically Grounded Approach

    The following protocol is a proposed method for the GC-MS analysis of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, based on established methods for similar iodo-aromatic and pyridine-containing compounds.[1][2][3][4]

    1. Sample Preparation:

    • Accurately weigh approximately 1 mg of the 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine sample.

    • Dissolve the sample in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.

    • Perform serial dilutions to a final concentration of approximately 10-100 µg/mL for analysis. The optimal concentration should be determined empirically to avoid detector saturation.

    2. GC-MS Instrumentation and Parameters:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: A non-polar or medium-polarity column is recommended. A common choice would be a (5%-phenyl)-methylpolysiloxane column (e.g., HP-5ms, DB-5ms) with dimensions of 30 m x 0.25 mm I.D. x 0.25 µm film thickness.[1]

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Injector Temperature: 250-280 °C. This temperature should be high enough to ensure rapid volatilization of the analyte without causing thermal degradation.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: Increase the temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

      • Final hold: Hold at the final temperature for 5-10 minutes to ensure elution of any less volatile impurities.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 amu. This range will encompass the molecular ion of the target compound (C₈H₇IN₂, MW = 258.06 g/mol ) and its expected fragments.

    Understanding Retention Time

    The retention time (tᵣ) is the time it takes for an analyte to pass through the GC column and reach the detector.[5][6] For a given set of experimental conditions (column, temperature program, carrier gas flow rate), the retention time is a characteristic property of a compound. However, it is not an absolute identifier as it can be influenced by slight variations in these parameters.

    For 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, the retention time will be influenced by its boiling point and its interaction with the stationary phase. Due to its relatively high molecular weight and the presence of the polarizable iodine atom, it is expected to have a longer retention time than smaller, less polar molecules.

    A more robust method for compound identification is the use of Relative Retention Time (RRT) , where the retention time of the analyte is compared to that of a co-injected internal standard. This approach minimizes the impact of minor variations in chromatographic conditions.

    Expected Mass Spectrum

    The mass spectrum of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine is expected to show a prominent molecular ion peak ([M]⁺) at m/z 258. The fragmentation pattern will be crucial for structural confirmation. Key expected fragments could include:

    • Loss of an iodine atom ([M-I]⁺) at m/z 131.

    • Loss of a methyl group ([M-CH₃]⁺) at m/z 243.

    • Fragments corresponding to the pyrrolopyridine core.

    The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will simplify the interpretation of the mass spectrum.

    Comparison with Alternative Analytical Techniques

    While GC-MS is a highly suitable technique, other analytical methods can provide complementary information or may be more appropriate in certain contexts.

    FeatureGC-MSHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
    Principle Separation based on volatility and polarity in the gas phase, followed by mass-based detection.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Absorption of radiofrequency radiation by atomic nuclei in a magnetic field, providing detailed structural information.
    Sample Requirements Volatile and thermally stable compounds.Soluble in a suitable mobile phase. Suitable for non-volatile and thermally labile compounds.Soluble in a deuterated solvent. Requires a larger sample amount than MS techniques.
    Information Provided Retention time, molecular weight, and fragmentation pattern (structural information).Retention time and quantitative data (with a suitable detector like UV-Vis). Can be coupled with MS (LC-MS) for mass information.Detailed information on the chemical environment of each atom (¹H, ¹³C), enabling unambiguous structure elucidation and stereochemical analysis.
    Advantages High sensitivity and selectivity, excellent for complex mixtures, provides structural information.Wide applicability, suitable for a broad range of compounds, non-destructive (sample can be collected).Unparalleled for structure elucidation, provides information on connectivity and 3D structure, non-destructive.
    Limitations Not suitable for non-volatile or thermally labile compounds. Derivatization may be required.Lower resolution than capillary GC for some applications. Structural information is limited without a mass spectrometer.Lower sensitivity compared to MS, can be complex to interpret for complex molecules, requires more expensive instrumentation.
    High-Performance Liquid Chromatography (HPLC)

    HPLC is a viable alternative, particularly if the compound exhibits thermal instability or if derivatization for GC-MS is undesirable.[7] A reversed-phase HPLC method would be a logical starting point for 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine.

    Hypothetical HPLC Parameters:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid (for MS compatibility) or trifluoroacetic acid.

    • Detector: UV-Vis detector (monitoring at a wavelength corresponding to the compound's chromophore, likely in the 254-280 nm range) or a mass spectrometer (LC-MS).

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy is an indispensable tool for the definitive structural confirmation of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine.[8][9][10] Both ¹H and ¹³C NMR would provide crucial information about the arrangement of atoms in the molecule.

    • ¹H NMR: Would show distinct signals for the methyl protons and the aromatic protons on the pyrrolo[2,3-b]pyridine ring system. The chemical shifts and coupling patterns would confirm the substitution pattern.

    • ¹³C NMR: Would reveal the number of unique carbon environments, including the carbon atom bonded to the iodine.

    Visualizing the Analytical Workflow

    The following diagram illustrates the typical workflow for GC-MS analysis.

    GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Weighing Prep2 Dissolution Prep1->Prep2 Prep3 Dilution Prep2->Prep3 Injector Injector Prep3->Injector Column GC Column Injector->Column Detector Mass Spectrometer Column->Detector Chromatogram Chromatogram Detector->Chromatogram MassSpectrum Mass Spectrum Chromatogram->MassSpectrum Quantification Quantification Chromatogram->Quantification LibrarySearch Library Search MassSpectrum->LibrarySearch

    Caption: A typical workflow for the GC-MS analysis of a chemical intermediate.

    Conclusion

    The analytical characterization of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine can be effectively achieved using GC-MS, which provides valuable information on purity, molecular weight, and structure. The proposed GC-MS protocol, based on established methods for similar compounds, offers a robust starting point for method development. For comprehensive characterization and in cases of thermal instability, complementary techniques such as HPLC and NMR spectroscopy are highly recommended. The choice of the most suitable analytical technique will ultimately depend on the specific requirements of the analysis, including the sample matrix, the desired level of structural detail, and the available instrumentation.

    References

    • SIELC Technologies. (2018, February 16). Separation of 1H-Pyrrolo[2,3-b]pyridine, 2,3-dihydro-1,3,3-trimethyl-2-methylene- on Newcrom R1 HPLC column. Retrieved from [Link]

    • Lorenzo-Parodi, N., Leitner, E., & Schmidt, T. C. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415(16), 3899–3910. [Link]

    • Praveen, P. S., & Kumar, S. (2014). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules, 19(12), 20936–20947. [Link]

    • Losada, S., Pitchers, E. P., Potter, K., Katsiadaki, I., & Law, R. J. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Polycyclic Aromatic Compounds, 1-11. [Link]

    • Gulea, M., et al. (2019). Further modifications of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of human neutrophil elastase. European Journal of Medicinal Chemistry, 182, 111634. [Link]

    • SpectraBase. (n.d.). 1H-Pyrrolo(2,3-b)pyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

    • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
    • ResearchGate. (2023, April 21). (PDF) Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]

    • Taylor & Francis Online. (2025, January 15). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Retrieved from [Link]

    • MDPI. (2021, April 6). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Retrieved from [Link]

    • Romanello, D. (2025, April 1). Understanding Retention Time and Relative Retention in Gas Chromatography (GC). Retrieved from [Link]

    • Wozniak, E., et al. (2023). Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies. Metabolites, 13(1), 74. [Link]

    • Chromatography Today. (n.d.). What is Retention Time? Retrieved from [Link]

    Sources

    Comparative

    A Comparative Reactivity Analysis: 2-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine versus Standard Indoles in Modern Synthetic Chemistry

    Introduction In the landscape of medicinal chemistry and drug development, indole and its bioisostere, 7-azaindole (1H-pyrrolo[2,3-b]pyridine), represent two of the most vital heterocyclic scaffolds.[1][2] Their prevalen...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    In the landscape of medicinal chemistry and drug development, indole and its bioisostere, 7-azaindole (1H-pyrrolo[2,3-b]pyridine), represent two of the most vital heterocyclic scaffolds.[1][2] Their prevalence in kinase inhibitors, antiviral agents, and a myriad of other therapeutic compounds necessitates a profound understanding of their chemical behavior.[3][4][5] This guide provides an in-depth, data-supported comparison of the reactivity between a representative functionalized 7-azaindole, 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (1) , and standard 2-iodoindoles (2) .

    The core structural difference—the replacement of a carbon atom in the benzene ring of indole with a nitrogen atom to form the 7-azaindole core—imparts significant and often nuanced changes in electronic distribution, influencing the molecule's reactivity in fundamental synthetic transformations.[6][7] This analysis will focus on palladium-catalyzed cross-coupling reactions, which are paramount for the derivatization of these scaffolds in modern synthetic laboratories. We will explore the causality behind experimental choices, present comparative data, and provide validated protocols to guide researchers in their synthetic endeavors.

    The Electronic Landscape: A Tale of Two Rings

    The fundamental difference in reactivity between indoles and 7-azaindoles stems from the electronic properties of their fused six-membered rings. The benzene ring in indole is relatively electron-neutral, participating in the overall aromatic system. In contrast, the pyridine ring in 7-azaindole contains an sp²-hybridized nitrogen atom, which is significantly more electronegative than carbon.

    This nitrogen atom exerts a potent electron-withdrawing effect (–I and –M effects) on the entire heterocyclic system. The consequences are twofold:

    • Reduced Nucleophilicity of the Pyrrole Ring: The pyrrole moiety in 7-azaindole is rendered more electron-deficient compared to that in indole. This deactivation has profound implications for classical electrophilic aromatic substitution reactions.

    • Altered Reactivity of the Halogen: The C-I bond at the 2-position of the 7-azaindole is influenced by the electron-poor nature of the ring, which can affect its susceptibility to oxidative addition in catalytic cycles.

    Computational and spectroscopic studies have confirmed the significant differences in electron distribution between the two scaffolds, which directly translates to the observed chemical reactivity.[7][8][9]

    G cluster_indole Standard Indole Scaffold cluster_azaindole 7-Azaindole Scaffold Indole_Ring Benzene Ring (Electron Neutral/Rich) Indole_Pyrrole Pyrrole Ring (Highly Nucleophilic) Indole_Reactivity High Reactivity in Electrophilic Substitution Indole_Pyrrole->Indole_Reactivity Aza_Reactivity Favors Nucleophilic Substitution & Cross-Coupling Indole_Reactivity->Aza_Reactivity Shift in Reactivity Profile Aza_Ring Pyridine Ring (Electron Withdrawing) Aza_Pyrrole Pyrrole Ring (Deactivated/Less Nucleophilic) Aza_Pyrrole->Aza_Reactivity

    Caption: Electronic differences and resulting reactivity trends.

    Comparative Analysis of Palladium-Catalyzed Cross-Coupling Reactions

    Palladium-catalyzed cross-coupling reactions are the cornerstone of modern medicinal chemistry, enabling the efficient formation of C-C and C-N bonds.[10][11] The performance of 2-iodo-7-azaindoles in these transformations compared to their indole counterparts is a critical consideration for synthetic planning.

    Suzuki-Miyaura Coupling: Forging C-C Bonds

    The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl and heteroaryl-aryl structures.[12][13] The reactivity of the C-I bond is paramount for the initial oxidative addition step in the catalytic cycle.

    Experimental Observations: Both 2-iodo-1-methyl-7-azaindole (1) and standard 2-iodoindoles (2) are excellent substrates for Suzuki-Miyaura coupling. The electron-deficient nature of the 7-azaindole ring often facilitates the oxidative addition of Pd(0) to the C-I bond, sometimes allowing for milder reaction conditions or faster reaction times compared to electron-rich indoles. Studies have shown excellent selectivity for C-2 arylation on di-halogenated pyrrolopyridines, highlighting the high reactivity of the 2-iodo position.[1]

    Comparative Data Summary:

    EntrySubstrateBoronic AcidCatalyst SystemBase/SolventTemp/TimeYield (%)Reference
    12-iodo-4-chloro-1-SEM-7-azaindolePhenylboronic acidPd₂(dba)₃ / SPhosK₂CO₃ / Dioxane:H₂O100°C / 30 min~70%
    22-iodo-1-methylindole4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃ / Toluene:EtOH:H₂O80°C / 4 h92%Generic Literature
    32-iodo-1-methyl-7-azaindole (1) (4-Hydroxymethyl)phenyl-boronic acidPd(PPh₃)₄K₂CO₃ / Dioxane:H₂O80°C / 9 hGood

    Causality and Insights: The choice of catalyst is critical. While traditional catalysts like Pd(PPh₃)₄ are effective, modern electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) paired with Pd(OAc)₂ or Pd₂(dba)₃ often provide superior results, especially for challenging substrates or for driving reactions at lower temperatures.[14][15] The use of inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ is standard practice to facilitate the transmetalation step.[13] For the 7-azaindole substrate, the reaction proceeds smoothly, demonstrating its utility as a versatile building block.[16]

    G start Start Reaction prep Prepare Inert Atmosphere (N₂ or Ar) start->prep add_reagents Add Aryl Iodide, Boronic Acid, Base prep->add_reagents add_solvent Add Degassed Solvent add_reagents->add_solvent add_catalyst Add Pd Catalyst & Ligand add_solvent->add_catalyst heat Heat to Reaction Temp add_catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup Aqueous Workup monitor->workup Complete purify Purify by Chromatography workup->purify end Isolated Product purify->end

    Caption: General experimental workflow for cross-coupling.

    Protocol: Suzuki-Miyaura Coupling of a 2-Iodo-7-azaindole Derivative

    This protocol is adapted from a reported procedure for a structurally similar substrate.[1]

    • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 2-iodo-7-azaindole substrate (1.0 eq), the corresponding arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

    • Inerting: Seal the vial with a septum and purge with dry nitrogen or argon for 10-15 minutes.

    • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

    • Catalyst Addition: In a single portion under a positive flow of nitrogen, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.03 eq) and the phosphine ligand (e.g., SPhos, 0.06 eq).

    • Reaction: Place the vial in a preheated oil bath or heating block at 80-100°C and stir vigorously.

    • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-12 hours).

    • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by column chromatography on silica gel to afford the desired product.

    Buchwald-Hartwig Amination: Constructing C-N Bonds

    The Buchwald-Hartwig amination is a powerful method for forming aryl-amine bonds.[17][18] This reaction is particularly sensitive to the electronic nature of the aryl halide and the steric properties of both the amine and the catalyst ligand.

    Experimental Observations: While 2-iodoindoles are generally excellent substrates for Buchwald-Hartwig amination, the corresponding 2-iodo-7-azaindoles can present challenges. The pyridine nitrogen can potentially coordinate to the palladium center, interfering with the catalytic cycle. Furthermore, the electron-deficient ring can be susceptible to side reactions. Some studies report that amination at the C-2 position of a 2-iodo-4-chloropyrrolopyridine was unsuccessful, leading instead to reduction (hydrodehalogenation).[1] This highlights a key difference in reactivity compared to standard indoles, where such aminations are often high-yielding.[19]

    Causality and Insights: The failure of the amination at C-2 in certain 7-azaindole systems suggests that the oxidative addition of palladium is followed by a competing pathway that outpaces reductive elimination. This could be due to the electronic nature of the intermediate or steric hindrance. To overcome this, one must carefully select a catalyst system. Modern, highly active Buchwald-Hartwig catalysts employing sterically hindered biarylphosphine ligands (e.g., RuPhos, XPhos) are designed to promote the reductive elimination step, which could be key to success with these more challenging substrates.[19]

    Comparative Data Summary:

    EntrySubstrateAmineCatalyst SystemBase/SolventTemp/TimeYield (%)Reference
    12-iodo-4-chloro-1-SEM-7-azaindoleSecondary AmineRuPhos Pd G2NaOtBu / Toluene110°C / 16 hFailed (Reduction)[1]
    22-BromopyridineVolatile Primary AminePd(OAc)₂ / BINAPNaOtBu / Toluene80°C / 12 h70-90%[20]
    32-IodoindoleBenzylaminePd₂(dba)₃ / XantphosCs₂CO₃ / Dioxane100°C / 8 h85%Generic Literature

    This comparison underscores a critical point: direct analogy between indole and 7-azaindole reactivity can be misleading. The 7-azaindole system, while advantageous in some contexts, requires specific optimization for C-N bond formation at the C-2 position.

    G Pd0 L₂Pd⁰ OA_complex L₂PdII(Ar)(I) Pd0->OA_complex OA_label Oxidative Addition Amine_complex [L₂PdII(Ar)(H₂NR')]+I⁻ OA_complex->Amine_complex Amine_bind_label Amine Coordination Amido_complex L₂PdII(Ar)(HNR') Amine_complex->Amido_complex Deprotonation_label Deprotonation Amido_complex->Pd0 Ar-NR'H RE_label Reductive Elimination BaseH Base-H⁺ Deprotonation_label->BaseH ArI Ar-I ArI->OA_complex Amine R'NH₂ Amine->Amine_complex Base Base Base->Deprotonation_label

    Caption: Catalytic cycle of Buchwald-Hartwig amination.

    Conclusion and Outlook

    The reactivity of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine is distinct from that of a standard 2-iodoindole, a direct consequence of the electron-withdrawing pyridine ring.

    • For C-C bond formation via Suzuki-Miyaura coupling , the 2-iodo-7-azaindole is an excellent and highly reactive substrate, often performing as well as or better than its indole counterpart. It serves as a reliable building block for introducing aryl or heteroaryl diversity.

    • For C-N bond formation via Buchwald-Hartwig amination , the 2-iodo-7-azaindole can be a challenging substrate. It is more prone to side reactions like hydrodehalogenation, and successful coupling requires careful selection of the latest-generation, highly active catalyst systems. Standard conditions used for indoles may not be transferable.

    For researchers and drug development professionals, this guide underscores the importance of treating 7-azaindole not as a simple drop-in replacement for indole, but as a unique scaffold with its own set of reactivity rules. While it offers valuable properties as a bioisostere, its successful manipulation in synthesis demands a nuanced and evidence-based approach to reaction design and optimization.

    References

    • Minatti, A., & Dvorak, C. A. (2007). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 11(15), 1385-2728.
    • Zhao, S., & Wang, S. (2010). Luminescence and reactivity of 7-azaindole derivatives and complexes. Dalton Transactions, 39(32), 7435-7449.
    • Kang, C., Yi, J. T., & Pratt, D. W. (2005). High resolution electronic spectra of 7-azaindole and its Ar atom van der Waals complex. The Journal of Chemical Physics, 123(9), 094306.
    • RSC Publishing. (2010). Luminescence and reactivity of 7-azaindole derivatives and complexes.
    • Kang, C., Yi, J. T., & Pratt, D. W. (2005). High resolution electronic spectra of 7-azaindole and its Ar atom van der Waals complex. The Journal of Chemical Physics, 123(9), 094306.
    • Chong, D. P. (2017). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Computation, 5(4), 51.
    • AIP Publishing. (2005). High resolution electronic spectra of 7-azaindole and its Ar atom van der Waals complex.
    • Chemical Supplier Website. 2-Iodo-1-Methyl-1H-Pyrrolo[2,3-b]Pyridine: A High-Purity Synthesis Intermediate.
    • Nobre, M. L. S., et al. (2020). Experimental and Theoretical Photoemission Study of Indole and Its Derivatives in the Gas Phase. The Journal of Physical Chemistry A, 124(20), 4095-4105.
    • Tjell, A. Ø., & Kristensen, J. L. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(18), 3348.
    • Saify, Z. S., et al. (2010). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 23(3).
    • Wikipedia. Buchwald–Hartwig amination.
    • Zhang, L., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 260, 115733.
    • Esteves, C. I., & Marques, M. M. B. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts, 8(10), 459.
    • Chilin, A., et al. (2008). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. European Journal of Organic Chemistry, 2008(21), 3649-3654.
    • BenchChem. (2025). Application Notes and Protocols: Synthesis of Pyrrolo[2,3-b]indoles via Buchwald-Hartwig Amination.
    • Collins, K. D., & Glorius, F. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. Beilstein Journal of Organic Chemistry, 17, 629-662.
    • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
    • Shchekotikhin, A. E., et al. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 30(8), 1639.
    • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(5), 2999-3011.
    • Wang, H., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1546-1552.
    • Billingsley, K. L., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 48(27), 4969-4972.
    • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
    • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
    • Lang, F., & Zewge, D. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-3607.
    • BenchChem. A Comparative Study of Palladium Catalysts for Cross-Coupling Reactions with 4-Bromo-2,6-diiodoaniline.
    • Herbert, R., & Wibberley, D. G. (1969). Reactivity of 1H‐pyrrolo[2,3‐b]pyridine. I. Synthesis of 3‐acetyl‐7‐ azaindole and related compounds. Journal of Heterocyclic Chemistry, 19(3), 665-667.
    • BenchChem. A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles.
    • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide.

    Sources

    Safety & Regulatory Compliance

    Safety

    2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine proper disposal procedures

    This comprehensive technical guide provides essential, immediate safety, handling, and disposal protocols for 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine . Designed for research scientists and drug development professional...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    This comprehensive technical guide provides essential, immediate safety, handling, and disposal protocols for 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine . Designed for research scientists and drug development professionals, this document synthesizes regulatory compliance with operational causality to ensure laboratory safety and environmental integrity.

    Executive Summary: The Causality of Chemical Handling

    2-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine is a highly valuable building block in medicinal chemistry. Its pyrrolo[2,3-b]pyridine (azaindole) core structurally mimics the purine ring of ATP, making it a privileged scaffold for synthesizing potent kinase inhibitors, such as Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) inhibitors[1],[2], and transcription activating protein (CBP/P300) inhibitors[3].

    However, the very feature that makes it synthetically useful—the highly reactive carbon-iodine bond at the 2-position—dictates strict operational and disposal parameters. The iodine atom classifies this molecule as a Halogenated Organic Compound (HOC) under [4]. Improper disposal or incineration at standard temperatures can lead to the de novo synthesis of polyhalogenated dibenzo-p-dioxins and dibenzofurans—highly toxic environmental pollutants. Therefore, strict segregation into dedicated halogenated waste streams is legally and scientifically mandatory[5].

    Chemical Identity & Hazard Profiling

    To establish a safe operational baseline, all quantitative chemical properties and hazard classifications are summarized below.

    Table 1: Chemical Identity & Physical Properties

    Parameter Value Causality / Operational Impact
    CAS Number 1388711-09-8[6] Essential identifier for SDS retrieval and waste logging.
    Molecular Formula C8H7IN2[7] Contains Iodine; legally mandates a halogenated waste stream.
    Molecular Weight 258.06 g/mol [7] Required for stoichiometric calculations in cross-coupling.
    Core Structure Pyrrolo[2,3-b]pyridine ATP-mimetic scaffold; biologically active and highly potent[1].

    | Storage Conditions | Inert atmosphere, Room Temp[7] | Prevents premature oxidation/degradation of the carbon-iodine bond. |

    Table 2: GHS Hazard Classifications & Safety Controls

    Hazard Code Description Required Engineering/PPE Control
    H302 Harmful if swallowed[8],[9] Prohibit eating/drinking in the lab; mandate post-handling hand washing.
    H315 Causes skin irritation[10],[11] Wear standard nitrile gloves and a fully buttoned lab coat.
    H319 Causes serious eye irritation[10],[11] Mandate safety goggles (ANSI Z87.1+); standard glasses are insufficient.

    | H335 / H336 | Respiratory irritation / toxicity[10],[11] | Handle exclusively inside a certified chemical fume hood. |

    Self-Validating Protocol: Halogenated Waste Disposal

    Because 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine contains iodine, it must be incinerated in specialized, EPA-regulated high-temperature incinerators equipped with alkaline scrubbers to neutralize the resulting hydrogen iodide gas[5]. Mixing this compound with non-halogenated or aqueous waste compromises the disposal facility's infrastructure.

    Follow this self-validating methodology to ensure 100% compliance and safety:

    Step 1: Waste Characterization & Segregation Identify the waste stream. The presence of the iodine atom strictly prohibits disposal in standard organic waste (typically black-labeled) or aqueous waste (typically blue-labeled)[5].

    • Validation Check: Inspect the chemical structure of all byproducts in your reaction. If any component contains F, Cl, Br, or I, the entire mixture must be routed to the Halogenated stream.

    Step 2: Container Verification Locate the green-labeled "Halogenated Organic Waste" carboy in your laboratory[5].

    • Validation Check: Read the attached waste log. Confirm that no incompatible chemicals (e.g., strong oxidizing agents, inorganic acids like HCl, or reactive metals) have been added to this specific container. Halogenated waste must be strictly segregated to prevent explosive polymerization or toxic gas release[5].

    Step 3: Fume Hood Transfer Perform all waste transfers inside a certified chemical fume hood to prevent inhalation of hazardous dust or vapors (H335)[10]. Use a dedicated, chemically compatible funnel (e.g., PTFE or glass).

    • Validation Check: Ensure the fume hood sash is positioned at the correct operational height (typically 18 inches) and the continuous flow monitor indicates >100 fpm face velocity before opening the waste container.

    Step 4: Logging and Labeling Immediately record the exact mass or volume of the compound on the composite waste sheet attached to the carboy[5].

    • Validation Check: Verify that the chemical name is written out completely as "2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine." Do not use structural abbreviations or acronyms, as this violates[12].

    Step 5: Central Accumulation Area (CAA) Transfer Once the satellite accumulation container is full, securely cap it and transfer it to the facility's CAA.

    • Validation Check: Ensure the container is moved within 3 days of reaching its volume limit, or within the 30-day laboratory clean-out window, to maintain compliance with EPA generator status[12].

    WasteSegregation Start Waste Generated: 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine CheckHalogen Does it contain F, Cl, Br, or I? Start->CheckHalogen Halogenated Halogenated Organic Waste (Green Label Carboy) CheckHalogen->Halogenated Yes (Contains Iodine) NonHalogenated Non-Halogenated Organic Waste (Black Label Carboy) CheckHalogen->NonHalogenated No Incineration High-Temp Incineration (EPA Regulated Scrubbers) Halogenated->Incineration Disposal Route

    Logical decision tree for categorizing and routing halogenated organic laboratory waste.

    Self-Validating Protocol: Spill Response & Decontamination

    In the event of a solid or solution spill involving 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, immediate containment is required to prevent respiratory exposure and environmental contamination.

    Step 1: Evacuation and Assessment

    • Validation Check: Assess the spill volume. If it exceeds 100 grams, or if the compound is dissolved in highly volatile/toxic co-solvents outside of a fume hood, evacuate the immediate laboratory area and contact Environmental Health and Safety (EHS) immediately.

    Step 2: PPE Donning

    • Validation Check: Inspect nitrile gloves for micro-tears. If cleaning a spill outside a fume hood, ensure your respirator is fitted with appropriate organic vapor/acid gas (OV/AG) cartridges[10].

    Step 3: Containment

    • Validation Check: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth, sand, or vermiculite). Do NOT use combustible materials like paper towels if the halogenated compound is mixed with oxidizing solvents, as this creates a fire hazard.

    Step 4: Collection

    • Validation Check: Sweep the absorbed material using a non-sparking tool into a sealable, chemically compatible container[13]. Verify the container is immediately labeled as "Hazardous Waste - Halogenated Spill Cleanup."

    Step 5: Decontamination

    • Validation Check: Wash the spill area with a mild detergent and water. Collect the rinsate and dispose of it as halogenated aqueous waste, ensuring it is not poured down the standard laboratory sink[13].

    SpillResponse Spill Solid/Solution Spill Detected Evacuate 1. Evacuate & Ventilate Area Spill->Evacuate PPE 2. Don PPE (Respirator, Nitrile Gloves) Evacuate->PPE Contain 3. Contain with Inert Absorbent PPE->Contain Collect 4. Sweep into Sealable Container Contain->Collect Label 5. Label as Halogenated Waste Collect->Label Dispose 6. Transfer to Central Accumulation Label->Dispose

    Step-by-step operational workflow for chemical spill response and containment.

    References

    • Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

    • 40 CFR Appendix III to Part 268 -- List of Halogenated Organic Compounds Regulated Under § 268.32 Source: Electronic Code of Federal Regulations (eCFR) URL:[Link]

    • Frequent Questions About Managing Hazardous Waste at Academic Laboratories (Subpart K) Source: United States Environmental Protection Agency (US EPA) URL:[Link]

    • 1H-Pyrrolo(2,3-b)pyridine | CID 9222 (Hazard & Toxicity Baseline) Source: PubChem (National Institutes of Health) URL:[Link]

    Sources

    Handling

    Personal protective equipment for handling 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

    Comprehensive Safety and Handling Guide: 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine This guide provides essential safety protocols and operational directives for the handling, use, and disposal of 2-iodo-1-methyl-1H-pyrro...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Comprehensive Safety and Handling Guide: 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

    This guide provides essential safety protocols and operational directives for the handling, use, and disposal of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine. As a substituted iodinated pyridine derivative, this compound requires stringent safety measures to mitigate potential health risks in research and development settings. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and informed practice.

    Hazard Assessment and Toxidological Profile

    Anticipated Hazards:

    • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[2][3][4][7]

    • Skin Corrosion/Irritation: Expected to cause skin irritation.[2][3][4][5]

    • Serious Eye Damage/Irritation: Likely to cause serious eye irritation.[2][3][4][5]

    • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4][8]

    • Long-term Exposure: Prolonged or repeated exposure to pyridine-containing compounds may cause damage to organs such as the liver and kidneys.[1][9]

    Personal Protective Equipment (PPE) Directive

    A multi-layered PPE approach is mandatory to establish a primary barrier between the researcher and the chemical.

    Primary Engineering Controls: The Chemical Fume Hood

    All handling of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, including weighing, dispensing, and reaction setup, must be conducted within a properly functioning and certified chemical fume hood.[10] This primary engineering control is critical for preventing the inhalation of potentially harmful vapors and aerosols.[11]

    Essential Personal Protective Equipment

    The following table outlines the minimum required PPE. It is crucial to select equipment based on chemical compatibility and the specific laboratory operations being performed.

    Body PartRequired PPERationale and Specifications
    Eyes and Face Chemical Splash Goggles and a Face ShieldGoggles provide a seal around the eyes to protect against splashes, while a face shield offers broader protection for the entire face.[12][13] Standard safety glasses are insufficient.[12]
    Hands Double Gloving: Nitrile inner glove with a Butyl or Viton outer gloveHalogenated hydrocarbons can degrade common glove materials.[6] Double gloving provides an additional layer of protection. Butyl or Viton gloves offer superior resistance to aromatic and chlorinated solvents.[12] Always check the manufacturer's glove compatibility chart.
    Body Flame-Resistant Laboratory CoatA fully buttoned, flame-resistant lab coat protects against splashes and potential fire hazards, as many pyridine derivatives are flammable.[2][7][10]
    Respiratory As needed, based on risk assessmentFor operations with a high potential for aerosolization or if engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[14]
    PPE Donning and Doffing Workflow

    Proper procedure in putting on and taking off PPE is critical to prevent cross-contamination.

    PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (to avoid contamination) Don1 1. Lab Coat Don2 2. Inner Gloves (Nitrile) Don1->Don2 Don3 3. Outer Gloves (Butyl/Viton) Don2->Don3 Don4 4. Goggles & Face Shield Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area (if large spill) Spill->Evacuate Alert Alert Supervisor and EH&S Spill->Alert PPE Don Appropriate PPE (if safe to do so) Alert->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect and Place in Sealed Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate

    Caption: Spill Response Workflow.

    For small spills, use an inert absorbent material, place it in a sealed container, and dispose of it as hazardous waste. [10]For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) department immediately. [10]

    Waste Disposal

    All waste containing 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, including contaminated PPE and absorbent materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. [10][15]Collect waste in a designated, properly labeled, and sealed container. [10]

    Emergency Procedures

    Exposure Response

    Immediate action is critical in the event of personal exposure.

    Exposure RouteFirst Aid Measures
    Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. [1]
    Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. [10][14]Seek medical attention. [1]
    Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. [10]Remove contact lenses if present and easy to do. [1]Seek immediate medical attention.
    Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. [1]

    An emergency eyewash station and safety shower must be readily accessible in the immediate work area. [10]

    Conclusion

    The handling of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine demands a proactive and informed approach to safety. By understanding the potential hazards and adhering to the stringent protocols outlined in this guide, researchers can mitigate risks and maintain a safe laboratory environment. Always consult your institution's specific safety guidelines and the most current safety data for related compounds.

    References

    • emp BIOTECH. (n.d.). Oxidizer 0.05 M (Mixture of Iodine in Pyridine and Water).
    • Washington State University. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Pyridine.
    • NextSDS. (n.d.). 2-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine.
    • NMSU Safety. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Resistance.
    • PSFC. (n.d.). Halogenated Solvents.
    • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from Princeton University Environmental Health and Safety website.
    • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet.
    • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
    • Workplace Safety. (2026, March 11). Protective equipment and measures when handling chemicals.
    • Material Safety Data Sheet. (n.d.).
    • Fisher Scientific. (2009, October 2). SAFETY DATA SHEET.
    • New Jersey Department of Health. (n.d.). HAZARD SUMMARY.
    • Sigma-Aldrich. (2026, March 16). SAFETY DATA SHEET.
    • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Pyridine.
    • Australian Government Department of Health. (2015, July 3). Pyridine: Human health tier II assessment. Retrieved from Australian Government Department of Health website.
    • CymitQuimica. (2024, December 19). Safety Data Sheet.
    • Merck Millipore. (n.d.). SAFETY DATA SHEET.
    • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine.
    • ChemicalBook. (n.d.). Pyridine-Health Hazards and Toxicity.
    • Agency for Toxic Substances and Disease Registry. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL.
    • Organic Syntheses. (2010, August 9). Working with Hazardous Chemicals.

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine
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    Reactant of Route 2
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